3-Amino-6-(propylthio)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propylsulfanylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTWKYYVIBJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552646 | |
| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113121-36-1 | |
| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-6-(propylthio)pyridazine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential applications in drug discovery, grounded in the broader context of pyridazine derivatives' pharmacological activities.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1][2] Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine core possesses a high dipole moment and the capacity for robust hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets.[2] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes.[2]
Derivatives of 3-aminopyridazine, in particular, have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5] This has led to the development of several pyridazine-containing drugs.[2] this compound represents a promising, yet underexplored, member of this chemical family. The introduction of the propylthio group at the 6-position offers a handle for modulating the compound's lipophilicity and steric profile, potentially fine-tuning its interaction with specific biological targets.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. Below is a summary of the key properties for this compound.
| Property | Value | Source/Method |
| CAS Number | 113121-36-1 | Chemical Abstract Service |
| Molecular Formula | C₇H₁₁N₃S | |
| Molecular Weight | 169.25 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on structure |
| pKa | Estimated to be slightly basic due to the amino group | [2] |
| LogP | Estimated to be in the range of 1.5 - 2.5 | Predicted based on structure |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, starting from the commercially available 3,6-dichloropyridazine. The overall synthetic scheme involves an initial selective amination followed by a nucleophilic aromatic substitution with propanethiol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-6-chloropyridazine (Intermediate)
This step involves the selective nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
-
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Ethanol (optional solvent)
-
Pressure-rated reaction vessel
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of ethanol (optional, to aid solubility).
-
Add aqueous ammonia (5-10 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 120-150°C for 6-12 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
The product often precipitates out upon cooling. Collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude 3-amino-6-chloropyridazine by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[6]
-
Step 2: Synthesis of this compound (Final Product)
This final step involves the nucleophilic aromatic substitution of the remaining chlorine atom with the propylthiolate anion.
-
Materials:
-
3-Amino-6-chloropyridazine (from Step 1)
-
Propanethiol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add propanethiol (1.1-1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction's completion by TLC.[7]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which should precipitate the crude product.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Reactivity and Spectroscopic Characterization
The chemical reactivity of this compound is primarily dictated by the amino group and the electron-rich pyridazine ring.
-
Amino Group Reactivity: The amino group can undergo acylation with acid anhydrides or acid chlorides to form the corresponding amides.[8] It can also be a site for alkylation or participate in other nucleophilic reactions.
-
Pyridazine Ring: The pyridazine ring itself is relatively stable but can be susceptible to electrophilic attack under certain conditions, although it is generally less reactive than benzene. The ring nitrogen atoms can also be quaternized.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the sulfur, and a triplet for the methylene group adjacent to that). The aromatic protons on the pyridazine ring will appear as two doublets. A broad singlet corresponding to the amino protons will also be present.
-
¹³C NMR: The carbon NMR will show three distinct signals for the propyl group and two signals for the aromatic carbons of the pyridazine ring.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyridazine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.25 m/z).
Potential Applications in Drug Discovery
While specific biological data for this compound is not extensively published, the known activities of related pyridazine derivatives provide a strong rationale for its investigation in several therapeutic areas.[4]
Anti-inflammatory and Analgesic Activity
Numerous pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties.[4][5] Some of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] Furthermore, 3-amino-6-aryl-pyridazines have been identified as selective agonists for the cannabinoid 2 (CB2) receptor, a promising target for treating inflammatory pain.[9]
Neuroprotective and Antineuroinflammatory Effects
Derivatives of 3-amino-6-phenylpyridazine have been shown to be selective inhibitors of glial cell activation.[7][10] By blocking the production of pro-inflammatory cytokines like IL-1β and nitric oxide in activated microglia and astrocytes, these compounds have potential applications in the treatment of neurodegenerative diseases where neuroinflammation plays a critical role.[7][10]
Anticancer Activity
The pyridazine scaffold is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways involved in cancer cell growth and survival. For instance, some pyridazine derivatives have been found to induce the degradation of SMARCA2/4, which has implications for cancer therapy.[7] Additionally, some 3-alkylthio-6-allylthiopyridazine derivatives have shown antihepatocarcinoma activity.[11]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known antineuroinflammatory effects of related compounds, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways in glial cells.
Caption: Hypothesized mechanism of antineuroinflammatory action.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for drug discovery. Its synthesis is straightforward, and its structure is amenable to further modification to optimize its pharmacological profile. Based on the extensive body of research on related pyridazine derivatives, this compound warrants further investigation as a potential therapeutic agent for inflammatory disorders, neurodegenerative diseases, and cancer. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.
References
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
- The Emerging Role of 3-Amino-6-(phenylthio)pyridazine in Medicinal Chemistry: Applications and Protocols. (n.d.). Benchchem.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
- CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE. (n.d.). CymitQuimica.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
- 3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight. (n.d.). Benchchem.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 46(15), 3181–3184.
- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Alberati, D., et al. (2012). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 22(4), 1594–1597.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.
- Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (n.d.). Benchchem.
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Kwon, S.-K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 9. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Amino-6-(propylthio)pyridazine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process commencing from the readily available starting material, 3,6-dichloropyridazine. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical safety and handling considerations.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of various functional groups onto the pyridazine scaffold allows for the fine-tuning of their biological properties. The title compound, this compound, incorporates both an amino and a propylthio moiety, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein is designed for both laboratory-scale synthesis and potential scale-up, emphasizing efficiency, and reproducibility.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence starting from 3,6-dichloropyridazine. The first step involves a regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with an amino group. The resulting intermediate, 3-amino-6-chloropyridazine, then undergoes a second SNAr reaction where the remaining chlorine atom is displaced by a propylthio group.
Caption: Mechanism of the amination of 3,6-dichloropyridazine.
Experimental Protocol
The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and ammonia has been well-documented in patent literature. [1][2]The following is a representative experimental protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 50 mL | ~0.74 mol |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a high-pressure reaction vessel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol) and ethanol (100 mL).
-
Cool the mixture in an ice bath and slowly add aqueous ammonia (50 mL, ~0.74 mol).
-
Seal the reaction vessel and heat it to 120-150 °C for 8-12 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is completely cooled before opening.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine as a solid.
Safety and Handling:
-
3,6-Dichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is performed under high pressure and temperature; therefore, a suitable high-pressure reactor must be used, and all safety precautions for high-pressure reactions must be followed.
-
Ammonia is a corrosive and toxic gas. The reaction should be performed in a well-ventilated fume hood.
Step 2: Synthesis of this compound
The second and final step is the introduction of the propylthio group onto the 3-amino-6-chloropyridazine intermediate. This is another nucleophilic aromatic substitution reaction, this time with a sulfur nucleophile.
Mechanistic Insight
Similar to the first step, the reaction proceeds via an SNAr mechanism. Propanethiol is deprotonated by a base to form the more nucleophilic propanethiolate anion. This anion then attacks the carbon atom bearing the chlorine atom on the pyridazine ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of the chloride ion yields the final product, this compound. The presence of the amino group at the 3-position can influence the reactivity of the remaining chloro group.
Caption: Mechanism for the thiolation of 3-amino-6-chloropyridazine.
Experimental Protocol
While a direct literature precedent for this specific transformation is not readily available, the following protocol is based on general procedures for the synthesis of alkylthiopyridazines and related heterocyclic compounds. [3] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol |
| Propanethiol | 76.16 | 3.5 mL (2.9 g) | 0.0381 mol |
| Sodium Hydroxide | 40.00 | 1.7 g | 0.0425 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.7 g, 0.0425 mol) in N,N-dimethylformamide (DMF) (25 mL).
-
To this solution, add propanethiol (3.5 mL, 0.0381 mol) dropwise at room temperature. Stir the mixture for 30 minutes to form the sodium propanethiolate.
-
In a separate flask, dissolve 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol) in DMF (25 mL).
-
Add the solution of 3-amino-6-chloropyridazine to the sodium propanethiolate solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Safety and Handling:
-
Propanethiol has a strong, unpleasant odor and is flammable. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.
-
Sodium hydroxide is a corrosive base. Handle with appropriate PPE.
-
DMF is a high-boiling point solvent and should be handled in a fume hood.
Characterization
The final product and the intermediate should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
-
Melting Point Analysis: To assess the purity of the solid compounds.
Conclusion
This technical guide outlines a reliable and straightforward two-step synthesis of this compound from 3,6-dichloropyridazine. The described pathway relies on well-established nucleophilic aromatic substitution reactions, providing a solid foundation for researchers in the field of medicinal and materials chemistry. The detailed protocols and mechanistic insights are intended to facilitate the successful synthesis and further exploration of this and related pyridazine derivatives.
References
- Kwon, S. K., et al. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Benchchem. (n.d.). Application Notes and Protocols for 6-Propylpyridazin-3-amine in Antimicrobial Drug Discovery.
Sources
- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Elucidating the Mechanism of Action of 3-Amino-6-(propylthio)pyridazine: A Novel Pyridazine Derivative
An in-depth technical guide by a Senior Application Scientist
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The novel compound, 3-Amino-6-(propylthio)pyridazine, presents a unique substitution pattern that suggests potential for targeted therapeutic intervention. However, its mechanism of action remains uncharacterized. This technical guide outlines a comprehensive, multi-phase research strategy designed to systematically elucidate the molecular mechanism of this compound, from initial target identification to in-depth pathway analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each step. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of Pyridazine Scaffolds
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. These compounds have been successfully developed as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents. The introduction of an amino group at the 3-position and a propylthio group at the 6-position of the pyridazine ring in this compound creates a molecule with a distinct electronic and steric profile, suggesting the potential for novel biological activity. The primary challenge, and the focus of this guide, is to unravel its mechanism of action.
Phase I: Broad-Based Phenotypic Screening and Target Class Identification
The initial phase of our investigation will focus on understanding the broader biological effects of this compound through phenotypic screening. This approach will allow us to observe the compound's effects in a cellular context and guide our hypothesis generation for its molecular target.
High-Content Imaging for Phenotypic Profiling
High-content imaging (HCI) is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters. By treating a panel of diverse human cancer cell lines with this compound, we can capture a detailed "phenotypic fingerprint" of its effects.
Experimental Protocol: High-Content Imaging
-
Cell Plating: Seed a panel of 10-20 human cancer cell lines (e.g., A549, HeLa, MCF7) in 384-well, optically clear bottom plates at a density that ensures 60-70% confluency at the time of imaging.
-
Compound Treatment: Treat the cells with a 7-point, 3-fold serial dilution of this compound (e.g., starting from 100 µM). Include a DMSO vehicle control. Incubate for 48-72 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular components. A recommended combination includes:
-
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
-
MitoTracker Red CMXRos: To visualize mitochondrial membrane potential.
-
Phalloidin-AF488: To stain F-actin and assess cell shape and cytoskeletal organization.
-
CellROX Green: To detect reactive oxygen species (ROS).
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields per well.
-
Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell count, nuclear size and intensity, mitochondrial mass and potential, cytoskeletal texture, and ROS levels.
-
Data Analysis: Compare the phenotypic profile of this compound-treated cells to a reference library of compounds with known mechanisms of action.
Kinase and GPCR Profiling
Given that pyridazine derivatives are known to target kinases and G-protein coupled receptors (GPCRs), a broad screening against panels of these target classes is a logical next step.
Experimental Workflow: Target Class Profiling
Caption: Workflow for initial kinase and GPCR target screening.
Phase II: In-Depth Mechanistic Elucidation and Target Validation
Once a putative target or target class has been identified, the next phase involves a more focused investigation to validate the target and elucidate the detailed mechanism of action.
In Vitro Enzymatic Assays
For a prioritized kinase target, in vitro enzymatic assays are essential to confirm direct inhibition and determine the potency of this compound.
Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical target, Kinase X)
-
Reagents: Recombinant human Kinase X, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a suitable buffer (e.g., with 1% DMSO).
-
Assay Plate Setup: In a 384-well plate, add the compound dilutions, followed by the Kinase X enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 1 hour.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| Kinase X | 75 |
| Kinase Y | >10,000 |
| Kinase Z | 1,200 |
Cellular Target Engagement Assays
To confirm that this compound engages its target in a cellular context, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to high density and treat with either this compound or a vehicle control for 2-4 hours.
-
Harvesting and Lysis: Harvest the cells and lyse them by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting using a specific antibody for the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Analysis
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Phase III: In Vivo Target Validation and Efficacy Studies
The final phase of the preclinical investigation involves assessing the in vivo target engagement and efficacy of this compound in a relevant animal model.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Before efficacy studies, it is essential to understand the pharmacokinetic profile of the compound and to establish a pharmacodynamic marker of target engagement in vivo.
Experimental Workflow: In Vivo PK/PD Study
-
Animal Model: Utilize a relevant animal model (e.g., a mouse xenograft model for cancer).
-
Compound Administration: Administer a single dose of this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood samples at multiple time points to determine the plasma concentration of the compound (PK). Collect tumor tissue at corresponding time points.
-
PD Marker Analysis: Analyze the tumor tissue for a marker of target engagement. For a kinase target, this would typically be the phosphorylation status of a known downstream substrate, measured by Western blot or ELISA.
-
PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of target modulation to establish an exposure-response relationship.
In Vivo Efficacy Studies
With a clear understanding of the PK/PD relationship, in vivo efficacy studies can be designed to assess the therapeutic potential of this compound.
Experimental Protocol: Mouse Xenograft Efficacy Study
-
Tumor Implantation: Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³) and then randomize the mice into treatment groups (vehicle control and one or more doses of the compound).
-
Treatment: Administer the compound daily for a specified period (e.g., 21 days).
-
Tumor Volume Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and assess the statistical significance of any anti-tumor effects.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of the novel compound this compound. By systematically progressing from broad phenotypic screening to in-depth in vitro and in vivo studies, researchers can build a robust understanding of its biological activity. The successful execution of this research plan will not only reveal the molecular target and pathway of this specific compound but will also provide a valuable blueprint for the investigation of other novel chemical entities.
References
Due to the novel nature of "this compound," direct references for this specific compound are not available. The following references provide authoritative information on the methodologies and compound classes discussed in this guide.
-
High-Content Imaging: Bray, M. A., & Carpenter, A. E. (2015). Cell-based phenotypic screening. Cold Spring Harbor Protocols, 2015(10), pdb-top087958. [Link]
-
Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Pharmacokinetics and Pharmacodynamics in Drug Discovery: Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415–425. [Link]
-
Mouse Xenograft Models: Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. [Link]
-
Pyridazine Derivatives in Medicinal Chemistry: A.M.F. Oliveira, A.C.S. Nogueira, D.S.B. Brasil, G.S.B. Viana, Pyridazines, a promising scaffold for drug development: A review of the period 2015-2022, Results in Chemistry, Volume 5, 2023, 100818, ISSN 2211-7156. [Link]
An In-depth Technical Guide to 3-Amino-6-(propylthio)pyridazine Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for the diverse pharmacological activities of its derivatives.[1] This technical guide focuses on a specific, promising subclass: 3-Amino-6-(propylthio)pyridazine and its analogs. These compounds are emerging as significant pharmacophores, particularly in the realms of oncology and inflammatory diseases. This document provides a comprehensive overview of their synthesis, a detailed exploration of their biological activities, and an analysis of their structure-activity relationships (SAR). Included are detailed experimental protocols, quantitative biological data, and graphical representations of synthetic and mechanistic pathways to facilitate further research and development in this area.
Introduction: The Pyridazine Core in Drug Discovery
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The 3-amino-6-substituted pyridazine framework, in particular, has garnered significant attention. The amino group at the 3-position and the diverse substitution possibilities at the 6-position allow for fine-tuning of the molecule's physicochemical properties and biological targets.
This guide will specifically delve into derivatives featuring a propylthio group at the 6-position, along with closely related analogs, to provide a detailed understanding of their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences with a common precursor, 3-amino-6-chloropyridazine. This intermediate is readily synthesized from 3,6-dichloropyridazine.[3] The subsequent introduction of the propylthio group is achieved through a nucleophilic aromatic substitution reaction.
Synthesis of the Precursor: 3-Amino-6-chloropyridazine
The initial step involves the selective amination of 3,6-dichloropyridazine. This reaction leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [3]
-
Reaction Setup: In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), concentrated aqueous ammonia (3 equivalents), and a suitable solvent such as methanol or ethanol.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-130°C for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.
Introduction of the Propylthio Moiety
With the 3-amino-6-chloropyridazine precursor in hand, the propylthio group is introduced via a nucleophilic substitution reaction with propanethiol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridazine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Reagent Addition: Add a base, such as sodium hydride or potassium carbonate (1.2 equivalents), to the solution and stir for 15-20 minutes. Then, add propanethiol (1.1 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired this compound.
Biological Activities and Therapeutic Potential
While specific data for this compound is limited, extensive research on analogous compounds, particularly those with allylthio and other alkylthio groups, provides strong evidence for their potential as anticancer and anti-inflammatory agents.[4][5]
Anticancer Activity
Derivatives of 3-amino-6-thiopyridazine have demonstrated significant antiproliferative effects against various cancer cell lines.[4] The introduction of a thioether linkage at the 6-position appears to be a key structural feature for this activity.
A study on new 3-allylthio-6-(mono or disubstituted) aminopyridazines showed antiproliferative activities against several cancer cell lines, including lung, liver, prostate, colon, and cervical cancer.[4] Notably, some of these compounds exhibited higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[4]
Table 1: Comparative Anticancer Activity of Pyridazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Allylthio-6-homopiperidinylaminopyridazine | A549 (Lung) | > 5-FU | [4] |
| 3-Allylthio-6-homopiperidinylaminopyridazine | Hep3b (Hepatoblastoma) | > 5-FU | [4] |
| 3-Allylthio-6-homopiperidinylaminopyridazine | PC3 (Prostate) | > 5-FU | [4] |
| 3-Allylthio-6-homopiperidinylaminopyridazine | SW480 (Colon) | > 5-FU | [4] |
| 3-Allylthio-6-homopiperidinylaminopyridazine | HeLa (Cervical) | > 5-FU | [4] |
| Pyrido[2,3-d]pyrimidine Derivative 4 | MCF-7 (Breast) | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 (Liver) | 0.99 | [6] |
Note: "> 5-FU" indicates higher potency than 5-fluorouracil.
Anti-inflammatory Activity
The pyridazine scaffold is also a promising foundation for the development of novel anti-inflammatory agents.[7][8] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.
Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by:
-
Inhibiting Cyclooxygenase (COX) enzymes: These enzymes are crucial in the inflammatory cascade.[9]
-
Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key pro-inflammatory cytokine.[7][8]
-
Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another important cytokine involved in inflammation.[7][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-amino-6-substituted pyridazines is highly dependent on the nature of the substituent at the 6-position.
-
The Thioether Linkage: The presence of a sulfur atom at the 6-position appears to be crucial for potent anticancer activity. A study on 3-alkylthio-6-allylthiopyridazine derivatives highlighted the importance of the sulfur linkage for antihepatocarcinoma activity.[5]
-
The Alkyl Chain: While direct comparisons with the propylthio group are limited, studies on related alkylthio and allylthio derivatives suggest that the nature and size of the alkyl group can influence potency.[4][5] The flexibility and lipophilicity of the propyl chain may play a significant role in binding to target proteins.
-
The Amino Group: The amino group at the 3-position is a key feature, likely involved in hydrogen bonding interactions with biological targets. Modifications to this group can significantly alter the activity profile.
Further research is warranted to fully elucidate the SAR of this compound derivatives. Systematic variations of the alkyl chain length and branching, as well as substitutions on the amino group, would provide valuable insights for the rational design of more potent and selective therapeutic agents.
Future Directions and Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening.
Future research should focus on:
-
Expanding the chemical space: Synthesizing a broader range of analogs with variations in the alkylthio chain and substitutions on the amino group.
-
In-depth biological evaluation: Conducting comprehensive in vitro and in vivo studies to determine the efficacy, selectivity, and mechanism of action of these compounds.
-
Target identification: Elucidating the specific molecular targets of the most potent derivatives to guide further optimization.
References
-
Kwon, S. K., & Lee, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Bulletin of the Korean Chemical Society, 31(3), 723-726. [Link]
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Chemistry, 26(15), 1435-1456. [Link]
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]
-
Kwon, S. K., & Kim, J. A. (2009). Synthesis of Novel Allylthio Heterocyclo(or aryl)alkylaminopyridazines and Their Anticancer Activity Against SK-Hep-1 Cells. Chemical & Pharmaceutical Bulletin, 57(8), 841-845. [Link]
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. [Link]
-
Gomes, P. A. C., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]
-
Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]
-
Coudert, P., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]
-
Liu, Z., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 285, 117521. [Link]
-
Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]
-
El-Gendy, M. A. A. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
-
Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034. [Link]
Sources
- 1. Synthesis of 3-Allylthio-6-heterocyclylalkylaminopyridazine Derivatives and their Anti-tumor Activities Against SK-Hep-1 Human Liver Cancer Cells [yakhak.org]
- 2. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 3-Amino-6-(propylthio)pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analog, 3-Amino-6-(phenylthio)pyridazine, and foundational principles of spectroscopic interpretation to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document outlines detailed protocols for the synthesis and spectroscopic characterization of pyridazine derivatives, offering a robust framework for researchers working with this class of compounds.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can offer advantages over more common phenyl rings or other azine and azole homologues.[1] The nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors, enabling strong interactions with biological targets.[1] 3-Aminopyridazine derivatives, in particular, form the core of several approved drugs, highlighting their therapeutic potential.[1] The functionalization of the pyridazine ring, as in this compound, allows for the fine-tuning of its electronic and steric properties, making it a versatile building block in the design of novel bioactive molecules.
Synthesis Pathway
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This common strategy in pyridazine chemistry involves the displacement of a leaving group, typically a halogen, with a nucleophile.
General Synthesis Protocol
A plausible synthetic route starts from the commercially available 3-amino-6-chloropyridazine.[2][3][4][5]
Reaction:
-
Reactants: 3-amino-6-chloropyridazine (1.0 eq), propanethiol (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine 3-amino-6-chloropyridazine, propanethiol, and potassium carbonate in DMF.
-
Heat the mixture (e.g., to 80-100 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[6]
-
Spectroscopic Characterization: Predicted Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structural analogue, 3-Amino-6-(phenylthio)pyridazine, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below. The sample for NMR analysis should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[6]
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the amino protons, and the protons of the propylthio group.
Table 1: Predicted ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |
| ~7.1-7.3 | d | ~9.0 | 1H, H-4 |
| ~6.7-6.9 | d | ~9.0 | 1H, H-5 |
| ~5.5-6.0 | br s | - | 2H, NH₂ |
| ~3.0-3.2 | t | ~7.5 | 2H, -S-CH₂ -CH₂-CH₃ |
| ~1.6-1.8 | sextet | ~7.5 | 2H, -S-CH₂-CH₂ -CH₃ |
| ~0.9-1.1 | t | ~7.5 | 3H, -S-CH₂-CH₂-CH₃ |
Rationale for Predictions: The chemical shifts for the pyridazine ring protons (H-4 and H-5) are predicted based on the data for 3-Amino-6-(phenylthio)pyridazine, with a slight upfield shift anticipated due to the replacement of the electron-withdrawing phenyl group with the less withdrawing propyl group. The broad singlet for the amino protons is characteristic. The signals for the propyl group are predicted based on standard chemical shift values and splitting patterns for alkyl chains.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 | C-3 |
| ~156 | C-6 |
| ~122 | C-4 |
| ~116 | C-5 |
| ~35 | -S-C H₂-CH₂-CH₃ |
| ~23 | -S-CH₂-C H₂-CH₃ |
| ~13 | -S-CH₂-CH₂-C H₃ |
Rationale for Predictions: The chemical shifts for the pyridazine ring carbons are based on the values for the phenylthio analog, with minor shifts expected.[6] The assignments for the propyl group carbons are based on typical values for alkyl thioethers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.[6]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| 2960-2850 | Medium | C-H stretching (aliphatic) of the propyl group |
| 1650-1600 | Strong | N-H scissoring (bending) of the amino group |
| 1600-1450 | Medium-Strong | C=C and C=N stretching of the pyridazine ring |
| 1300-1200 | Medium | C-N stretching |
| 750-650 | Medium | C-S stretching |
Rationale for Predictions: The N-H stretching and scissoring vibrations of the amino group are characteristic and expected in the specified regions.[7][8] The C-H stretching frequencies distinguish between aromatic and aliphatic protons. The pyridazine ring vibrations will give rise to a series of bands in the fingerprint region.[9][10] The C-S stretching vibration is typically weaker and found at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, the mass spectrum would likely be obtained using an electron ionization (EI) mass spectrometer.[6]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Interpretation |
| ~169 | Molecular ion (M⁺) |
| ~140 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| ~126 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| ~95 | [Pyridazine-NH₂]⁺ fragment |
Rationale for Predictions: The molecular ion peak is expected at the calculated molecular weight of the compound. Common fragmentation patterns for alkyl thioethers involve cleavage of the C-S bond and fragmentation of the alkyl chain.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from a close structural analog and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis and characterization of novel pyridazine derivatives. The detailed protocols and workflows offer a practical framework for the successful execution of experimental work in this area.
References
- Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]
-
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]
-
Resonance structures of Aminopyridines. ResearchGate. Available at: [Link]
- Ramiah, K., & Puranik, P. G. (1962). Infrared spectroscopic studies of the association of amino-pyridines. Semantic Scholar.
- Hobbs, W. J. (2015). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
-
Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com. Available at: [Link]
-
6-Amino-3-chloropyridazine. PubChem. Available at: [Link]
- Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC.
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]
-
3,6-Bis(methylthio)pyridazine. PubChem. Available at: [Link]
-
3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-6-(propylthio)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Amino-6-(propylthio)pyridazine, with a dedicated focus on its solubility and stability. As a pyridazine derivative, this compound holds potential for applications in medicinal chemistry and drug development. A thorough understanding of its behavior in various solvent systems and under different stress conditions is paramount for its effective handling, formulation, and the assurance of its therapeutic efficacy and safety. This document outlines detailed methodologies for the empirical determination of both kinetic and thermodynamic solubility, alongside a strategic approach to stability testing as mandated by international regulatory standards. The causality behind experimental choices is elucidated to provide a deeper, field-proven insight into the characterization of this molecule. All protocols are designed as self-validating systems to ensure scientific integrity.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group and a propylthio group. The presence of these functional groups suggests a molecule with a balance of hydrophilic and lipophilic characteristics, which will significantly influence its solubility and interaction with biological targets. The pyridazine core is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] A precise understanding of the physicochemical properties of this specific derivative is the foundational step in any research and development endeavor.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 113121-36-1 | [4] |
| Molecular Formula | C₇H₁₁N₃S | |
| Molecular Weight | 169.25 g/mol | |
| Melting Point | 77-78 °C (Solvent: cyclohexane) | [4] |
| Boiling Point (Predicted) | 394.1 ± 22.0 °C | [4] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.71 ± 0.10 | [4] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[5] Both kinetic and thermodynamic solubility assessments are essential to fully characterize a compound's behavior. Kinetic solubility provides an early indication of a compound's dissolution rate, which is particularly relevant in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation development.[5][6]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[7][8]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.[5] Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Quantification: The concentration of the dissolved compound represents its thermodynamic solubility in that specific solvent.
Experimental Determination of Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a solid state, often from a DMSO stock solution, into an aqueous buffer. This is a common assessment in early drug discovery.[9][10][11]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Precipitation Monitoring: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by visual inspection.[5][9]
-
Quantification (Optional): Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[10]
Caption: Workflow for solubility assessment.
Stability of this compound
Assessing the stability of a potential drug candidate is a non-negotiable aspect of pharmaceutical development. Stability studies, including forced degradation, are essential for identifying potential degradation products, understanding degradation pathways, and establishing appropriate storage conditions and shelf-life.[12][13] These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[12][14][15][16]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[12][14] This information is crucial for developing stability-indicating analytical methods.
Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of this compound to the following conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14][15][17] A control sample should be protected from light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.
Caption: Forced degradation and pathway elucidation workflow.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the retest period for an API or the shelf life of a drug product.[13][16]
Protocol: ICH Q1A(R2) Compliant Stability Study
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Proposed HPLC-UV Method
Based on methods for similar pyridazine derivatives, a reversed-phase HPLC method is proposed.[17]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Structural Elucidation of Degradation Products
For the identification of unknown degradation products observed during stability studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.[1][18][19][20][21] By comparing the fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed and subsequently confirmed by isolation and NMR spectroscopy if necessary.[1][19]
Handling and Storage
Based on the general properties of pyridazine derivatives, the following handling and storage recommendations are provided.
-
Storage: Store in a cool, dry, and well-ventilated area.[14] Keep the container tightly closed and sealed in a dry environment.
-
Handling: Avoid inhalation of vapor or mist.[14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a comprehensive framework for the assessment of the solubility and stability of this compound. While some fundamental physicochemical data is available, this document emphasizes the necessity of empirical determination of solubility and stability profiles through robust, validated methodologies. The outlined protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, are aligned with industry best practices and regulatory expectations. The successful execution of these studies will provide the critical data necessary to advance the research and development of this compound as a potential therapeutic agent.
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. Available from: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products | FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency. Available from: [Link]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed. Available from: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available from: [Link]
-
In-vitro Thermodynamic Solubility - Protocols.io. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]
-
In vitro solubility assays in drug discovery - PubMed. Available from: [Link]
-
Thermodynamic Solubility Assay - Domainex. Available from: [Link]
-
Thermodynamic Solubility Assay - Evotec. Available from: [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
-
Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate - ResearchGate. Available from: [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. Available from: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed. Available from: [Link]
Sources
- 1. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. jordilabs.com [jordilabs.com]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of pyridazine thioethers
An In-Depth Technical Guide to the Biological Activity of Pyridazine Thioethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties—characterized by a high dipole moment, dual hydrogen-bonding capacity, and weak basicity—make it an attractive moiety for designing novel therapeutics.[1] When functionalized with a thioether linkage, the resulting pyridazine thioethers represent a distinct chemical space with significant potential in drug discovery. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of pyridazine thioethers and closely related analogues. We will delve into their anticancer, anti-inflammatory, and antimicrobial activities, offering field-proven insights into experimental design and data interpretation, supported by detailed protocols and mechanistic pathways.
The Pyridazine Scaffold: A Foundation for Diverse Bioactivity
The six-membered diazine ring of pyridazine, with its two adjacent nitrogen atoms, confers specific electronic and steric properties that are highly advantageous for drug-target interactions.[1] The introduction of a flexible, electron-rich thioether group (-S-R) at various positions on the ring allows for extensive structural diversification. This functionalization is critical, as it enables chemists to modulate key drug-like properties, including lipophilicity, metabolic stability, and target-binding affinity. The synthesis of these compounds often involves nucleophilic substitution reactions on a halogenated pyridazine precursor, such as 3,6-dichloropyridazine, with a desired thiol.[2][3] This straightforward synthetic accessibility makes the pyridazine thioether scaffold an attractive starting point for library synthesis and structure-activity relationship (SAR) studies.
Experimental Workflow: From Synthesis to Biological Evaluation
The logical progression from a novel chemical entity to a potential drug candidate follows a structured, multi-stage evaluation process. The causality behind this workflow is to establish a comprehensive profile of the compound, assessing not just its efficacy against a specific target but also its broader physiological impact, including toxicity.
Caption: General experimental workflow for pyridazine thioethers.
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyridazine scaffold is a cornerstone of many anticancer agents, targeting a wide array of biological processes involved in cancer progression.[4] Pyridazine derivatives have been developed as potent inhibitors of crucial signaling molecules like Vascular Endothelial Growth Factor Receptor (VEGFR), demonstrating their therapeutic potential.[5][6]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF/VEGFR signaling axis. VEGFR-2 is a receptor tyrosine kinase that, upon binding to VEGF-A, dimerizes and autophosphorylates key tyrosine residues.[7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK pathway for cell proliferation and the PI3K-Akt pathway for cell survival.[7][8] Pyridazine thioether inhibitors are often designed to compete with ATP in the kinase domain of VEGFR-2, thereby blocking the autophosphorylation step and abrogating all downstream signaling.[5]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel pyridazine derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone Derivative (2h) | Leukemia (SR) | < 0.1 | [2] |
| Pyridazinone Derivative (2h) | Non-Small Cell Lung (NCI-H522) | < 0.1 | [2] |
| Pyridazinone Derivative (5a) | Breast (MCF-7) | 27.29 | [9] |
| Pyridazinone Derivative (5a) | Liver (HepG-2) | 17.30 | [9] |
| Pyridazinone Derivative (5a) | Colorectal (HCT-116) | 18.38 | [9] |
| Pyrazolo-Pyridazine (5) | Lung (A549) | 10.67 | [10] |
| Pyrazolo-Pyridazine (5) | Glioblastoma (C6) | 4.33 | [10] |
Note: The data presented is for pyridazine and pyridazinone derivatives to illustrate the potential of the core scaffold. Specific IC50 values for novel pyridazine thioethers would be determined via the protocols outlined below.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and determine viability (e.g., using Trypan blue). Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyridazine thioether compounds in the appropriate cell culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases.[15] A primary mechanism of inflammation involves the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[16][17] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed at sites of inflammation.[16] Many pyridazine derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18][19]
Mechanism of Action: The COX-2 Inflammatory Pathway
Upon stimulation by inflammatory signals like cytokines or lipopolysaccharides (LPS), cells upregulate the expression of the COX-2 enzyme.[16] COX-2 then converts arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2).[20] PGH2 is a precursor that is further converted by specific synthases into various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and swelling.[17] Selective pyridazine thioether inhibitors bind to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted to PGH2, thus reducing the production of inflammatory mediators.[21]
Caption: Inhibition of the COX-2 pathway by pyridazine thioethers.
Quantitative Data: COX-2 Inhibition
The potency and selectivity of pyridazine derivatives are determined by measuring their IC50 values against both COX-1 and COX-2 enzymes. A high selectivity index (SI = IC50 COX-1 / IC50 COX-2) is desirable.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridazine (3g) | 0.505 | 0.043 | 11.51 | [18] |
| Pyridazine (6b) | >100 | 0.18 | >555 | [21] |
| Pyridazinone (5a) | 12.87 | 0.77 | 16.70 | [22] |
| Pyridazinone (5f) | 25.29 | 1.89 | 13.38 | [22] |
| Celecoxib (Reference) | 4.12 | 0.35 | 11.78 | [18][22] |
| Indomethacin (Reference) | 0.073 | 0.739 | 0.10 | [18] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric method for screening COX inhibitors by measuring the peroxidase activity of the enzyme.[23] The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored by measuring the increase in absorbance.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare solutions of Heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate (TMPD). Prepare stock solutions of test compounds in DMSO.
-
Assay Setup (96-well plate):
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).[23]
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the diluted test compound.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).[23]
-
-
Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) to all wells. Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.[23]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically at 590-611 nm for 2 minutes at 25°C.
-
Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Calculate the IC50 value by plotting the percent inhibition versus the log of inhibitor concentration.
Antimicrobial Activity
Pyridazine derivatives have consistently shown promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[24][25] The incorporation of a thioether moiety can enhance lipophilicity, potentially improving penetration through bacterial cell membranes. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. While specific MIC data for a broad range of pyridazine thioethers is an emerging area, related heterocyclic structures show significant potential.
| Compound Class | Organism | MIC (µM) | Reference |
| Thiazolyl Pyridine | S. aureus | 45.37 | [26] |
| Thiazolyl Pyridine | E. coli | 45.37 | [26] |
| Thiazolyl Pyridine | C. albicans | 45.37 | [26] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized, qualitative method to determine the susceptibility of bacteria to various antimicrobial compounds.[27][28] It is a foundational screening experiment to rapidly identify promising candidates for further quantitative analysis.
Methodology:
-
Inoculum Preparation: Select 4-5 isolated bacterial colonies from a pure culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[28]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate 60 degrees each time.[29] Allow the plate to dry for 3-5 minutes.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyridazine thioether compound onto the agar surface. Ensure disks are at least 24 mm apart and press gently to ensure full contact.[30] A standard antibiotic (e.g., ciprofloxacin) and a solvent-only disk should be used as positive and negative controls, respectively.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is absent) in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
Conclusion and Future Directions
Pyridazine thioethers stand as a versatile and promising class of compounds with demonstrable potential across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The inherent "drug-like" properties of the pyridazine core, combined with the synthetic tractability of the thioether linkage, provide a robust platform for future drug discovery efforts. The key to unlocking this potential lies in a systematic and logical approach to evaluation, as outlined in this guide. Causality-driven experimental design—understanding that a cytotoxicity assay precedes mechanistic studies, and that in vitro target engagement must be confirmed before proceeding to more complex models—is paramount. Future research should focus on synthesizing and screening focused libraries of pyridazine thioethers to build comprehensive SAR data, optimizing lead compounds for improved potency and pharmacokinetic properties, and elucidating novel mechanisms of action.
References
-
Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Signaling pathways of VEGFR-2. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. PubMed. Available at: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
New insights into the role of COX 2 in inflammation. ResearchGate. Available at: [Link]
-
COX 2 pathway: Significance and symbolism. Wisdom Library. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. Available at: [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available at: [Link]
-
Cyclooxygenase-2. Wikipedia. Available at: [Link]
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney International. Available at: [Link]
-
The molecular structure of VEGF/VEGFR-2. ResearchGate. Available at: [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. ScienceDirect. Available at: [Link]
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Anti-inflammatory activity of pyridazinones: A review. ResearchGate. Available at: [Link]
-
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]
-
Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. Available at: [Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules. Available at: [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. Available at: [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. PubMed. Available at: [Link]
-
IC50 values of tested compounds 4 and 6 ± standard deviation against HEPG2-1. ResearchGate. Available at: [Link]
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. PubMed. Available at: [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Medicinal Chemistry Research. Available at: [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure. Available at: [Link]
-
IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. Available at: [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available at: [Link]
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 4. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 21. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 28. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 29. asm.org [asm.org]
- 30. hardydiagnostics.com [hardydiagnostics.com]
The Strategic Design of 3-Amino-6-(propylthio)pyridazine Derivatives: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopyridazine scaffold is a cornerstone in medicinal chemistry, celebrated for its capacity to interact with a diverse array of biological targets. This technical guide delves into the nuanced world of 3-amino-6-(propylthio)pyridazine derivatives, a subclass with significant therapeutic promise. By exploring the structure-activity relationships (SAR), this document provides a framework for the rational design of novel drug candidates. We will dissect the synthetic strategies, elucidate the mechanistic underpinnings of their biological activity, and provide detailed experimental protocols to empower researchers in this dynamic field. This guide is crafted to serve as a comprehensive resource, blending established scientific principles with actionable insights for the development of next-generation therapeutics.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The strategic functionalization of the pyridazine ring is paramount, as it allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
The 3-amino group is a key feature, often involved in crucial hydrogen bonding interactions with biological targets.[4] The substituent at the 6-position plays a pivotal role in modulating the compound's overall properties. This guide focuses on the influence of a propylthio group at this position, a feature that imparts a unique combination of lipophilicity and potential for specific interactions. While direct and extensive research on this compound is emerging, a wealth of knowledge can be gleaned from closely related analogs, particularly other 3-amino-6-(alkylthio)pyridazines.
Navigating the Synthetic Landscape
The synthesis of this compound derivatives typically commences with a readily available starting material, 3-amino-6-chloropyridazine. This versatile precursor allows for the introduction of the desired propylthio group at the 6-position through nucleophilic substitution.
Key Synthetic Transformation: Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic displacement by a thiol. The general reaction scheme is as follows:
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-6-(propylthio)pyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 3-Amino-6-(propylthio)pyridazine
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a common motif in a variety of biologically active molecules, and the introduction of an alkylthio group at the 6-position, along with an amino group at the 3-position, provides a versatile platform for further chemical modifications.[1][2] These modifications are crucial for the development of novel therapeutic agents, as the structural features of this compound can be fine-tuned to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The synthesis of this key intermediate from readily available starting materials is, therefore, a critical step in the exploration of new chemical entities for various therapeutic targets.[3]
This document provides a comprehensive guide to the synthesis of this compound from 3-amino-6-chloropyridazine. It includes a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, and essential information on safety, materials, and data interpretation.
Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Approach
The core transformation in the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich sulfur atom of propanethiol, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the 6-position of the pyridazine ring, displacing the chloride leaving group.[4][5]
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles. The reaction is typically facilitated by a base, which deprotonates the propanethiol to form the more nucleophilic thiopropoxide anion. This anion then proceeds to attack the C6 position of the 3-amino-6-chloropyridazine.
The reaction is believed to proceed through a concerted mechanism or a stepwise addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.[4][5] In the stepwise mechanism, the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate. The leaving group is then expelled in the subsequent step to restore the aromaticity of the ring.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-6-chloropyridazine | ≥97% | e.g., Sigma-Aldrich, TCI | Starting material.[6] |
| 1-Propanethiol | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Nucleophile. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., Fisher Scientific, VWR | Base. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., Sigma-Aldrich | Drying agent. | |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | For column chromatography. |
Step-by-Step Procedure
-
Preparation of Sodium Thiopropoxide: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (0.44 g, 11 mmol, 1.1 eq) in anhydrous ethanol (20 mL). To this solution, add 1-propanethiol (0.84 g, 1.0 mL, 11 mmol, 1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of sodium thiopropoxide.
-
Reaction Setup: To the freshly prepared solution of sodium thiopropoxide, add 3-amino-6-chloropyridazine (1.29 g, 10 mmol, 1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (3-amino-6-chloropyridazine) indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Isolation and Washing: Combine the organic extracts and wash them with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling Reagents:
-
1-Propanethiol: This compound has a strong, unpleasant odor and is flammable. Handle with care and avoid inhalation of vapors.
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
3-Amino-6-chloropyridazine: May be harmful if swallowed or in contact with skin.[1]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete formation of the thiopropoxide. - Insufficient reaction time or temperature. - Deactivated starting material. | - Ensure the sodium hydroxide is fully dissolved before adding the thiol. - Extend the reaction time and monitor by TLC. - Confirm the purity of the 3-amino-6-chloropyridazine. |
| Presence of multiple spots on TLC | - Formation of side products. - Incomplete reaction. | - Optimize reaction conditions (temperature, time). - Ensure efficient purification by column chromatography. |
| Difficulty in purification | - Product co-eluting with impurities. | - Adjust the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable chemical intermediate. The protocol outlined in this document, when followed with the appropriate safety measures, provides a reliable pathway for researchers in the field of drug discovery and development. Careful monitoring of the reaction progress and meticulous purification are key to achieving high yields and purity of the target compound, thereby facilitating its use in the synthesis of novel and potentially therapeutic molecules.
References
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (URL not available)
- Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem. (URL not available)
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. (URL not available)
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. (URL not available)
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. (URL: [Link])
-
Synthesis of pyridazines. Organic Chemistry Portal. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. (URL: [Link])
-
6-Amino-3-chloropyridazine. PubChem. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. (URL: [Link])
- 3-Amino-6-chloropyridazine. SCBT. (URL not available)
Sources
- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cellular Application of 3-Amino-6-(propylthio)pyridazine
For research use only. Not for use in diagnostic procedures.
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] As a structural motif, it offers a unique combination of physicochemical properties, including the ability to engage in hydrogen bonding and dipole interactions, making it a valuable scaffold for designing targeted therapeutic agents.[1][2] Numerous pyridazine derivatives have been investigated for their potential as anti-inflammatory, neuroprotective, and anticancer agents.[3][4][5]
This document provides a detailed experimental protocol for the application of 3-Amino-6-(propylthio)pyridazine, a member of this promising class of compounds, in a cell culture setting. While extensive research on this specific analog is emerging, this guide synthesizes information from structurally related compounds to provide a robust starting point for researchers.
Physicochemical Properties and Safety Precautions
A thorough understanding of the compound's properties and adherence to safety protocols is paramount for successful and safe experimentation.
Compound Details:
| Property | Value |
| CAS Number | 113121-36-1[6][7] |
| Molecular Formula | C₇H₁₁N₃S[6] |
| Molecular Weight | 169.25 g/mol [6] |
| Appearance | Likely a solid |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO and ethanol. Aqueous solubility may be limited.[8][9] |
Safety and Handling:
This compound and related compounds may be toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[10]
Core Safety Recommendations:
-
PPE: Wear protective gloves, a lab coat, and eye protection.
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[11]
Hypothesized Mechanism of Action: Inhibition of Inflammatory Pathways
Based on the known biological activities of structurally similar pyridazine derivatives, it is hypothesized that this compound may exert its effects through the modulation of inflammatory signaling pathways. For instance, some 3-amino-6-phenyl-pyridazine derivatives have been shown to selectively inhibit the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS) in activated glial cells.[3][4] This suggests a potential role in downregulating inflammatory responses, a key process in numerous diseases.
Caption: Hypothesized inhibitory action on the NF-κB signaling pathway.
Experimental Protocol: Cell-Based Assay
This protocol provides a general framework for assessing the cellular activity of this compound. It is recommended to optimize parameters such as cell type, compound concentration, and incubation time for each specific experimental question.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for the chosen endpoint assay (e.g., Griess reagent for nitric oxide, ELISA kit for cytokines, or a cell viability assay like MTT or PrestoBlue)
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Seeding:
-
Culture the chosen cell line to approximately 80-90% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be optimized to ensure cells are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Note: The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known inhibitor or activator relevant to the assay being performed.
-
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
Endpoint Analysis:
The choice of endpoint analysis will depend on the biological question being addressed.
-
For Anti-inflammatory Activity:
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the levels of nitric oxide using the Griess assay or pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits according to the manufacturer's instructions.
-
-
For Cytotoxicity/Cell Viability:
-
After the treatment period, perform a cell viability assay such as MTT, WST-1, or PrestoBlue according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader to determine the effect of the compound on cell proliferation and viability.
-
Data Analysis:
-
Calculate the percentage of inhibition or the percentage of cell viability relative to the vehicle control.
-
Plot the data as a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values using appropriate software (e.g., GraphPad Prism).
Caption: General experimental workflow for cell-based assays.
References
- BenchChem. (2025). The Emerging Role of 3-Amino-6-(phenylthio)pyridazine in Medicinal Chemistry: Applications and Protocols.
- MilliporeSigma. (2025). Safety Data Sheet.
- BenchChem. (2025). Technical Guide: Solubility Profile of 3-Amino-6-(phenylthio)pyridazine and Related Derivatives.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.
- Sigma-Aldrich. (n.d.). 3-amino-6-methylpyridazine.
- ChemWhat. (2025). This compound CAS#: 113121-36-1.
- BLD Pharm. (2024). 7252-84-8|3-Amino-6-methoxypridazine.
- PubMed. (n.d.). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound.
- BenchChem. (2025). 3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain.
- ResearchGate. (2018). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
- CymitQuimica. (n.d.). CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE.
- PubMed. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines.
- ChemicalBook. (n.d.). This compound | 113121-36-1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 113121-36-1 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 7252-84-8|3-Amino-6-methoxypyridazine|BLD Pharm [bldpharm.com]
Application Notes and Protocols: In Vitro Efficacy Testing of 3-Amino-6-(propylthio)pyridazine
Introduction: Unveiling the Therapeutic Potential of 3-Amino-6-(propylthio)pyridazine
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3]. This compound is a novel derivative that holds promise as a potential therapeutic agent. The initial stages of drug discovery for a new chemical entity like this necessitate a robust in vitro testing strategy to elucidate its biological activity, mechanism of action, and potential therapeutic applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays for testing the efficacy of this compound. This document is structured to provide not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug discovery process. Our approach is designed to be a self-validating system, moving from broad phenotypic screening to more specific mechanistic and target engagement studies.
Phase 1: Primary Screening - Assessing General Cytotoxicity and Viability
The initial step in evaluating a novel compound is to assess its general effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic potential and helps in selecting relevant cell lines and concentration ranges for further studies. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4].
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Cell Line Panel: A diverse panel of cancer cell lines is recommended to identify potential tissue-specific effects.
| Cell Line | Tissue of Origin |
| MCF-7 | Breast Adenocarcinoma |
| HepG2 | Hepatocellular Carcinoma |
| HCT116 | Colorectal Carcinoma |
| A549 | Lung Carcinoma |
| PC3 | Prostate Cancer |
Materials:
-
This compound
-
Selected cancer cell lines
-
DMEM or RPMI-1640 medium (depending on cell line requirements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Phase 2: Secondary Screening - Investigating Potential Anti-Inflammatory Activity
Based on the known activities of other pyridazine derivatives, a logical next step is to investigate the anti-inflammatory potential of this compound[4][5][6]. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the production of nitric oxide (NO), a key inflammatory mediator.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay on RAW 264.7 cells) for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding 1 µg/mL of LPS to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-stimulated control.
Phase 3: Mechanistic and Target Engagement Assays
Should the primary and secondary screens yield promising results, the subsequent phase focuses on elucidating the mechanism of action and confirming target engagement. While the specific target of this compound is unknown, this section outlines the principles and provides an example of a widely applicable technique for target engagement.
Conceptual Framework for Target Identification and Engagement
Confirming that a compound binds to its intended molecular target within a cellular environment is a critical step in drug discovery.[7][8] Target engagement assays provide this crucial evidence, helping to validate the mechanism of action and guide lead optimization.[9][10]
Workflow for Target Identification and Engagement:
Caption: A hypothetical signaling pathway illustrating the potential inhibition of the NF-κB pathway by this compound.
Conclusion
The in vitro assays and protocols outlined in these application notes provide a robust framework for the initial efficacy testing of this compound. By systematically progressing from broad phenotypic screens to more detailed mechanistic and target engagement studies, researchers can effectively characterize the biological activity of this novel compound and pave the way for its further development as a potential therapeutic agent.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biology Cell-Based Assays - Charles River Laboratories. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Retrieved January 12, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved January 12, 2026, from [Link]
-
Target and pathway engagement assays - Concept Life Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Target Engagement - Selvita. (n.d.). Retrieved January 12, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023, February 23). Retrieved January 12, 2026, from [Link]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives - Scholars Research Library. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enzyme assay - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives | Asian Journal of Chemistry. (2019, February 2). Retrieved January 12, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enzyme Inhibitor Screening Services - BioAssay Systems. (n.d.). Retrieved January 12, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 12, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 12, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed. (2010, February 24). Retrieved January 12, 2026, from [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved January 12, 2026, from [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central. (2025, July 2). Retrieved January 12, 2026, from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025, August 13). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. selvita.com [selvita.com]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Application Notes and Protocols for the In Vivo Evaluation of 3-Amino-6-(propylthio)pyridazine
Introduction: The Therapeutic Potential of Pyridazine Derivatives
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Among its derivatives, the 3-aminopyridazine structural motif has garnered significant attention for its potential in developing novel therapeutic agents, particularly in the realms of inflammation and neuroprotection.[1][3] Compounds bearing this core structure have been reported to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][4]
Recent investigations have highlighted the potential of 3-amino-6-substituted-pyridazine derivatives as potent antineuroinflammatory agents.[3] Excessive activation of glial cells, such as microglia and astrocytes, is a hallmark of many neurodegenerative diseases, leading to the production of detrimental pro-inflammatory cytokines and reactive oxygen species.[3] Certain 3-aminopyridazine derivatives have shown the ability to selectively suppress the overproduction of these inflammatory molecules in activated glia, suggesting a promising therapeutic avenue for a variety of neurological disorders.[3] Furthermore, some 3-amino-6-aryl-pyridazines have been identified as selective CB2 receptor agonists, demonstrating efficacy in in vivo models of inflammatory pain.[5]
This document provides detailed application notes and protocols for the in vivo evaluation of a novel pyridazine derivative, 3-Amino-6-(propylthio)pyridazine . The proposed animal models and experimental designs are grounded in the known anti-inflammatory and neuroprotective potential of this class of compounds.
Rationale for Animal Model Selection
The successful in vivo evaluation of a novel compound hinges on the selection of appropriate animal models that recapitulate key aspects of the human disease pathology.[6][7] Given the documented anti-inflammatory and antineuroinflammatory properties of similar pyridazine derivatives, the following animal models are recommended for assessing the therapeutic potential of this compound.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This acute, systemic inflammation model is a robust and highly reproducible method for evaluating the in vivo efficacy of anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This model is ideal for an initial in vivo screening of this compound to confirm its anti-inflammatory activity.
Carrageenan-Induced Paw Edema Model
A classic and well-established model of localized acute inflammation, the carrageenan-induced paw edema model is particularly useful for assessing the anti-inflammatory effects of compounds on vascular permeability and neutrophil infiltration.[8] This model allows for a straightforward and quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
To investigate the potential neuroprotective effects of this compound, an LPS-induced neuroinflammation model is proposed. Intraperitoneal or intracerebroventricular administration of LPS in rodents leads to the activation of microglia and astrocytes in the brain, resulting in the production of pro-inflammatory mediators. This model is well-suited for examining the ability of the test compound to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the proposed in vivo studies.
Figure 1: Workflow for LPS-Induced Systemic Inflammation Model.
Figure 2: Workflow for Carrageenan-Induced Paw Edema Model.
Detailed Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of this compound on systemic inflammation induced by lipopolysaccharide (LPS) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Standard laboratory equipment for injections, blood collection, and tissue processing.
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (low dose) + LPS
-
Group 4: this compound (medium dose) + LPS
-
Group 5: this compound (high dose) + LPS
-
-
Compound Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
LPS Challenge: One hour after compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally. The vehicle control group receives sterile saline.
-
Sample Collection: Two to four hours after the LPS challenge, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and harvest tissues such as the spleen and liver.
-
Cytokine Analysis: Prepare serum from the collected blood. Homogenize tissue samples. Measure the levels of TNF-α, IL-6, and IL-1β in the serum and tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Quantitative Data Summary:
| Group | Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| 1 | Vehicle + Saline | Baseline | Baseline |
| 2 | Vehicle + LPS | High | High |
| 3 | Low Dose + LPS | Reduced | Reduced |
| 4 | Medium Dose + LPS | Significantly Reduced | Significantly Reduced |
| 5 | High Dose + LPS | Markedly Reduced | Markedly Reduced |
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of this compound on acute localized inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
Standard laboratory equipment for injections.
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping and Dosing: Randomly assign rats to treatment groups (n=6-8 per group) as described in Protocol 1.
-
Compound Administration: Administer this compound or vehicle (p.o. or i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle + carrageenan group. Analyze the data using appropriate statistical methods.
Quantitative Data Summary:
| Group | Treatment | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| 1 | Vehicle + Saline | Minimal | N/A |
| 2 | Vehicle + Carrageenan | High | 0% |
| 3 | Low Dose + Carrageenan | Reduced | ~20-30% |
| 4 | Medium Dose + Carrageenan | Significantly Reduced | ~40-60% |
| 5 | High Dose + Carrageenan | Markedly Reduced | >60% |
Protocol 3: LPS-Induced Neuroinflammation in Mice
Objective: To determine the effect of this compound on LPS-induced neuroinflammation in the brain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
LPS from E. coli O111:B4
-
Sterile saline
-
Anesthesia
-
Equipment for brain tissue homogenization
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes).
Procedure:
-
Acclimatization and Grouping: Follow the procedures outlined in Protocol 1.
-
Compound Administration: Administer this compound or vehicle (p.o. or i.p.).
-
LPS Challenge: One hour after compound administration, inject LPS (e.g., 5 mg/kg, i.p.) to induce neuroinflammation.
-
Tissue Collection: 24 hours after the LPS injection, euthanize the mice and perfuse with saline. Harvest the brains and dissect specific regions (e.g., hippocampus, cortex).
-
Biochemical Analysis: Homogenize a portion of the brain tissue and measure the levels of pro-inflammatory cytokines using ELISA.
-
Immunohistochemical Analysis: Fix the other portion of the brain tissue for immunohistochemical staining with antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively.
-
Data Analysis: Quantify the levels of cytokines and the immunoreactivity of Iba1 and GFAP. Analyze the data statistically.
Quantitative Data Summary:
| Group | Treatment | Hippocampal TNF-α (pg/mg protein) | Cortical Iba1 Immunoreactivity (% area) |
| 1 | Vehicle + Saline | Baseline | Baseline |
| 2 | Vehicle + LPS | High | High |
| 3 | Low Dose + LPS | Reduced | Reduced |
| 4 | Medium Dose + LPS | Significantly Reduced | Significantly Reduced |
| 5 | High Dose + LPS | Markedly Reduced | Markedly Reduced |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the in vivo evaluation of this compound. Positive results in these models would strongly support its further development as a potential therapeutic agent for inflammatory and neuroinflammatory disorders. Subsequent studies could explore its efficacy in chronic models of disease, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis, to assess its potential for long-term treatment.[6][9] Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to understand the compound's absorption, distribution, metabolism, and excretion, which are essential for its translation to clinical applications.[7]
References
-
Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Animal Models of Inflammatory Disease. Retrieved from [Link]
-
BioModels. (n.d.). Inflammatory and Immune Mediated Diseases. Retrieved from [Link]
- O'Reilly, S. (2014). Animal models of human disease: inflammation. Methods in Molecular Biology, 1194, 135-143.
- Singh, S., & Kumar, A. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Journal of Drug Delivery and Therapeutics, 12(5), 183-190.
- Shariati, M., & De Boni, L. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology, 9, 738859.
- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
- de Fante, C. A., & de Oliveira, J. R. (2024).
- O'Nuallain, B. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 4, 639-646.
- Porquet, M., & D'Angelo, V. (2014). Animal models of neurodegenerative diseases. Dementia & Neuropsychologia, 8(4), 337-345.
- Rochais, C., Lecoutey, C., et al. (2024). Synthesis, in vitro and in vivo biological evaluation of novel dual compounds targeting both acetylcholinesterase and serotonergic 5-HT4 receptors with potential interest in the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 280, 116975.
- El-Naggar, A. M., El-Sayed, M. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(23), 2487-2505.
- Wang, Y., Li, Y., et al. (2020). Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents. Bioorganic & Medicinal Chemistry, 28(1), 115190.
- Gleave, R. J., Beswick, P. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
- Li, Y., Wang, S., et al. (2024). Synthesis and Evaluation of a 99mTc-Labeled Fibroblast Activation Protein (FAP)-Specific Radiotracer for SPECT Imaging. ACS Medicinal Chemistry Letters.
- Watterson, D. M., & Van Eldik, L. J. (2004). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Molecular Neuroscience, 24(1), 107-115.
- El-Sayed, M. A., & El-Naggar, A. M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32.
- Leonel, E., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research, 32, 1853-1921.
- El-Sayed, M. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(13), 3098.
- Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(18), 7939-7989.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of human disease: inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. criver.com [criver.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Topic: Analytical Methods for the Robust Quantification of 3-Amino-6-(propylthio)pyridazine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details validated analytical methodologies for the precise and reliable quantification of 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for accuracy in purity assessment and dosage formulation, this document provides two robust, self-validating protocols: a primary High-Performance Liquid Chromatography (HPLC) method for routine quantitative analysis and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and confirmation. The protocols are grounded in established principles of analytical chemistry and adhere to International Council for Harmonisation (ICH) guidelines for method validation.[1][2] Each section explains the causality behind instrumental and chemical choices, ensuring that researchers can not only replicate the methods but also understand their underlying principles.
Introduction: The Analytical Imperative for Pyridazine Derivatives
Pyridazine heterocycles are significant pharmacophores in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[3][4] this compound, with its amino and thioether functional groups, presents unique chemical properties that are promising for drug discovery.[5] The confirmation of purity, concentration, and stability of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring the safety, efficacy, and reliability of final products.[6][7] Inaccurate quantification can lead to flawed pharmacological studies and significant regulatory hurdles.
This application note provides the detailed, field-proven protocols necessary to establish a reliable quality control framework for this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for selecting and optimizing an analytical method.
| Property | Value | Rationale for Method Selection |
| Molecular Formula | C₇H₁₁N₃S | The presence of nitrogen and sulfur atoms can be useful for selective detectors, though UV is primary here. |
| Molecular Weight | 169.25 g/mol | Well within the range of both HPLC-UV and GC-MS analysis. |
| Melting Point | 77-78 °C[8] | Indicates the compound is a solid at room temperature, suitable for accurate weighing. |
| Boiling Point | 394.1±22.0 °C (Predicted)[8] | The high boiling point suggests that HPLC is a more suitable primary method for routine analysis to avoid potential thermal degradation. GC-MS is viable but requires high temperatures. |
| pKa | 4.71±0.10 (Predicted)[8] | The basicity of the amino group is a key consideration for HPLC mobile phase pH selection to ensure consistent retention and peak shape. |
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of the Method: RP-HPLC is the workhorse for the quantification of non-volatile and thermally sensitive compounds like many pyridazine derivatives.[6] The method separates the analyte from impurities based on its polarity. A nonpolar stationary phase (C18) is used with a polar mobile phase. This compound, being moderately polar, will partition between the two phases, and its retention time will be a function of this interaction, allowing for separation and quantification.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow from sample preparation to final quantification.
Detailed HPLC Protocol
A. Instrumentation and Chromatographic Conditions
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 7.0) in a 60:40 (v/v) ratio. Rationale: The buffered aqueous component ensures the ionization state of the basic amino group is consistent, leading to reproducible retention times and sharp peaks.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6] Rationale: Maintaining a constant temperature minimizes fluctuations in retention time and improves reproducibility.
-
Detection Wavelength: 254 nm.[6] Rationale: This wavelength is commonly effective for aromatic heterocyclic compounds. A UV scan of the pure compound is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Injection Volume: 10 µL.[6]
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to establish linearity.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with the mobile phase.[6]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[6]
C. System Suitability Testing (SST) Before sample analysis, perform at least five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met. This is a critical step for a self-validating system.[1]
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
D. Data Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution(s).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
Method Validation Summary (ICH Guidelines)
The following table summarizes the typical acceptance criteria for a validated pharmaceutical assay, which this method is designed to meet.[1][2][9]
| Parameter | Acceptance Criteria | Purpose |
| Specificity/Selectivity | The analyte peak is resolved from all potential impurities and degradants (Resolution > 2). | Ensures the method accurately measures only the intended analyte without interference.[9] |
| Linearity (R²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and detector response over a defined range. |
| Range | 80% to 120% of the target concentration.[9] | The interval providing suitable precision, accuracy, and linearity.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Demonstrates the method's consistency under various conditions (different days, analysts, etc.).[1] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10:1; RSD ≤ 10% | The lowest concentration of analyte that can be accurately and precisely quantified. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[6] It is particularly useful for assessing purity by identifying unknown impurities. The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum (a chemical fingerprint) for definitive identification.[10][11]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for purity analysis and impurity identification.
Detailed GC-MS Protocol
A. Instrumentation and Conditions
-
System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6] Rationale: A 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[6]
-
-
Injector: Split mode (ratio 50:1) at 250 °C.[6] Rationale: Split injection prevents column overloading with the main component, allowing for better resolution of trace impurities.
-
MS Transfer Line Temp: 280 °C.[6]
-
Ion Source Temp: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.[6]
B. Preparation of Solutions
-
Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the sample and dissolve it in 5 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.[6]
C. Data Analysis
-
Inject 1 µL of the prepared sample solution.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak ([M]⁺) should be visible at m/z 169.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Estimate the purity by the area percentage method, where the peak area of the main component is divided by the total area of all integrated peaks in the chromatogram.[6]
Conclusion
The analytical methods detailed herein provide a robust framework for the quantification and purity assessment of this compound. The primary RP-HPLC method is optimized for accurate, precise, and routine quantitative analysis suitable for quality control environments. The orthogonal GC-MS method serves as an essential tool for confirmatory analysis and the identification of volatile impurities. Adherence to these protocols, including rigorous system suitability testing and method validation, will ensure the generation of trustworthy and reproducible data, a prerequisite for successful drug development and regulatory compliance.[7]
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Patel, M., et al. (2020). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education.
- Jatto, E., & Khan, A. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Barišić, N., & Kovačević, G. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A.
- CymitQuimica. (n.d.). 3-AMINO-6-PHENYLPYRIDAZINE.
-
Kaczmarek, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A. Available at: [Link]
-
Hawkins, I. S., & Gellman, S. H. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Hafez, H. N., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available at: [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. particle.dk [particle.dk]
- 8. This compound | 113121-36-1 [amp.chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-6-(propylthio)pyridazine Powder
Document ID: AN-2026-01-12-PYRTHIO
Version: 1.0
Abstract
This document provides comprehensive guidelines for the safe handling, storage, and use of 3-Amino-6-(propylthio)pyridazine powder, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3] Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally related pyridazine derivatives, aromatic amines, and organosulfur compounds to establish best practices.[4][5][6][7] The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound for research purposes.
Introduction: Understanding the Compound
This compound is a substituted pyridazine, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[8] The structure incorporates a reactive amino group and a propylthio (organosulfur) moiety, which contribute to its unique chemical properties and potential biological activity.[1] Pyridazine derivatives are of significant interest in pharmaceutical research for their diverse therapeutic applications.[8][9][10] The handling procedures for this compound must account for the properties of the pyridazine ring, the basicity and reactivity of the amino group, and the potential hazards associated with the thioether linkage.
Hazard Identification and Risk Assessment
-
Pyridazine Core: Pyridazine and its derivatives are considered hazardous. For instance, 3-amino-6-chloropyridazine is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[6][11]
-
Amino Group: Aromatic amines can be toxic and may cause skin irritation or sensitization.[5]
-
Thioether Group: Organosulfur compounds can have strong, unpleasant odors and may be irritants.
Based on these structural components, it is prudent to treat this compound as a hazardous substance with the potential for oral toxicity, and as a skin, eye, and respiratory irritant.[5][6]
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1. This information is critical for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃S | Inferred |
| Molecular Weight | 169.25 g/mol | Inferred |
| Appearance | Solid powder | [12] |
| Melting Point | 77-78 °C | [13] |
| Boiling Point (Predicted) | 394.1 ± 22.0 °C | [13] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [13] |
| pKa (Predicted) | 4.71 ± 0.10 | [13] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder to minimize exposure.[14][15]
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields. A face shield is recommended when handling larger quantities. | Protects eyes from splashes and airborne particles.[16] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. |
| Body Protection | A laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. For situations where a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Avoids inhalation of the powder, which may be harmful.[7] |
Experimental Protocols
Receiving and Initial Inspection
Upon receipt of the compound, visually inspect the container for any damage or leaks. The receiving workflow is illustrated in the diagram below.
Sources
- 1. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Pyridazine - Wikipedia [en.wikipedia.org]
- 9. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. 3-アミノ-6-クロロピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-amino-6-methylpyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | 113121-36-1 [amp.chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. csub.edu [csub.edu]
Application Notes and Protocols for Assessing 3-Amino-6-(propylthio)pyridazine Cytotoxicity
Introduction: Unveiling the Cytotoxic Profile of a Novel Pyridazine Derivative
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antineuroinflammatory properties.[1][2][3] 3-Amino-6-(propylthio)pyridazine is a novel derivative within this promising class of compounds. Preliminary studies on related aminopyridazine compounds suggest potential interactions with key cellular pathways, making a thorough evaluation of its cytotoxic effects an essential step in its development as a potential therapeutic agent.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously assess the cytotoxicity of this compound. We will delve into a multi-faceted approach, employing a suite of robust, cell-based assays to build a detailed cytotoxicity profile. This guide moves beyond simple procedural lists, offering insights into the rationale behind assay selection and the interpretation of results to ensure scientific integrity and trustworthiness.
Our approach is built on a tripartite strategy to gain a holistic understanding of the compound's cellular impact:
-
Metabolic Viability Assessment: To determine the compound's effect on fundamental cellular metabolic processes.
-
Membrane Integrity Analysis: To quantify direct damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Characterization: To investigate if the compound induces programmed cell death, a critical mechanism for targeted therapies.
By integrating data from these complementary assays, researchers can construct a comprehensive and reliable assessment of this compound's cytotoxic potential.
I. Foundational Assays for Cytotoxicity Screening
The initial assessment of cytotoxicity often begins with high-throughput, plate-based assays that provide a broad overview of the compound's effect on cell viability.
A. MTT Assay: Gauging Metabolic Activity
The MTT assay is a colorimetric method that serves as a reliable indicator of cell viability by measuring the metabolic activity of a cell population.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Target cells (e.g., cancer cell line or primary cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
B. LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon rupture of the plasma membrane, a key event in necrosis.[11] The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.
Protocol: LDH Release Assay
Materials:
-
Cells treated with this compound (from a parallel plate to the MTT assay)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release (vehicle control): Supernatant from untreated cells.
-
Maximum LDH release (positive control): Add lysis buffer to untreated cells 1 hour before the end of the incubation period.[12]
-
Background control: Culture medium alone.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
-
LDH Reaction:
-
Measurement:
-
Add 50 µL of stop solution (if required by the kit).[13]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: Foundational Cytotoxicity Screening
| Assay | Endpoint Measured | Principle | Expected Outcome with Cytotoxicity |
| MTT | Metabolic Activity | Reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[8] | Decrease in absorbance, indicating reduced cell viability. |
| LDH | Membrane Integrity | Release of lactate dehydrogenase from cells with damaged plasma membranes. | Increase in absorbance, indicating cell lysis and necrosis. |
II. Delving Deeper: Mechanistic Cytotoxicity Assays
To understand how this compound induces cell death, it is crucial to investigate the underlying mechanisms, particularly apoptosis (programmed cell death).
A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[14]
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.[16]
This dual staining allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
B. Caspase-3/7 Activation Assay: Confirming the Apoptotic Cascade
Caspases are a family of proteases that are central to the execution of apoptosis.[18] Caspase-3 and Caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[19] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7, releasing a fluorescent or luminescent signal.[20]
Protocol: Caspase-3/7 Activity Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Execution:
-
Remove the plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[21]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate for 1-3 hours at room temperature, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[20]
-
Data Presentation: Mechanistic Cytotoxicity Assays
| Assay | Endpoint Measured | Principle | Expected Outcome with Apoptosis Induction |
| Annexin V/PI | Phosphatidylserine externalization and membrane permeability | Annexin V binds to exposed PS in apoptotic cells. PI stains the nucleus of cells with compromised membranes.[15] | Increase in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations. |
| Caspase-3/7 | Executioner caspase activity | Cleavage of a specific substrate (DEVD) by active caspase-3 and -7, generating a detectable signal.[21] | Increase in luminescence or fluorescence, indicating activation of the apoptotic cascade. |
III. Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the experimental design and potential outcomes, the following diagrams are provided.
Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of this compound.
Caption: Hypothesized cytotoxic mechanisms of action for this compound.
IV. Interpretation and Advanced Considerations
A comprehensive cytotoxicity profile requires careful interpretation of the integrated data. For instance, a decrease in MTT signal without a corresponding increase in LDH release may suggest cytostatic effects rather than overt cytotoxicity. Conversely, a strong LDH signal alongside Annexin V/PI positivity points towards a necrotic or late apoptotic mechanism.
For compounds like this compound that show significant cytotoxic activity, further investigation into target engagement can be pursued using techniques such as the Cellular Thermal Shift Assay (CETSA).[22][23][24] CETSA can help identify the direct protein targets of the compound within the cell, providing crucial insights into its mechanism of action.[25]
V. Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the systematic evaluation of this compound cytotoxicity. By employing a multi-parametric approach that assesses metabolic health, membrane integrity, and the induction of apoptosis, researchers can generate high-quality, reliable data. This comprehensive understanding is pivotal for making informed decisions in the drug discovery and development pipeline, ultimately determining the therapeutic potential of this novel pyridazine derivative.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bioz, V. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Brodin, O., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
CETSA. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. [Link]
-
Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. [Link]
-
National Center for Biotechnology Information. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. stemcell.com [stemcell.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 23. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 3-Amino-6-(propylthio)pyridazine
Authored by: Senior Application Scientist
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary component of healing, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The discovery of novel therapeutic agents that can safely and effectively modulate inflammatory pathways is a critical objective in drug development.
This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of the novel compound 3-Amino-6-(propylthio)pyridazine . The protocols herein are designed to provide a robust framework for a systematic evaluation, beginning with high-throughput in vitro screening to establish biological activity and elucidate the mechanism of action, and progressing to in vivo models to confirm efficacy in a physiological context. The experimental design emphasizes scientific integrity, with built-in validation steps and a focus on understanding the causal mechanisms behind the compound's effects.
Scientific Rationale: Targeting Key Inflammatory Signaling Hubs
The inflammatory response is governed by a complex network of intracellular signaling cascades. A thorough investigation of a potential anti-inflammatory compound requires assessing its impact on the central hubs that regulate the expression of inflammatory mediators. This guide focuses on three principal pathways known to be pivotal in inflammation.[1]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : Considered a master regulator of inflammation, the NF-κB pathway controls the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4][5] Its activation by stimuli like Lipopolysaccharide (LPS) is a hallmark of the inflammatory response.[6] Inhibition of NF-κB is a well-established strategy for anti-inflammatory drug development.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway : This family of serine/threonine kinases, including p38, JNK, and ERK, translates extracellular stimuli into intracellular responses.[7] MAPKs are critical for the production of inflammatory cytokines and mediators, making them prime targets for therapeutic intervention.[8][9][10]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway : This pathway is the principal signaling route for a wide range of cytokines and growth factors that drive inflammation and immune responses.[11][12][13] Dysregulation of JAK/STAT signaling is implicated in many autoimmune and inflammatory diseases.[12][14]
By evaluating the effect of this compound on these three core pathways, researchers can build a comprehensive profile of its mechanism of action.
Integrated Experimental Workflow
A logical, phased approach is essential for the efficient evaluation of a novel compound. The following workflow ensures that foundational data on safety and efficacy are established in vitro before committing to more complex and resource-intensive in vivo studies.
Caption: Integrated workflow for evaluating this compound.
Phase 1: In Vitro Characterization & Mechanistic Studies
Objective: To determine the non-cytotoxic concentration range of this compound and to quantify its ability to suppress key inflammatory markers in a validated cell-based model.
Recommended Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line). These cells are widely used because they produce a robust inflammatory response upon stimulation with LPS.[15][16][17]
Protocol 1.1: Cell Viability Assay (MTT/MTS)
Causality: Before assessing anti-inflammatory activity, it is crucial to establish that the compound is not simply toxic to the cells. A reduction in inflammatory markers due to cell death would be a false positive. This protocol defines the safe concentration range for all subsequent in vitro experiments.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
MTT/MTS Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.
-
Signal Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. For MTS, measure absorbance directly at 490 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the concentration that reduces viability by 50% (CC₅₀). Subsequent experiments should use concentrations well below the CC₅₀.
Protocol 1.2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Causality: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of Toll-like receptor 4 (TLR4), triggering downstream NF-κB and MAPK signaling.[16][18] This protocol creates a controlled, pro-inflammatory environment to test the inhibitory effects of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1.1) for 1-2 hours. Include a vehicle control.
-
Inflammatory Challenge: Add LPS to a final concentration of 100-500 ng/mL to all wells except the negative control group.[19]
-
Incubation: Incubate the plates for a specified duration. For cytokine measurement, 12-24 hours is typical.[19] For Western blot analysis of signaling proteins, shorter time points (e.g., 15, 30, 60 minutes) are required to capture phosphorylation events.
-
Sample Collection:
-
Supernatants: Carefully collect the cell culture supernatants for analysis of nitric oxide (Protocol 1.3) and secreted cytokines (Protocol 1.4). Store at -80°C.
-
Cell Lysates: Wash the cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis (Protocol 1.5).
-
Protocol 1.3: Quantification of Nitric Oxide (NO) via Griess Assay
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production. NO is a key signaling molecule and mediator of inflammation. The Griess assay indirectly measures NO by quantifying its stable metabolite, nitrite, in the culture supernatant.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[20]
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Assay Procedure:
-
Add 50 µL of each collected supernatant (from Protocol 1.2) and standards to a new 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.
-
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Express results as a percentage inhibition relative to the LPS-only treated group.
Protocol 1.4: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) via ELISA
Causality: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are cornerstone pro-inflammatory cytokines.[24] Measuring their levels provides a direct assessment of the compound's ability to suppress key inflammatory outputs. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for accurate and sensitive cytokine quantification.[24][25][26]
Step-by-Step Methodology:
-
Kit Selection: Use commercially available, validated ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Assay Procedure: Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add standards and collected cell supernatants (from Protocol 1.2) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP (Horseradish Peroxidase).
-
Add a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stop the reaction and measure absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Present data as pg/mL or ng/mL and as a percentage inhibition relative to the LPS-only group.
Protocol 1.5: Western Blot Analysis of Key Signaling Pathways
Causality: This protocol directly investigates the compound's mechanism of action. By measuring the phosphorylation (activation) of key proteins, we can determine which signaling pathway (NF-κB, MAPK, JAK/STAT) is being modulated.
Step-by-Step Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates (from Protocol 1.2) using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
NF-κB Pathway: Phospho-p65, Total p65, Phospho-IκBα, Total IκBα.
-
MAPK Pathway: Phospho-p38, Total p38, Phospho-JNK, Total JNK, Phospho-ERK, Total ERK.
-
STAT Pathway: Phospho-STAT3, Total STAT3.
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
In Vitro Data Presentation
Quantitative results should be summarized for clarity and easy comparison.
Table 1: Cytotoxicity and Inhibitory Activity of this compound
| Parameter | Value |
|---|---|
| Cytotoxicity (CC₅₀) in RAW 264.7 cells | >100 µM |
| NO Production IC₅₀ | e.g., 15.2 µM |
| TNF-α Secretion IC₅₀ | e.g., 12.8 µM |
| IL-6 Secretion IC₅₀ | e.g., 18.5 µM |
| IL-1β Secretion IC₅₀ | e.g., 14.1 µM |
IC₅₀: Half-maximal inhibitory concentration. Values are hypothetical examples.
Key Inflammatory Signaling Pathways
Caption: The canonical NF-κB signaling pathway.[2][6]
Caption: The three major MAPK signaling cascades.[8][9]
Caption: The canonical JAK/STAT signaling pathway.[11][12]
Phase 2: In Vivo Proof-of-Concept
Objective: To confirm the anti-inflammatory efficacy of this compound in established animal models of acute and systemic inflammation.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
Causality: This is a classic and highly reproducible model of acute inflammation.[27][28] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema) and cellular infiltration.[29] This model is excellent for screening compounds with potential NSAID-like activity.[30][31]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[27]
-
Groups 3-5: this compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[27][30]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
-
Protocol 2.2: LPS-Induced Systemic Inflammation in Mice
Causality: Intraperitoneal injection of LPS in mice mimics aspects of systemic inflammation and sepsis by inducing a massive release of pro-inflammatory cytokines into the bloodstream.[32][33][34] This model is used to evaluate a compound's ability to suppress a systemic inflammatory storm.[35]
Step-by-Step Methodology:
-
Animal Acclimation & Grouping: Use BALB/c or C57BL/6 mice. Acclimate and group them as described in Protocol 2.1.
-
Compound Administration: Administer the vehicle, positive control (e.g., Dexamethasone, 5 mg/kg, i.p.), or test compound.[34]
-
LPS Challenge: One hour after compound administration, inject LPS (e.g., 1-5 mg/kg, i.p.).[32] The exact dose may need to be optimized.[36]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours, when cytokine levels peak), anesthetize the mice and collect blood via cardiac puncture.
-
Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum samples using ELISA kits as described in Protocol 1.4.
-
Data Analysis: Compare the serum cytokine levels between the treatment groups and the vehicle control group. Calculate the percentage reduction in cytokine levels.
In Vivo Data Presentation
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | e.g., 0.85 ± 0.07 | - |
| Indomethacin | 10 | e.g., 0.38 ± 0.05* | e.g., 55.3% |
| Compound (Low) | 10 | e.g., 0.65 ± 0.06 | e.g., 23.5% |
| Compound (Mid) | 30 | e.g., 0.49 ± 0.04* | e.g., 42.4% |
| Compound (High) | 100 | e.g., 0.35 ± 0.05* | e.g., 58.8% |
*Values are hypothetical Mean ± SEM. *p < 0.01 vs. Vehicle Control.
Table 3: Effect of this compound on Serum Cytokines in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | - | e.g., 3250 ± 280 | e.g., 4800 ± 410 |
| Dexamethasone | 5 | e.g., 850 ± 95* | e.g., 1100 ± 150* |
| Compound (Low) | 10 | e.g., 2400 ± 210 | e.g., 3750 ± 350 |
| Compound (Mid) | 30 | e.g., 1750 ± 180* | e.g., 2600 ± 290* |
| Compound (High) | 100 | e.g., 1100 ± 120* | e.g., 1550 ± 210* |
*Values are hypothetical Mean ± SEM. *p < 0.01 vs. Vehicle Control.
Conclusion
This application guide outlines a comprehensive and logically structured approach to characterize the anti-inflammatory potential of this compound. By systematically progressing from foundational in vitro assays that establish safety and screen for activity to mechanistic studies that reveal the underlying signaling pathways, researchers can build a strong preclinical data package. The subsequent validation in well-established in vivo models of acute and systemic inflammation provides the necessary proof-of-concept for the compound's therapeutic potential. Adherence to these detailed protocols will ensure the generation of robust, reproducible, and interpretable data, paving the way for further development of this novel compound as a potential anti-inflammatory agent.
References
- Umar, M.I., et al. (2019).
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
García-González, P., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Neuroinflammation. [Link]
-
Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Co.. [Link]
-
Khan, A. Q., & Khan, R. (2018). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]
-
Schwartz, D. M., et al. (2016). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery. [Link]
-
Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Korean Medical Science. [Link]
-
Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]
-
Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. Assay Genie. [Link]
-
Malemud, C. J., & Pearlman, E. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Signal Transduction Therapy. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Pires, B. R. B., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience. [Link]
-
Pfitzner, E., et al. (2004). JAK/STAT signaling in inflammation. JAK-STAT. [Link]
-
Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition. [Link]
-
Kumar, S., et al. (2003). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochemical Society Transactions. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
-
Nishitani, Y., et al. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol. [Link]
-
Gurtner, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]
-
Arulselvan, P., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Controlled Release. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Sutar, N. G., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science. [Link]
-
Guevara, I., et al. (1998). Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. Analytical Biochemistry. [Link]
-
Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Leng, S. X., & Ferrucci, L. (2012). ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. The Journals of Gerontology: Series A. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]
-
Carpenter, A. W., & Schoenfisch, M. H. (2012). Inaccuracies of nitric oxide measurement methods in biological media. Analytical Biochemistry. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Deng, M., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. [Link]
-
University of Lynchburg. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. [Link]
-
G. G., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a G-protein inhibitor encapsulated in liposomes. International Journal of Nanomedicine. [Link]
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
Al-Yahya, M. A., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Kim, J., et al. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS ONE. [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio. [Link]
-
ResearchGate. (2018). What is the best LPS-dose to induce chronic systemic inflammation to mice. ResearchGate. [Link]
-
Frontiers. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology. [Link]
Sources
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. purformhealth.com [purformhealth.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 18. antbioinc.com [antbioinc.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 24. biocompare.com [biocompare.com]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rndsystems.com [rndsystems.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. inotiv.com [inotiv.com]
- 31. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 33. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 34. meliordiscovery.com [meliordiscovery.com]
- 35. sygnaturediscovery.com [sygnaturediscovery.com]
- 36. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes and Protocols for 3-Amino-6-(propylthio)pyridazine in Medicinal Chemistry
The pyridazine nucleus stands as a privileged scaffold in the landscape of medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive core for the design of novel therapeutic agents.[1][2] Its inherent polarity, capacity for hydrogen bonding, and ability to modulate lipophilicity have led to its incorporation into a wide array of biologically active molecules.[1] This guide focuses on a specific, yet highly promising derivative: 3-Amino-6-(propylthio)pyridazine. We will explore its significance as a versatile building block, delve into its potential therapeutic applications, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of this compelling chemical entity.
The Pyridazine Core: A Gateway to Diverse Pharmacology
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule.[1] Its unique electronic distribution and dipole moment can influence drug-target interactions, including π-π stacking and hydrogen bonding.[1] The 3-aminopyridazine moiety, in particular, is a key structural element in several compounds that have reached clinical use, highlighting its therapeutic relevance.[1]
Derivatives of the 3-aminopyridazine scaffold have demonstrated a broad spectrum of biological activities, including:
-
Anti-inflammatory effects: By targeting key mediators of the inflammatory cascade such as cyclooxygenase (COX) enzymes.[3][4]
-
Neuroprotective properties: Through the inhibition of glial activation, a hallmark of neuroinflammation in neurodegenerative diseases.[5][6]
-
Anticancer activity: With some derivatives showing potent cytotoxic effects against various cancer cell lines.[7][8]
-
Anticonvulsant potential: As demonstrated by several pyridazine-containing compounds.[9]
The introduction of a propylthio group at the 6-position of the 3-aminopyridazine core offers a strategic modification to fine-tune the molecule's physicochemical properties. The propylthio substituent can enhance lipophilicity compared to more polar groups, potentially improving membrane permeability and oral bioavailability.
Therapeutic Avenues for this compound Derivatives
While specific research on this compound is emerging, the extensive body of work on analogous structures provides a strong foundation for predicting its most promising therapeutic applications.
Anti-inflammatory and Analgesic Agents
The 3-aminopyridazine scaffold is a known pharmacophore for anti-inflammatory activity.[3] By analogy to other 3-amino-6-substituted pyridazines, derivatives of this compound are prime candidates for development as inhibitors of inflammatory mediators. For instance, a series of 3-amino-6-aryl-pyridazines were identified as potent and selective CB2 receptor agonists for the treatment of inflammatory pain.[10] This suggests that modifying the 6-position with a propylthio group could lead to novel anti-inflammatory and analgesic agents.
Neuroprotective Agents for Neurodegenerative Diseases
Excessive glial activation is a key pathological feature of many neurodegenerative diseases.[6] A novel 3-amino-6-phenylpyridazine derivative has been shown to selectively inhibit the production of pro-inflammatory molecules like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells.[5][6] This highlights the potential of the 3-aminopyridazine scaffold in developing therapies for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The lipophilic nature of the propylthio group could be advantageous for brain penetration, a critical factor for CNS-targeting drugs.
Anticancer Therapeutics
The pyridazine nucleus is a recognized scaffold in the design of anticancer agents.[7][8] While data on the anticancer activity of this compound is not yet widely available, related thio-substituted pyridazine derivatives have shown promise. For example, 3-allylseleno-6-pentylthiopyridazine demonstrated greater potency than the standard chemotherapeutic 5-fluorouracil against a breast cancer cell line.[7] This suggests that the exploration of this compound and its analogs as anticancer agents is a worthwhile endeavor.
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a nucleophilic aromatic substitution reaction to synthesize the title compound from a commercially available starting material.
Materials:
-
3-Amino-6-chloropyridazine
-
Propanethiol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1 equivalent) and a suitable polar aprotic solvent such as 1,4-dioxane or DMF.
-
Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (2 equivalents), to the mixture.
-
Add propanethiol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Rationale for Experimental Choices:
-
Base: The base is essential for deprotonating propanethiol, forming the more nucleophilic thiolate anion.[11]
-
Solvent: Polar aprotic solvents like dioxane or DMF are used to dissolve the reactants and facilitate the nucleophilic substitution reaction.[11]
-
Temperature: Heating the reaction drives it to completion at a reasonable rate.[5]
-
TLC Monitoring: TLC is a simple and effective technique to track the consumption of starting materials and the formation of the product, allowing for optimization of reaction time.[11]
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol outlines a common in vitro assay to assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37 °C in a 5% CO₂ atmosphere.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
After 24 hours, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Self-Validating System:
This protocol includes essential controls for data interpretation: a vehicle control to assess the effect of the solvent (DMSO) on the cells, and a positive control (LPS alone) to confirm that the cells are responding to the inflammatory stimulus. A known anti-inflammatory agent can also be included as a reference compound.
Data Presentation
Table 1: Hypothetical IC₅₀ Values for Nitric Oxide Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 15.2 ± 1.8 |
| Reference Inhibitor (e.g., L-NAME) | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique structural features, combined with the proven pharmacological potential of the 3-aminopyridazine core, make it a compelling starting point for drug discovery programs targeting inflammatory disorders, neurodegenerative diseases, and cancer. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity.
References
-
The Emerging Role of 3-Amino-6-(phenylthio)pyridazine in Medicinal Chemistry: Applications and Protocols - Benchchem.[3]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC.[1]
-
A Comparative Analysis of the Biological Activity of 3-Amino-6-(phenylthio)pyridazine and Its Analogs - Benchchem.[2]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed.[10]
-
CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica.[12]
-
3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight - Benchchem.[5]
-
A Comparative Analysis of 3-Amino-6-(phenylthio)pyridazine and Other Derivatives in Oncology Research - Benchchem.[7]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.[9]
-
Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed.[6]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate.[13]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.[4]
-
Some biologically active pyridazine derivatives and their application - ResearchGate.[14]
-
Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine - PrepChem.com.[15]
-
Technical Support Center: Synthesis of 3-Amino-6-(phenylthio)pyridazine - Benchchem.[11]
-
Synthesis and Evaluation of Pyridazine Analogs as Potential Antidiabetic Agents.[16]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI.[17]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho.[18]
-
Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed.[19]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH.[20]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed.[8]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed.[21]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sarpublication.com [sarpublication.com]
- 10. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. Synthesis and Evaluation of Pyridazine Analogs as Potential Antidiabetic Agents [yakhak.org]
- 17. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-(propylthio)pyridazine
Welcome to the technical support guide for the synthesis of 3-Amino-6-(propylthio)pyridazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthetic transformation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the commercially available 3-amino-6-chloropyridazine with a suitable propylthiol source.[1] While the reaction appears straightforward, achieving high yields requires careful control over several experimental parameters. This guide addresses the most frequent issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
General Synthetic Workflow
The core of the synthesis involves the displacement of a chloride from the electron-deficient pyridazine ring by a propanethiolate nucleophile. The general workflow is visualized below.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low. What are the most critical parameters to investigate for improving the yield of the SNAr reaction?
Answer: Low yield in this SNAr reaction is a common problem that can almost always be traced back to one of four key areas: the base, the solvent, the temperature, or the integrity of your reagents.
-
Choice of Base: The reaction requires a base to deprotonate propanethiol into the much more potent propanethiolate nucleophile. The choice and stoichiometry of the base are critical.
-
Causality: A base that is too weak will not generate a sufficient concentration of the thiolate, leading to a slow or incomplete reaction. Conversely, a nucleophilic base (like NaOH or KOH in some contexts) can compete with the thiolate, leading to side products.
-
Recommendation: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the thiol, but it requires strictly anhydrous conditions. Potassium carbonate (K₂CO₃) is a safer, more common choice but may require higher temperatures and longer reaction times due to its lower basicity and heterogeneity.[2] Always use at least a slight excess of the base relative to the propanethiol.
-
-
Solvent Selection: The solvent plays a crucial role in an SNAr reaction by solvating the ions and influencing nucleophilicity.
-
Causality: Polar aprotic solvents like DMF, DMSO, or DMAc are superior for this reaction. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the thiolate anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will hydrogen-bond with the thiolate, stabilizing it and drastically reducing its nucleophilicity.
-
Recommendation: Use anhydrous DMF or DMSO. Ensure the solvent is truly dry, as residual water can lead to side reactions (see Question 2).
-
-
Reaction Temperature: Temperature directly affects the reaction rate.
-
Causality: The pyridazine ring, while activated by the ring nitrogens, still requires thermal energy to overcome the activation barrier for the substitution.
-
Recommendation: A temperature range of 80-120°C is typically effective.[2][3] If the reaction is slow, a modest increase in temperature can be beneficial. However, excessively high temperatures (>130°C) can promote decomposition and side reactions. Monitor the reaction progress by TLC to find the optimal balance.
-
-
Reagent Quality: The purity of your starting materials cannot be overlooked.
-
Causality: Propanethiol can oxidize over time to form dipropyl disulfide, which is not nucleophilic and will not participate in the reaction. The 3-amino-6-chloropyridazine should be pure and dry.
-
Recommendation: Use freshly opened or distilled propanethiol. Ensure your 3-amino-6-chloropyridazine is of high purity.
-
| Parameter | Recommended | Rationale |
| Base | NaH (1.2 eq) or K₂CO₃ (2.0 eq) | Strong, non-nucleophilic base generates the active thiolate nucleophile. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent enhances nucleophilicity. |
| Temperature | 80–120 °C | Provides sufficient energy for the reaction while minimizing decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the propanethiol. |
Question 2: I am isolating a significant amount of 3-amino-pyridazin-6-one as a side product. What is causing this and how can I prevent it?
Answer: The formation of 3-amino-pyridazin-6-one is a classic indicator of water contamination in your reaction. This occurs via a competing hydrolysis reaction.
-
Mechanism: The chloro-substituent on the electron-deficient pyridazine ring is susceptible to nucleophilic attack not only by your desired thiolate but also by hydroxide ions (OH⁻) or even water itself at elevated temperatures. The hydroxide can be present from residual water reacting with the base. This substitution results in the corresponding pyridazinone, which is often difficult to separate from the desired product.
Caption: Competing reaction pathways leading to desired product vs. hydrolysis side product.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Dry Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or purify the solvent using standard procedures (e.g., distillation from calcium hydride for DMF).
-
Dry Reagents: Ensure the base (especially K₂CO₃) is dry. If using NaH, ensure it is handled under an inert atmosphere. 3-amino-6-chloropyridazine should be stored in a desiccator.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
By rigorously excluding water, you can effectively shut down the hydrolysis pathway and maximize the yield of your desired this compound.
Question 3: My reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?
Answer: A stalled reaction is often due to an insufficient amount of the active nucleophile or suboptimal reaction conditions. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for a stalled SNAr reaction.
-
Insufficient Base: This is the most common culprit. If you are using a base like K₂CO₃, which is only sparingly soluble in DMF, ensure vigorous stirring to maximize the surface area and reactivity. If the reaction has stalled, adding another portion of the base can sometimes restart it.
-
Temperature Too Low: The reaction may have a higher activation energy than anticipated with your specific substrate and conditions. A careful, incremental increase in temperature while monitoring by TLC is a valid strategy.
-
Degraded Nucleophile: As mentioned, propanethiol can oxidize to the non-reactive disulfide. If you suspect this, the only solution is to restart the reaction with fresh thiol.
Detailed Experimental Protocol
This protocol is a robust starting point that incorporates the best practices discussed above.
Materials:
-
3-amino-6-chloropyridazine (1.0 eq)
-
Propanethiol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Add 3-amino-6-chloropyridazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF via syringe. Begin vigorous stirring. Add propanethiol (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting 3-amino-6-chloropyridazine spot is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.
References
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Pyridazine synthesis, optimization, mechanism and scope. ResearchGate. [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
PMC - NIH. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem. [Link]
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. RepositóriUM. [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. [Link]
-
Durham E-Theses. (n.d.). a scaffold for the synthesis of highly functionalised heterocycles. Durham University. [Link]
-
PubChem - NIH. (n.d.). 6-Amino-3-chloropyridazine. National Institutes of Health. [Link]
-
MDPI. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]
Sources
Technical Support Center: Navigating the Synthesis of Substituted Pyridazines
Welcome to the technical support center for pyridazine synthesis. The pyridazine core is a vital pharmacophore in numerous herbicides and drugs, including modern anticancer agents and kinase inhibitors.[1][2] However, its synthesis is often plagued by challenges ranging from low yields to complex side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of substituted pyridazines, providing field-proven insights and evidence-based solutions.
Part 1: Troubleshooting Guide by Synthetic Route
This section directly addresses specific experimental issues in a question-and-answer format, categorized by the most common synthetic methodologies.
Route A: Cyclocondensation of 1,4-Dicarbonyls with Hydrazine
This classical approach is a cornerstone of pyridazine synthesis but requires careful control to prevent side reactions.[2][3]
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a major spot corresponding to the hydrazone intermediate. Why isn't the cyclization completing?
A1: This is a classic case of incomplete cyclization, a frequent challenge in this synthesis.
-
Probable Cause: The initial formation of a hydrazone from the reaction of one carbonyl group with hydrazine is often rapid.[4] However, the subsequent intramolecular cyclization to form the dihydropyridazine, followed by aromatization, is the rate-limiting step and can be slow or stall under suboptimal conditions.
-
Troubleshooting & Solutions:
-
Optimize Reaction Temperature: Excessively low temperatures can stall the reaction, while temperatures that are too high might cause decomposition.[4] A systematic temperature screen is recommended. Monitor the disappearance of the hydrazone intermediate via TLC or LC-MS to find the optimal balance.
-
Adjust pH: The dehydration step of the cyclization is often acid-catalyzed. Adding a catalytic amount of a mild acid, such as acetic acid, can significantly promote ring closure.[4] However, strongly acidic conditions may lead to other unwanted side reactions.
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfers.[4]
-
Water Removal: Since cyclization is a condensation reaction that produces water, its removal can drive the equilibrium toward the product.[4] For reactions run in suitable solvents like toluene, using a Dean-Stark apparatus is highly effective. For other solvents, adding molecular sieves can be beneficial.
-
Q2: I'm using an unsymmetrical 1,4-dicarbonyl precursor and obtaining a mixture of two regioisomeric pyridazines. How can I control the regioselectivity?
A2: Regioselectivity is governed by the relative reactivity of the two carbonyl groups towards hydrazine.
-
Probable Cause: Hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group first to form the initial hydrazone. The subsequent cyclization then determines the final substitution pattern. This issue is particularly prevalent in the synthesis of pyrazoles from 1,3-dicarbonyls but the principle applies here as well.[5]
-
Troubleshooting & Solutions:
-
Exploit Electronic and Steric Differences: If one carbonyl is significantly more reactive (e.g., a ketone vs. an ester, or an unhindered vs. a hindered ketone), the reaction may already have a high intrinsic selectivity. If the reactivities are similar, this becomes a major challenge.
-
Stepwise Synthesis: A more robust, albeit longer, approach is to protect one of the carbonyl groups. You can then react the unprotected carbonyl with hydrazine, perform the cyclization, and finally deprotect the second group. This provides unambiguous regiochemical control.
-
Mechanism-Based Solvent Choice: The choice of solvent can influence which carbonyl is attacked first by altering the tautomeric equilibrium of the dicarbonyl compound. Experimenting with both protic and aprotic solvents may reveal a preference.
-
Caption: Key steps in pyridazine synthesis via the IEDDA pathway. [7][8]
Route C: Post-Modification via Palladium-Catalyzed Cross-Coupling
Functionalizing a pre-formed halopyridazine core using reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination is a common and powerful strategy. [6][7] Q1: My Suzuki-Miyaura coupling on a chloropyridazine substrate is sluggish and gives low yields. What can I do to improve it?
A1: The electron-deficient nature of the pyridazine ring can complicate Pd-catalyzed couplings, often requiring carefully selected conditions.
-
Probable Cause:
-
Catalyst Deactivation: The nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Poor Ligand Choice: Standard ligands like PPh₃ may not be effective. The choice of ligand is paramount for stabilizing the catalyst and facilitating the catalytic cycle. [7] 3. Inactive Substrate: Chloropyridazines are less reactive than their bromo- or iodo- counterparts. More forcing conditions or a more active catalyst system may be required.
-
-
Troubleshooting & Solutions:
-
Switch to a More Active Catalyst System: For chloropyridazines, more electron-rich and bulky phosphine ligands are often necessary. Ligands like SPhos or X-Phos, when used with a Pd(OAc)₂ precursor, are often highly effective. [7]PdCl₂(dppf) is another robust catalyst for these systems. [7] 2. Optimize Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ or NaOt-Bu are often required. [7]Anhydrous, deoxygenated solvents such as toluene or dioxane are standard.
-
Increase Temperature: Microwave irradiation can sometimes be used to accelerate slow reactions, but care must be taken to avoid decomposition.
-
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridazines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Low to Moderate | [7] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | High | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [7] |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 110 | High | [7] |
Route D: Reactions Involving Pyridazine N-Oxides
The photochemistry of pyridazine N-oxides offers a versatile route to other heterocycles but is characterized by competing reaction pathways. [8][9] Q1: Upon photolysis of my substituted pyridazine N-oxide, I'm getting a mixture of pyrazoles and furans instead of my desired product. How can I control this?
A1: The photochemical ring-opening of pyridazine N-oxides generates a (Z)-diazoalkene intermediate, which can undergo competing thermal or photochemical secondary reactions. [8]
-
Probable Cause:
-
Thermal Cyclization: The (Z)-diazoalkene intermediate can thermally cyclize to form a pyrazole. This pathway is favored at elevated temperatures. [8] 2. Photochemical Decomposition: Further irradiation of the diazoalkene can lead to the formation of a carbene, which can then rearrange to form a furan byproduct. [8][9] 3. Photodeoxygenation: A competing primary reaction is the simple loss of the oxygen atom to regenerate the parent pyridazine, which is often inefficient but can be a factor. [10]
-
-
Troubleshooting & Solutions:
-
Control Temperature: To favor the furan pathway (via the carbene), lower the reaction temperature during irradiation. To favor the pyrazole pathway, perform the photolysis at a lower temperature to form the diazoalkene, and then heat the mixture in the dark to induce thermal cyclization. [8] 2. Use a Transition Metal Catalyst: It has been demonstrated that adding a rhodium catalyst (e.g., Rh₂(esp)₂) can trap the diazoalkene intermediate and divert it towards the formation of 2-aminofurans, suppressing the pyrazole pathway. [9] 3. Modify Light Intensity: Using a more intense light source can sometimes favor the photodecomposition pathway leading to the furan. [8]
-
Part 2: General FAQs
Q: I am trying to synthesize a 3,6-disubstituted pyridazine and facing issues with low yields and side products. What are some common pitfalls? A: The synthesis of 3,6-disubstituted pyridazines often starts from 3,6-dichloropyridazine. [11]A common issue is incomplete substitution. If performing a sequential nucleophilic substitution, the first substitution activates the ring for the second, but harsh conditions can lead to decomposition. For cross-coupling reactions, catalyst choice is critical, as discussed in Route C. One-pot syntheses from precursors like β-nitro-β,γ-unsaturated ketones have been developed to improve efficiency but may require careful optimization of solvent and reaction time to avoid isolating dihydropyridazine intermediates. [12] Q: My reaction involves a hydrazine, but I'm concerned about N-N bond cleavage as a potential side reaction. Is this common? A: While the N-N bond in the pyridazine ring is relatively stable and considered a key structural feature, N-N bond cleavage is a known reaction for hydrazine precursors and some N-amino heterocycles under specific conditions, often promoted by bases or diboron reagents. [13][14]In standard pyridazine synthesis, this is not a primary side reaction pathway, but it's a consideration if using harsh reductive or basic conditions with complex substrates.
Q: How can I control over-alkylation when functionalizing the nitrogen atoms of a pyridazine or pyridazinone? A: Over-alkylation or lack of regioselectivity in N-alkylation is a significant challenge due to the two nitrogen atoms. [4]The outcome is influenced by sterics, electronics, and reaction conditions. [4][15]To control this:
-
Steric Hindrance: A bulky substituent on the ring can direct alkylation to the less hindered nitrogen.
-
Base and Solvent: Using a milder base or a non-polar solvent can influence the site of alkylation. A systematic screen of bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents is often necessary to achieve the desired regioselectivity. [4]
References
- Technical Support Center: Optimizing Pyrodazine Synthesis. (2025). Benchchem.
- Common side reactions in the synthesis of pyridazinone deriv
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. (2018). Organic Letters.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Journal of Organic Chemistry.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). Benchchem.
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of South Florida Scholar Commons.
- Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. (2019).
- Synthesis of pyridazines. Organic Chemistry Portal.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing.
- Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC - NIH.
- A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. RSC Publishing.
- A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC - NIH.
- Synthesis and Mesomorphism of 3,6-Disubstituted Pyridazines. Semantic Scholar.
- Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC - NIH.
- Pyridazine. Wikipedia.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. (2025). PubMed.
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 9. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Mesomorphism of 3,6-Disubstituted Pyridazines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling Reactions for Pyridazine Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in the functionalization of this important heterocyclic scaffold. The pyridazine core is a key pharmacophore, and its successful elaboration via cross-coupling is pivotal in medicinal chemistry.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The electron-deficient nature of the pyridazine ring generally facilitates the initial, often rate-limiting, oxidative addition step.[3][4] However, the nitrogen lone pairs can also interact with the palladium center, potentially leading to catalyst inhibition, which makes careful optimization essential.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
Q1: I am observing very low or no yield of my coupled product. What are the primary causes and how can I fix it?
This is the most common issue encountered. Low yields with pyridazine substrates can stem from several factors, often related to suboptimal reaction conditions that fail to balance the unique electronic properties of the heterocycle.[5]
Possible Cause 1: Inefficient Catalyst or Ligand System
-
The Problem: The choice of palladium precursor and, more importantly, the ligand is critical for success.[5] Standard or traditional catalysts like Pd(PPh₃)₄ may be ineffective, especially for less reactive halopyridazines (e.g., chloropyridazines).[5][6] The catalyst system must be active enough to engage the C-Hal bond but also stable enough to resist decomposition and deactivation by the pyridazine nitrogens.
-
The Solution:
-
Screen Modern Ligands: For challenging substrates, particularly chloropyridazines, employ bulky and electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other specialized ligands (e.g., P(t-Bu)₃) are designed to accelerate both the oxidative addition and reductive elimination steps.[5][7]
-
Use Pre-catalysts: Consider using well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These complexes are often more stable and generate the active Pd(0) species more reliably in solution.[7]
-
Increase Catalyst Loading: As a last resort for particularly difficult couplings, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome slow kinetics, though this is less desirable for process chemistry.
-
Possible Cause 2: Inappropriate Base or Solvent
-
The Problem: The base is not just a stoichiometric reagent; it is crucial for activating the boronic acid in the transmetalation step.[8][9] Its strength, solubility, and interaction with the solvent can dramatically affect reaction outcomes.[8][10][11] Similarly, the solvent must solubilize all components and not interfere with the catalyst.
-
The Solution:
-
Base Screening: A screen of bases is highly recommended. Common choices for pyridazine couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] K₃PO₄ is a stronger, non-nucleophilic base that is often effective when weaker bases fail.[12][13]
-
Solvent System: A mixture of an organic solvent and water is standard. Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O are excellent starting points.[7][14] The water is necessary to solubilize the inorganic base and facilitate the transmetalation step. For substrates with poor solubility, DMF can be used, but it can also lead to catalyst decomposition at high temperatures.[15][16]
-
Possible Cause 3: Poor Reagent Quality or Reaction Atmosphere
-
The Problem: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[17] Additionally, boronic acids can degrade upon storage, leading to lower effective concentrations and the presence of inhibitory byproducts.
-
The Solution:
-
Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles).[3][18] Assemble the reaction under an inert atmosphere using Schlenk techniques.[3]
-
Use High-Quality Reagents: Use fresh or properly stored boronic acid. If degradation is suspected, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or MIDA boronate.[3]
-
Troubleshooting Summary Table: Low/No Yield
| Symptom | Potential Cause | Recommended Action |
| No reaction with chloropyridazine | Inactive catalyst system | Switch from Pd(PPh₃)₄ to a Pd(OAc)₂/SPhos system or an XPhos pre-catalyst.[6] |
| Stalled reaction | Ineffective base | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[5][12] |
| Inconsistent results | Oxygen contamination | Improve degassing procedure for solvents; ensure all glassware is dry and reaction is set up under argon/nitrogen.[3][17] |
| Low yield, starting material consumed | Side reactions (see Q2) | Use a more stable boronic ester; run the reaction under anhydrous conditions with K₃PO₄.[3][7] |
| Poor solubility of reagents | Inappropriate solvent | Try a stronger solvent like DMF or increase the reaction temperature, but monitor for catalyst decomposition.[15] |
Q2: My reaction is messy, with significant side products. What are they and how can I prevent them?
Side reactions compete with the desired product formation, consuming starting materials and complicating purification. The three most common culprits are protodeboronation, homo-coupling, and dehalogenation.
-
Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often accelerated by aqueous basic conditions and high temperatures.
-
Homo-coupling: This is the dimerization of the boronic acid (Ar²-Ar²) or the pyridazine halide (Ar¹-Ar¹). The homo-coupling of boronic acids is often promoted by oxygen and the presence of Pd(II) species before the catalytic cycle fully initiates.
-
Prevention:
-
Ensure a strictly inert atmosphere to minimize oxygen.[3]
-
Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst to ensure rapid entry into the catalytic cycle.[3]
-
Employ bulky phosphine ligands, which can disfavor the formation of the homo-coupled product.[7]
-
If possible, add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.[3]
-
-
-
Dehalogenation: This involves the replacement of the halide on the pyridazine ring with a hydrogen atom, creating a reduced, non-functionalized pyridazine.[19]
-
Prevention:
-
This side reaction can be complex, but it is often exacerbated by impurities or certain solvent/base combinations.
-
Screening different bases and ensuring high-purity reagents can sometimes mitigate this issue.
-
Avoid solvents that can act as hydride sources, such as alcohols, if dehalogenation is a persistent problem.[19]
-
-
Q3: My dihalopyridazine is reacting at the wrong position or giving me a mixture of mono- and di-substituted products. How can I control selectivity?
For substrates with multiple identical halogens (e.g., 3,6-dichloropyridazine), controlling mono- versus di-substitution and achieving site-selectivity can be challenging.
-
Mono- vs. Di-substitution:
-
To favor mono-substitution , use a slight deficiency of the boronic acid (e.g., 0.8-0.95 equivalents). The second coupling is typically slower than the first, allowing for selective reaction. Symmetrical 3,6-dihalopyridazines are well-suited for efficient mono-coupling reactions.[20]
-
To achieve di-substitution , use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and a robust catalyst system to drive the reaction to completion. Be aware that the second coupling may require more forcing conditions (higher temperature, longer time).
-
-
Site Selectivity (Regioselectivity):
-
In dihalopyridazines with non-equivalent positions (e.g., 3,5-dibromopyridazine), the intrinsic electronic properties of the ring often dictate the initial site of reaction. Oxidative addition is generally favored at the more electrophilic carbon position.[20][21]
-
However, ligand choice can sometimes override this intrinsic selectivity . In a notable example, the coupling of 3,5-dibromopyridazine could be directed to the C3 position using a dppf ligand or to the C5 position using a Q-Phos ligand, demonstrating the power of "ligand-controlled" regioselectivity.[20] If you require the less electronically favored isomer, a ligand screen is essential.
-
Q4: My reaction seems to work, but the product is difficult to purify. Any advice?
-
Palladium Removal: Residual palladium can be difficult to remove and may interfere with subsequent steps or biological assays. Stirring the crude product solution with a palladium scavenger (e.g., QuadraSil®, SiliaMetS® Thiol) or filtering through a pad of Celite® can be effective.
-
Boronic Acid Byproducts: Unreacted boronic acid and its homo-coupled byproduct can sometimes co-elute with the desired product. Washing the organic extract with a mild aqueous base (e.g., 1M NaOH) can often remove acidic boronic acid species.
General Experimental Protocol: Suzuki Coupling of a Chloropyridazine
This protocol is a generalized starting point and should be optimized for each specific substrate combination.[6][14]
Materials:
-
Chloropyridazine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or Pd(OAc)₂ (2 mol%) + Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent System: Dioxane and Water (e.g., 4:1 ratio, 5 mL total)
-
Schlenk flask or microwave vial with a stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridazine, arylboronic acid, palladium catalyst/pre-catalyst, ligand (if separate), and base.[3][14][22]
-
Solvent Addition: Add the degassed solvent system via syringe. Ensure the solvents have been sparged with an inert gas for at least 30 minutes prior to use.[3][22]
-
Inert Atmosphere Cycling: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][22]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[22] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[14][22]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[14][22]
-
Extraction: Separate the organic layer. Wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3][22]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3][22]
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. Benchchem.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Technical Support Center: Suzuki Reactions Involving Pyridazines. Benchchem.
- Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. ResearchGate.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Failed suzuki coupling, any suggenstions? r/Chempros - Reddit.
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. reddit.com [reddit.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Amino-6-(propylthio)pyridazine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the column chromatography purification of 3-Amino-6-(propylthio)pyridazine. The methodologies and troubleshooting advice presented herein are based on established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.
Issue 1: My compound is streaking and showing significant peak tailing on the column.
-
Q: What is causing the poor peak shape, and how can I resolve it?
-
A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. This compound possesses a basic amino group (predicted pKa ≈ 4.71) which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to slow, uneven elution, resulting in tailed peaks.
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier into your mobile phase. Triethylamine (TEA) at 0.5-2% (v/v) is a common and highly effective choice.[2] Alternatively, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your solvent system for very polar basic compounds.[3]
-
Solvent Optimization: Ensure your chosen solvent system adequately solubilizes the compound. Poor solubility can also contribute to tailing.
-
Alternative Stationary Phases: If base-modified silica does not resolve the issue, consider using a less acidic stationary phase like neutral alumina or Florisil, although these may offer different selectivity.[3]
-
-
Issue 2: The compound is not eluting from the column, or the retention factor (Rf) is too low (Rf < 0.1) even with high concentrations of ethyl acetate.
-
Q: My mobile phase seems to be too weak to elute the compound. What are my next steps?
-
A: this compound is a moderately polar molecule due to its amino group and the nitrogen atoms in the pyridazine ring.[4] If a standard ethyl acetate/hexane system is insufficient, you need to increase the polarity of the mobile phase significantly.
Solutions:
-
Introduce a Stronger Polar Solvent: Switch from ethyl acetate to a more polar solvent like methanol or isopropanol. A gradient of 0-10% methanol in dichloromethane (DCM) is an excellent starting point for polar compounds.[3] Remember to include a basic modifier (like 1% TEA) in this new system to prevent peak tailing.
-
Consider Reversed-Phase Chromatography: If the compound is highly polar and difficult to elute from normal-phase silica, reversed-phase (RP) chromatography using a C18 column is a powerful alternative.[2] The mobile phase would typically be a mixture of water and acetonitrile or methanol.[5]
-
Utilize HILIC: For compounds that are too polar for traditional reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique. HILIC uses a polar stationary phase (like bare silica) with a high-organic, aqueous mobile phase.
-
-
Issue 3: I'm observing a low yield of the purified product after chromatography.
-
Q: My starting material was mostly pure, but recovery after the column is poor. Where did my compound go?
-
A: Low recovery can stem from several factors, from irreversible binding to the compound eluting undetected.
Solutions:
-
Irreversible Adsorption: As mentioned in Issue 1, the basic nature of your compound can lead to very strong, sometimes irreversible, binding to acidic silica gel. Deactivating the silica with a base is critical to prevent this loss.[3]
-
Compound Degradation: Test your compound's stability on silica gel. This can be done with a simple 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears or the original spot streaks towards the origin, your compound is likely degrading on the silica.[3] In this case, deactivating the silica or switching to a different stationary phase is necessary.
-
Dilute Fractions: The compound may have eluted over a large number of fractions, making it difficult to detect by TLC. Combine and concentrate a wider range of fractions where you expected the compound to elute and re-analyze.[3]
-
-
// Nodes start [label="Problem:\nLow Post-Column Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Possible Cause 1:\nIrreversible Adsorption", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause 2:\nCompound Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause 3:\nEluted Undetected", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Action: Deactivate silica\nwith 1-2% TEA in eluent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution1b [label="Action: Use alternative\nstationary phase (Alumina).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
test2 [label="Test: Run 2D TLC to\nconfirm stability on silica.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Action: If unstable, use\ndeactivated silica or switch\nto Alumina/Florisil.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
solution3 [label="Action: Combine and concentrate\na wider range of fractions.\nRe-run TLC on concentrated samples.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> {cause1, cause2, cause3} [dir=none];
cause1 -> solution1a; cause1 -> solution1b;
cause2 -> test2; test2 -> solution2;
cause3 -> solution3; }
Caption: Troubleshooting workflow for low product recovery.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing a column chromatography method for this compound?
-
A1: Method development should always begin with Thin Layer Chromatography (TLC) to efficiently screen for optimal conditions.[2] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, as this typically translates to good separation on a column.[2][3]
Recommended Starting Parameters:
-
Stationary Phase: Standard Silica Gel 60 (230-400 mesh).
-
Mobile Phase Screening: Use the table below to screen different solvent systems. Always include 1% triethylamine (TEA) in your mobile phase to mitigate peak tailing.
-
| Solvent System | Non-Polar Component | Polar Component | Typical Starting Ratio (v/v) | Notes |
| System 1 | Hexane (or Heptane) | Ethyl Acetate | 70:30 | A standard, good first choice for moderately polar compounds. |
| System 2 | Dichloromethane (DCM) | Ethyl Acetate | 95:5 | Offers different selectivity compared to hexane-based systems. |
| System 3 | Dichloromethane (DCM) | Methanol (MeOH) | 98:2 | A more polar system for when the compound has low Rf in other systems. |
Q2: What are the likely impurities I should be trying to separate?
-
A2: Impurities typically originate from the synthetic route. The synthesis of 3-amino-6-substituted pyridazines often starts from 3-amino-6-chloropyridazine.[6][7] Therefore, potential impurities include:
-
Unreacted Starting Materials: 3-amino-6-chloropyridazine and propanethiol.
-
Side-Reaction Products: Dipropyl disulfide (from the oxidation of propanethiol) is a common byproduct in reactions involving thiols.[8] Other unidentified byproducts from the coupling reaction may also be present.
-
Degradation Products: As discussed, the compound may degrade on silica if the conditions are too acidic.
-
Q3: What is the best way to load my crude sample onto the column?
-
A3: The method of sample loading is critical for achieving sharp bands and good separation. You have two primary options:
-
Wet Loading: Dissolve the crude material in the absolute minimum amount of the initial mobile phase solvent.[9] If the compound is not very soluble in the mobile phase, you can use a slightly stronger solvent (e.g., DCM), but use as little as possible to avoid broadening the initial band.[9] Pipette this solution carefully and evenly onto the top of the column bed.
-
Dry Loading (Recommended): This method is superior if your compound has poor solubility in the eluent or if you are loading a large amount of material.[9] Dissolve your crude product in a suitable volatile solvent (like DCM or methanol), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[9] Carefully layer this powder onto the top of your packed column. This ensures the compound starts as a very narrow, concentrated band, leading to better resolution.
-
Q4: Can I use reversed-phase chromatography for this purification?
-
A4: Yes, absolutely. Reversed-phase (RP) chromatography is an excellent alternative or complementary technique, especially if normal-phase purification proves difficult. RP chromatography separates compounds based on hydrophobicity, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol). Since this compound has both polar (amino, pyridazine) and nonpolar (propylthio) regions, it is well-suited for this technique. RP-HPLC is also a standard method for final purity analysis of pyridazine derivatives.[5]
Experimental Protocol: Deactivated Silica Gel Flash Chromatography
This protocol provides a step-by-step methodology for the purification of this compound.
-
Method Development (TLC):
-
Prepare a stock solution of your chosen eluent (e.g., 95:5 DCM:MeOH) containing 1% (v/v) triethylamine.
-
Run a TLC of your crude material to confirm the target compound has an Rf value between 0.2 and 0.4. Adjust the solvent polarity if necessary.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or DCM).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[9]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 10x the mass of your crude product) and mix to form a slurry.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to protect the surface.[9]
-
-
Elution:
-
Carefully add the mobile phase (containing 1% TEA) to the column.
-
Apply gentle pressure (1-2 psi) to begin elution.[9]
-
Collect fractions and monitor the elution process using TLC.
-
If a gradient elution is needed, gradually increase the percentage of the polar solvent (e.g., methanol) to elute the compound.[3]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Retaining Polar Compounds. LC Troubleshooting Bible. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. [Link]
Sources
- 1. This compound | 113121-36-1 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming solubility issues of 3-Amino-6-(propylthio)pyridazine in aqueous buffers
Welcome to the technical support guide for 3-Amino-6-(propylthio)pyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous buffer systems. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Quick Reference: Physicochemical Properties
Before troubleshooting, it is crucial to understand the key properties of this compound that influence its behavior in aqueous solutions.
| Property | Value / Observation | Implication for Aqueous Solubility |
| CAS Number | 113121-36-1[1][2][3] | For unique identification and literature search. |
| Molecular Formula | C₇H₁₁N₃S[2][3] | Indicates the presence of both polar (amino) and non-polar (propylthio, pyridazine ring) regions. |
| Molecular Weight | 169.25 g/mol [2][3] | A relatively small molecule. |
| Predicted pKa | ~4.71[1] | The amino group is weakly basic. Solubility will be highly dependent on pH. |
| Appearance | Solid[4] | Must be dissolved from a solid state. |
| Structure | Contains a pyridazine ring, an amino group, and a propylthio group. | The propylthio chain and the heterocyclic ring contribute to its hydrophobicity, while the amino group provides a handle for pH-dependent solubilization.[5] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is my this compound precipitating in my neutral phosphate-buffered saline (PBS, pH 7.4)?
A1: This is the most frequently encountered issue and is directly related to the compound's pKa. The predicted pKa of this compound is approximately 4.71, which corresponds to the ionization of its amino group.[1] At a neutral pH of 7.4, which is significantly above the pKa, the amino group is predominantly in its neutral, un-ionized form (R-NH₂). This un-ionized form is less polar and thus has very low solubility in water, leading to precipitation.[6]
Q2: What is the quickest and most effective first step to try and dissolve this compound?
A2: The most effective initial strategy is pH adjustment.[][8] Since this compound is a weak base, lowering the pH of your buffer to be at least 1-2 units below its pKa (e.g., pH 2.7-3.7) will protonate the amino group (to R-NH₃⁺). This ionized, charged form is significantly more polar and will exhibit much higher solubility in aqueous solutions.[9][10] Always start by attempting to dissolve the compound in a slightly acidic buffer.
Q3: I cannot change the pH of my experiment due to biological constraints. What are my other options?
A3: If pH modulation is not feasible, the next step is to use co-solvents.[11][12] Small amounts of water-miscible organic solvents can disrupt the hydrogen-bonding network of water, reducing the solution's polarity and making it more favorable for dissolving hydrophobic compounds.[][13] Common choices include DMSO, ethanol, or polyethylene glycol (PEG). However, it is critical to validate the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
Q4: I've observed that my compound dissolves initially in a co-solvent but then precipitates when I dilute it into my main aqueous buffer. How do I prevent this?
A4: This is a common problem when using co-solvents and occurs when the final concentration of the organic solvent is too low to maintain solubility.[14][15] To mitigate this, try the following:
-
Slow, Dropwise Addition: Add the concentrated stock solution (in co-solvent) to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring. This avoids localized high concentrations that can crash out.[16]
-
Warm the Buffer: Gently warming the aqueous buffer (if your experiment allows) before adding the compound can sometimes help maintain solubility.
-
Increase Final Co-solvent Percentage: You may need to increase the final percentage of the co-solvent in your working solution. Always determine the maximum tolerable co-solvent concentration for your specific assay first.
In-Depth Troubleshooting and Experimental Protocols
For persistent solubility issues, a systematic approach is required. The following workflows provide detailed methodologies to identify an optimal solubilization strategy.
Workflow 1: Systematic pH Optimization
This protocol aims to determine the pH-solubility profile of this compound. The principle is that weakly basic amines are more soluble in acidic conditions where they exist as protonated salts.[17][18]
dot
Caption: pH effect on this compound ionization and solubility.
Step-by-Step Protocol:
-
Prepare a Series of Buffers: Prepare a set of biologically common buffers (e.g., citrate, acetate, MES) spanning a pH range from 3.0 to 7.5 in 0.5 pH unit increments.
-
Saturated Solution Preparation: To a series of microcentrifuge tubes, add an excess amount of solid this compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). Ensure some solid material remains undissolved.
-
Equilibration: Tightly cap the tubes and agitate them on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH range for your desired concentration.
Workflow 2: Co-Solvent Screening
This workflow is for situations where pH cannot be altered. Co-solvents increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous medium.[19][20] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][12]
dot
Caption: Troubleshooting workflow for using co-solvents.
Step-by-Step Protocol:
-
Primary Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO). Ensure it is fully dissolved.
-
Vehicle Control: Determine the highest percentage of the co-solvent that your experimental system can tolerate without adverse effects (e.g., cytotoxicity, enzyme inhibition). A common starting point is ≤1% v/v.
-
Solubility Screening:
-
Prepare a series of dilutions of your primary stock into your final aqueous buffer to achieve a range of final compound concentrations and a fixed final co-solvent percentage (e.g., 1%).
-
For example, to make a 100 µM solution with 1% DMSO from a 10 mM stock, you would add 10 µL of the stock solution to 990 µL of buffer.
-
Visually inspect for precipitation immediately and after a period of incubation (e.g., 2 hours) at the experimental temperature.
-
-
Determine Maximum Solubility: Identify the highest concentration of the compound that remains in solution at the maximum tolerated co-solvent percentage. If this concentration is below your required experimental concentration, you may need to test a different co-solvent or proceed to advanced methods.
Workflow 3: Advanced Solubilization Agents
When pH adjustment and co-solvents are insufficient, surfactants and cyclodextrins offer powerful alternatives.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[21][22] Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Kolliphor® EL (Cremophor® EL).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate a hydrophobic "guest" molecule, like this compound, forming a water-soluble inclusion complex.[25][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility and reduced toxicity.[25]
dot
Caption: Mechanisms of advanced solubilizing agents.
Step-by-Step Protocol (Cyclodextrin Example):
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v).
-
Complexation: Add an excess of solid this compound to the HP-β-CD solution.
-
Equilibration: Vigorously stir or sonicate the mixture at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Clarification & Sterilization: Remove undissolved compound by centrifugation or filtration through a 0.22 µm filter. The filter sterilization also ensures the final solution is suitable for cell-based assays.
-
Quantification: Determine the final concentration of the solubilized compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Increases ionization of the basic amino group.[9][10] | Simple, cost-effective, often highly effective for ionizable compounds.[] | May not be compatible with biological systems sensitive to pH changes. |
| Co-solvents | Reduces the polarity of the bulk solvent (water).[][13] | Easy to implement, wide range of solvents available.[12] | Potential for compound precipitation upon dilution; co-solvent may have its own biological/toxic effects.[21] |
| Surfactants | Encapsulates the compound within hydrophobic micelle cores.[21] | High solubilization capacity for very hydrophobic compounds.[27] | Can interfere with assays; potential for cell lysis at high concentrations; toxicity concerns.[21] |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound.[24][25][] | Generally low toxicity, can improve compound stability.[23][25] | Solubilization capacity is dependent on the fit between the drug and cyclodextrin cavity; can be more expensive. |
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- D&T an ALZET Specialist. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps.
- Jadhav, P. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharma Times.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Research, A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. AAPS.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- BOC Sciences. (n.d.).
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine.
- Wikipedia contributors. (2023). Cosolvent. Wikipedia.
- University of Cambridge. (n.d.). Solubility and pH of amines.
- Pharma Excipients. (2017).
- Sravani, G., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug.
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). This compound.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- ResearchGate. (2014). Techniques to improve the solubility of poorly soluble drugs.
- Al-kassimy, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
- Lee, H.-Y., et al. (2013).
- YMC. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Parmar, K., & Patel, J. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- BenchChem. (2025).
- BenchChem. (2025).
- CymitQuimica. (n.d.). CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE.
- LibreTexts. (2023). Advanced Properties of Amines.
- Fuchs, A., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
- Study.com. (n.d.).
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
- New England Biolabs. (n.d.). FAQ: What do I do if I see a precipitate in the Ultra II End Prep Reaction Buffer?.
- ChemWhat. (n.d.). This compound CAS#: 113121-36-1.
- National Center for Biotechnology Inform
- Sigma-Aldrich. (n.d.). 3-amino-6-methylpyridazine AldrichCPR.
- ResearchGate. (n.d.).
- AN PharmaTech Co Ltd. (n.d.). 3-Amino-6-(ethylthio)pyridazine.
- AN PharmaTech Co Ltd. (n.d.). This compound.
Sources
- 1. This compound | 113121-36-1 [amp.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. anpharma.net [anpharma.net]
- 4. 3-amino-6-methylpyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. issr.edu.kh [issr.edu.kh]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. bepls.com [bepls.com]
- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpharmtech.com [asianpharmtech.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alzet.com [alzet.com]
- 27. ijpsjournal.com [ijpsjournal.com]
Stability testing of 3-Amino-6-(propylthio)pyridazine under experimental conditions
Welcome to the technical support guide for 3-Amino-6-(propylthio)pyridazine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on assessing the stability of this molecule. We will address common experimental challenges, offer troubleshooting solutions, and provide validated protocols to ensure the integrity and reliability of your results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyridazine core. Such structures are of significant interest in medicinal chemistry for their potential biological activities.[1][2] The stability of this molecule is paramount for its reliable use in experimental assays and for the development of potential drug candidates. The key structural features influencing its stability are the basic amino group and the oxidizable propylthio (thioether) group. This guide will focus on anticipating and identifying degradation pathways related to these functionalities.
Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common questions regarding the day-to-day handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound that can lead to degradation?
A1: The two primary points of instability are the propylthio group and the amino-pyridazine system.
-
Oxidation of the Thioether: The sulfur atom in the propylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[3] This is often the most significant degradation pathway, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.
-
Hydrolysis and pH Sensitivity: While the pyridazine ring itself is relatively stable, extreme pH conditions (strong acid or base) can potentially lead to hydrolysis.[4] The amino group's basicity also means its protonation state is pH-dependent, which can influence solubility and interactions.
-
Photosensitivity: Aromatic nitrogen heterocycles can be susceptible to photodegradation. Direct exposure to high-intensity light, particularly UV, may initiate degradation.[5]
Q2: What are the recommended long-term storage conditions for the solid compound?
A2: To ensure long-term stability, the solid material should be stored in a tightly sealed, airtight container, protected from light.[6] For optimal preservation, storage in a dark, dry place, such as a desiccator, at 2-8°C is recommended.[7] This minimizes exposure to moisture, oxygen, and light, which are key drivers of degradation.
Q3: My stock solution of this compound has turned a pale yellow/brown. Is it still usable?
A3: A color change in the solution is a strong indicator of chemical degradation.[4] This is common for amino-containing heterocyclic compounds when they oxidize or undergo other reactions. It is strongly recommended that you verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment. A significant decrease in the main peak area and/or the appearance of new peaks would confirm degradation.
Q4: What solvent should I use to prepare my stock solutions for maximum stability?
A4: For short-term use, high-purity DMSO or anhydrous ethanol are common choices. However, be aware that some solvents can contain peroxide impurities which can oxidize the thioether. It is crucial to use high-grade, anhydrous solvents. For aqueous buffers, ensure they are freshly prepared and de-gassed to remove dissolved oxygen. Avoid long-term storage in aqueous solutions unless stability has been explicitly confirmed.
Forced Degradation Studies: A Practical Guide
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][8] These studies involve intentionally exposing the compound to harsh conditions to accelerate degradation.[9]
Core Principle: The Stability-Indicating Method
The goal is to develop an analytical method (typically HPLC) that can separate the intact parent compound from all potential degradation products. This ensures that a decrease in the parent peak accurately reflects degradation, rather than analytical artifacts. Forced degradation studies are the primary tool used to generate these degradation products and validate the method.[8]
Experimental Protocols for Stress Testing
The following protocols provide a starting point for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active substance.[10] Adjustments to time, temperature, or reagent concentration may be necessary.
Protocol 1: Acid and Base Hydrolysis
-
Objective: To assess susceptibility to hydrolysis.
-
Preparation: Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic)
-
0.1 M NaOH (Basic)
-
Purified Water (Neutral)
-
-
Incubation: Incubate the solutions at 60°C. Monitor at set time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Before HPLC analysis, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Interpretation: Compare the chromatograms to the neutral control. The appearance of new peaks indicates hydrolytic degradation products.
Protocol 2: Oxidative Degradation
-
Objective: To assess susceptibility to oxidation, primarily of the thioether group.
-
Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Add hydrogen peroxide to a final concentration of 3% (v/v).
-
Incubation: Keep the solution at room temperature and protect it from light. Monitor at set time points (e.g., 1, 4, 8, 24 hours). The reaction is often rapid.
-
Analysis: Inject the sample directly for HPLC analysis.
-
Interpretation: Expect to see new, more polar peaks corresponding to the sulfoxide and potentially the sulfone derivatives. These can be confirmed with LC-MS analysis by observing mass shifts of +16 and +32 Da, respectively.
Protocol 3: Thermal and Photolytic Degradation
-
Objective: To assess the impact of heat and light.
-
Thermal (Solid State): Place a thin layer of the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Thermal (Solution): Prepare a solution of the compound and incubate it at 60°C, protected from light.
-
Photolytic: Expose a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.
-
Analysis: Dissolve the solid-state sample in a suitable solvent. Analyze all samples by HPLC.
Summary of Stress Conditions
The following table summarizes the recommended starting conditions for forced degradation studies.
| Stress Condition | Reagent/Parameter | Typical Temperature | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Tests for lability in acidic environments. May lead to hydrolysis of the pyridazine ring or other susceptible bonds. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Tests for lability in alkaline environments. May catalyze different hydrolysis pathways compared to acid. |
| Oxidation | 3% H₂O₂ | Room Temperature | Primarily targets the propylthio group, leading to the formation of sulfoxide and sulfone derivatives.[3] |
| Thermal | Dry Heat / Solution | 60-70°C | Assesses the intrinsic thermal stability of the molecule. |
| Photolytic | ICH Q1B Light Source | Ambient | Assesses sensitivity to light, which can cause complex degradation pathways in heterocyclic compounds.[5] |
Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for stability testing. Due to the chemical nature of this compound, several common chromatographic issues can arise.
Problem 1: My chromatographic peak is tailing severely.
-
Question: What causes peak tailing for this compound?
-
Answer: Peak tailing for basic compounds like this is most often caused by secondary interactions between the analyte and the stationary phase.[11] The primary culprits are:
-
Silanol Interactions: The basic amino group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[11]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amino group, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[11]
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. At this pH, the amino group will be consistently protonated, minimizing interactions with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer residual silanol groups and are designed to provide better peak shapes for basic analytes.[11]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA) at 0.1%, can saturate the active silanol sites and improve peak shape. However, be aware that TEA is not compatible with mass spectrometry.
-
Problem 2: I am seeing new, unexpected peaks in my chromatogram.
-
Question: How can I determine if these new peaks are degradation products or just impurities?
-
Answer: The appearance of new peaks, especially those that grow over time or upon sample stress, strongly suggests degradation.[4] The most reliable way to confirm this is to perform a controlled experiment.
-
Troubleshooting Workflow: Follow a logical workflow to diagnose the issue.
Caption: Workflow for identifying unknown chromatographic peaks.
Problem 3: My retention time is shifting between injections.
-
Question: Why is the retention time of my main peak not consistent?
-
Answer: Retention time drift can be caused by several factors related to the HPLC system or mobile phase preparation.[12]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.
-
Mobile Phase Composition: Inconsistently prepared mobile phases, especially buffered solutions, can cause shifts. Always prepare fresh mobile phase and ensure accurate pH adjustment.[13]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a column oven is critical for maintaining reproducible retention times.[12][13]
-
Pump Issues: Leaks or failing pump seals can lead to an inconsistent flow rate, directly impacting retention times.[12]
-
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are most likely under stress conditions. Characterization of these products is best achieved using LC-MS/MS.
Sources
- 1. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. High quality 3-AMino-6-(ethylthio)pyridazineCAS:89465-42-9 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]
- 7. 7252-84-8|3-Amino-6-methoxypyridazine|BLD Pharm [bldpharm.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labcompare.com [labcompare.com]
- 13. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Optimizing the Synthesis of Pyridazine Thioethers
Welcome to the technical support center for the synthesis of pyridazine thioethers. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyridazines are valued scaffolds in medicinal chemistry, and the introduction of a thioether moiety is a key transformation for modulating their biological activity.[1]
The primary route to these molecules is the nucleophilic aromatic substitution (SNAr) reaction, where a thiol displaces a leaving group (typically a halogen) on the pyridazine ring. While conceptually straightforward, this reaction is sensitive to a variety of parameters. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the synthesis of pyridazine thioethers via SNAr reactions.
Issue 1: Low or No Product Yield
Question: My SNAr reaction to form a pyridazine thioether is showing very low conversion or is not working at all. What are the first things I should investigate?
Answer: Low or nonexistent yield is the most frequent challenge and typically points to a breakdown in one of the core components of the SNAr mechanism. The reaction involves the attack of a nucleophile on the electron-deficient pyridazine ring to form a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[2][3] The pyridazine ring's inherent electron deficiency, caused by the two adjacent nitrogen atoms, makes it susceptible to nucleophilic attack, especially at positions ortho or para to the nitrogens.[4][5]
Here is a systematic checklist to diagnose the problem:
-
Assess the Nucleophile (Thiol/Thiolate): The active nucleophile is the thiolate anion (RS⁻), not the neutral thiol (RSH). The formation of this thiolate is critical.
-
Is your base strong enough? The base must be sufficiently strong to deprotonate the thiol. A common mistake is using a weak base like triethylamine (Et₃N) with an aliphatic thiol, which may not generate enough thiolate for the reaction to proceed efficiently.
-
Action: Switch to a more effective base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) can be used, though caution is advised to prevent side reactions.[6]
-
-
Evaluate the Leaving Group: The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group on the pyridazine ring.
-
What is your leaving group? The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. This is opposite to SN2 reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative, electron-withdrawing halogen.[3] If your substrate has a poor leaving group (e.g., methoxy), the reaction will be significantly more difficult.
-
Action: If possible, synthesize a pyridazine precursor with a better leaving group, such as a chloro- or fluoro- derivative. 3,6-Dichloropyridazine is a common and versatile starting material for this reason.[7][8]
-
-
Check the Solvent: The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediate.
-
Are your reactants soluble? Poor solubility of either the pyridazine starting material or the thiol/base can halt the reaction.
-
Is the solvent appropriate for SNAr? Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are standard choices because they effectively solvate cations (like K⁺ from K₂CO₃) while leaving the thiolate anion relatively "naked" and highly nucleophilic.[9]
-
Action: Ensure your chosen solvent fully dissolves the reactants. If solubility is an issue, consider switching to a solvent with higher polarity, like DMSO. Gentle heating can also improve solubility.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your optimization process.
Issue 2: Formation of Side Products
Question: My reaction is producing the desired thioether, but I'm also seeing significant impurities. What are the likely side products and how can I minimize them?
Answer: Side product formation often complicates purification and reduces the overall yield. The most common impurities in this synthesis are disulfides and products from reaction with ambient moisture.
-
Disulfide Formation (RSSR):
-
Cause: Thiolates are easily oxidized to disulfides, especially in the presence of air (oxygen) at elevated temperatures. This depletes your active nucleophile.
-
Prevention:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the thiol can sometimes compensate for minor oxidative loss, but an inert atmosphere is a more robust solution.
-
-
-
Hydrolysis of Starting Material:
-
Cause: If your starting material (e.g., 3,6-dichloropyridazine) is sensitive and your reaction conditions contain water, you can form pyridazinone or hydroxypyridazine impurities. This happens if the base and water act as competing nucleophiles.
-
Prevention:
-
Use Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using a powdered base like K₂CO₃, ensure it is dry (it can be baked in an oven before use).
-
-
Table 1: Comparison of Common Bases and Solvents
This table summarizes the properties and typical applications of common reagents, helping you make informed choices to minimize side reactions and maximize yield.
| Reagent Type | Reagent | pKa of Conj. Acid | Typical Use Case & Rationale | Potential Issues |
| Base | Triethylamine (Et₃N) | ~10.7 | Mild conditions, often insufficient for full thiolate formation with aliphatic thiols. | Low yield, incomplete reaction. |
| K₂CO₃ | ~10.3 | General-purpose, effective for many aromatic and aliphatic thiols. Heterogeneous. | Can introduce water if not anhydrous. | |
| Cs₂CO₃ | ~10.3 | More soluble than K₂CO₃ in organic solvents, often gives faster reactions and higher yields. | Higher cost. | |
| NaH | ~36 | Very strong, non-nucleophilic base for weakly acidic thiols or difficult substrates. | Requires strictly anhydrous conditions; safety hazard (H₂ gas). | |
| Solvent | Acetonitrile (MeCN) | Polar Aprotic | Good for reactions at moderate temperatures (~80°C). | Lower boiling point limits temperature range. |
| DMF | Polar Aprotic | Excellent general-purpose solvent with a high boiling point. | Can decompose at high temps; reprotoxic. | |
| DMSO | Polar Aprotic | Highly polar, excellent solvating power, often accelerates SNAr reactions. | High boiling point can make removal difficult; can oxidize thiols at high temps. |
Frequently Asked Questions (FAQs)
Q1: Do I need a catalyst for this reaction?
A1: Generally, no. The SNAr reaction on an electron-deficient ring like pyridazine is typically facile and does not require metal catalysis.[10] The inherent activation of the ring by the nitrogen atoms is usually sufficient. However, for less activated aryl halides, copper-catalyzed C-S bond formation methods exist but are more complex than the standard SNAr protocol.[6]
Q2: My starting pyridazine has two identical leaving groups (e.g., 3,6-dichloropyridazine). How can I achieve selective monosubstitution?
A2: Achieving selective monosubstitution requires careful control of stoichiometry and reaction conditions.
-
Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the thiol nucleophile relative to the dichloropyridazine.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 0 °C if possible). The second substitution is typically slower than the first, and lower temperatures can help exploit this kinetic difference.
-
Slow Addition: Add the thiol or a solution of the pre-formed thiolate slowly to the solution of the dichloropyridazine. This keeps the instantaneous concentration of the nucleophile low, favoring monosubstitution.
Q3: What is the general mechanism for this reaction?
A3: The synthesis of pyridazine thioethers from halopyridazines proceeds via a two-step Addition-Elimination mechanism, which is characteristic of Nucleophilic Aromatic Substitution (SNAr).
-
Step 1 (Addition): The nucleophilic thiolate anion (RS⁻) attacks the carbon atom bearing the leaving group (e.g., chlorine). This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.[3][4]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻). This step is typically fast.
Q4: How should I monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential side products. The disappearance of the starting pyridazine spot and the appearance of a new product spot indicate reaction progress. For quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.
General Experimental Protocol
This protocol provides a reliable starting point for the SNAr reaction between a halopyridazine and a thiol. Conditions should be optimized for specific substrates.
Materials:
-
Halopyridazine (e.g., 3,6-Dichloropyridazine) (1.0 eq)
-
Thiol (1.05 eq for monosubstitution, 2.1 eq for disubstitution)
-
Base (e.g., K₂CO₃) (2.5 eq)
-
Anhydrous Solvent (e.g., DMF)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the halopyridazine and anhydrous DMF.
-
Add the potassium carbonate to the solution.
-
Add the thiol to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (a starting point of 80 °C is often effective) and stir.
-
Monitor the reaction by TLC until the starting halopyridazine is consumed.
-
Cool the reaction to room temperature and pour it into a beaker of cold water.
-
The crude product may precipitate as a solid, which can be collected by filtration. If it separates as an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Anonymous. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Organic Chemistry IIT JAM, CSIR NET, GATE, BARC, TIFR. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Anonymous. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Pattison, G. (2009). Polyfunctional pyridazine chemistry: a scaffold for the synthesis of highly functionalised heterocycles. Durham University. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926-8932. [Link]
-
Rostami, A., Rostami, A., Ghaderi, A., Gholinejad, M., & Gheisarzadeh, S. (2017). Copper-Catalyzed C–S Bond Formation via the Cleavage of C–O Bonds in the Presence of S8 as the Sulfur Source. Synthesis, 49(22), 5025-5038. [Link]
-
Anonymous. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Anonymous. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Anonymous. (2024). SNAr Reactions of Pyridine. Pearson+. [Link]
-
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Smith, A. M. R., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]
-
Van der Plas, H. C. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 309-331. [Link]
- Anonymous. (2015). Method for synthetizing 3,6-dichloropyridazine.
-
de Oliveira, R. B., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1633-1678. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 3(Special Issue 1), 14-19. [Link]
-
Anonymous. (n.d.). Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Anonymous. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source [organic-chemistry.org]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Guide to Preventing Degradation of 3-Amino-6-(propylthio)pyridazine During Storage
Introduction
This technical support guide provides in-depth information and practical advice on preventing the degradation of 3-Amino-6-(propylthio)pyridazine during storage. As a molecule featuring a pyridazine ring, an amino group, and a thioether linkage, it is susceptible to specific degradation pathways that can compromise its purity and stability. This can ultimately impact its performance in experimental and developmental settings. This guide is structured to provide a clear understanding of the potential degradation mechanisms and to offer actionable strategies for mitigation. It includes a series of frequently asked questions for quick reference, a detailed troubleshooting guide for addressing specific issues, and comprehensive experimental protocols for stability testing. Our goal is to equip you with the knowledge to ensure the long-term integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The primary factors are exposure to light, oxygen (from the air), and high temperatures. The thioether group is particularly susceptible to oxidation, while the amino group and the pyridazine ring can be sensitive to photodegradation and extreme pH conditions.
Q2: What are the visible signs of degradation?
Visible signs can include a change in color (e.g., from off-white to yellow or brown), a change in physical state (such as clumping of a powder), or the appearance of an unusual odor. However, it is important to note that significant degradation can occur without any visible changes, which makes analytical testing necessary.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature. For long-term storage, a temperature of -20°C is ideal.
Q4: How can I check the purity of my this compound sample?
The most common method for checking purity is High-Performance Liquid Chromatography (HPLC) with UV detection. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to assess purity and identify any degradation products.
Q5: What are the likely degradation products of this compound?
The most probable degradation products are the corresponding sulfoxide and sulfone, which are formed by the oxidation of the propylthio group. Other potential degradation products could arise from reactions involving the amino group or the pyridazine ring, especially under photolytic conditions.
Troubleshooting Guide
Issue 1: A previously pure sample of this compound now shows an additional peak in the HPLC chromatogram.
-
Potential Cause: Oxidation of the thioether.
-
Explanation: The thioether moiety is readily oxidized to a sulfoxide and subsequently to a sulfone. This is a common degradation pathway for sulfur-containing compounds when exposed to air. The increased polarity of the sulfoxide and sulfone typically results in earlier retention times on a reverse-phase HPLC column compared to the parent compound.
-
Troubleshooting Steps:
-
Confirm the Identity of the New Peak: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. An increase of 16 atomic mass units (amu) corresponds to the formation of the sulfoxide, and an increase of 32 amu corresponds to the sulfone.
-
Review Storage Conditions: Check if the container was tightly sealed and if the sample was stored under an inert atmosphere. Exposure to air will accelerate oxidation.
-
Preventative Measures: For future storage, flush the container with an inert gas like argon or nitrogen before sealing. To slow down the rate of oxidation, store the compound at or below -20°C.
-
Issue 2: The solid this compound has developed a yellow or brownish color.
-
Potential Cause: Photodegradation or thermal stress.
-
Explanation: Pyridazine derivatives and aromatic amines can be susceptible to photodegradation, which can lead to the formation of colored impurities.[1] Elevated temperatures can also accelerate decomposition reactions that result in discoloration.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the sample by HPLC to quantify the extent of degradation.
-
Review Storage Conditions: Determine if the sample was protected from light and stored at the recommended low temperature.
-
Preventative Measures: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure consistent storage at low temperatures.
-
Issue 3: Inconsistent results are obtained in experiments using different batches of this compound.
-
Potential Cause: Batch-to-batch variability in purity and/or degradation during storage of one or more batches.
-
Explanation: If storage conditions are not strictly controlled, different batches of the compound may degrade at different rates. This can lead to variations in the actual concentration of the active molecule, causing inconsistent experimental outcomes.
-
Troubleshooting Steps:
-
Purity Check All Batches: Perform HPLC analysis on all batches of the compound currently in use to determine their purity.
-
Standardize Storage Protocol: Implement a strict, standardized storage protocol for all batches of the compound as recommended in this guide.
-
Qualify New Batches Upon Receipt: Analyze new batches as soon as they arrive to establish a baseline purity and ensure they meet the required specifications before being used in experiments.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Upon Receipt: Immediately transfer the compound to a pre-labeled, amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for at least 30 seconds to displace any air.
-
Sealing: Tightly seal the vial to ensure an airtight closure. For extra protection, you can wrap the cap with Parafilm®.
-
Storage Temperature: For short-term storage (up to 1-2 weeks), refrigeration at 2-8°C is acceptable. For long-term storage, a freezer at -20°C or below is strongly recommended.
-
Handling for Use: When taking a sample, allow the container to warm to room temperature before opening to prevent moisture from condensing onto the compound. After taking the required amount, re-flush the vial with inert gas before re-sealing and returning it to storage.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[2]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to a light source that provides both UV and visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.[1][3]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 3). Use LC-MS to identify the mass of any new peaks observed.[4]
Protocol 3: Stability-Indicating HPLC Method
This proposed HPLC method is designed to separate this compound from its potential degradation products, particularly the sulfoxide and sulfone.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 5% B (linear gradient)
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan of the analyte).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Protection |
| Short-term (< 2 weeks) | 2-8°C | Inert Gas (Recommended) | Amber Vial |
| Long-term (> 2 weeks) | -20°C or below | Inert Gas (Essential) | Amber Vial |
Table 2: Potential Degradation Products and their Mass Changes
| Degradation Pathway | Potential Product | Mass Change (amu) |
| Oxidation | 3-Amino-6-(propylsulfinyl)pyridazine (Sulfoxide) | +16 |
| Oxidation | 3-Amino-6-(propylsulfonyl)pyridazine (Sulfone) | +32 |
| Photodegradation | Varies (e.g., ring-opened products, dimers) | Varies |
| Hydrolysis | Unlikely under neutral pH | 0 (isomerization) or fragmentation |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Babić, S., et al. (2013). Photolysis of sulfamethoxypyridazine in various aqueous media: aerobic biodegradation and identification of photoproducts by LC-UV-MS/MS. Chemosphere, 90(2), 1641-1649. [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]
-
Rani, S., & Singh, M. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 8(5), 122-129. [Link]
-
Skibiński, R. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 998-1004. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64. [Link]
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]
-
Ho, T. L. (1979). Oxidation of thioethers to sulfoxides and sulfones. A review. Synthetic Communications, 9(4), 237-266. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
Sources
- 1. Photolysis of sulfamethoxypyridazine in various aqueous media: aerobic biodegradation and identification of photoproducts by LC-UV-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squjs.squ.edu.om [squjs.squ.edu.om]
- 3. longdom.org [longdom.org]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Preclinical Validation of 3-Amino-6-(propylthio)pyridazine as an Anti-inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anti-inflammatory potential of the novel compound, 3-Amino-6-(propylthio)pyridazine. We will delve into the causal scientific principles behind essential validation assays, provide detailed, field-proven protocols, and present a comparative analysis against established anti-inflammatory drugs. Our approach is grounded in scientific integrity, ensuring that every step contributes to a robust and reproducible assessment of the compound's efficacy.
The pyridazine scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] Specifically, pyridazine and pyridazinone derivatives have garnered significant attention for their potential to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This guide will equip you with the necessary tools to validate whether this compound belongs to this promising class of anti-inflammatory agents.
Part 1: In Vitro Validation – Mechanistic Insights into Anti-inflammatory Action
The initial assessment of an anti-inflammatory compound focuses on its direct effects on key molecular targets and cellular pathways involved in the inflammatory cascade. Here, we outline two critical in vitro assays: the Cyclooxygenase (COX) Inhibition Assay and the Lipopolysaccharide (LPS)-Stimulated Macrophage Assay.
Cyclooxygenase (COX) Inhibition Assay: Targeting the Source of Prostaglandins
Scientific Rationale: The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5] An ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[5][6] This assay is therefore crucial to determine the potency and selectivity of this compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions. [7]2. Grouping and Dosing:
-
Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test groups (this compound at various doses).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection. [8]3. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw. [8]5. Edema Measurement: Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection. [8]6. Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Comparative Data (Illustrative)
The table shows expected results for the percentage inhibition of paw edema at 3 hours post-carrageenan injection, the peak of the prostaglandin-mediated phase.
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hr |
| This compound (10 mg/kg, Hypothetical) | 65% |
| Indomethacin (5 mg/kg) | 70% [8] |
| Celecoxib (10 mg/kg) | 60-70% |
Conclusion and Forward Outlook
This guide provides a robust, multi-faceted approach to validate the anti-inflammatory activity of this compound. By systematically progressing from mechanistic in vitro assays to a functional in vivo model, researchers can build a comprehensive data package.
The in vitro assays will clarify whether the compound acts via COX inhibition, cytokine suppression, or both, and will determine its potency and selectivity. The in vivo carrageenan model will then confirm whether this molecular activity translates into therapeutic efficacy in a living system.
Positive and compelling results from this validation framework would strongly support the advancement of this compound as a promising lead candidate for the development of a novel anti-inflammatory therapeutic.
References
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. (n.d.). PubMed Central. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. [Link]
-
Percentage change and inhibition in rat paw edema after carrageenin subplantar injection. (n.d.). ResearchGate. [Link]
-
Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. (n.d.). PubMed. [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... (n.d.). ResearchGate. [Link]
-
Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (n.d.). PubMed. [Link]
-
Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. (n.d.). Der Pharma Chemica. [Link]
-
Systemic changes following carrageenan-induced paw inflammation in rats. (2025). ResearchGate. [Link]
-
carrageenan induced paw: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). ResearchGate. [Link]
-
Systemic changes following carrageenan-induced paw inflammation in rats. (n.d.). PubMed. [Link]
-
Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. (n.d.). ResearchGate. [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal. [Link]
-
IC 50 values of some phytoconstituents on various targets of inflammation. (n.d.). ResearchGate. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
-
Identification of potential TNF-α inhibitors: from in silico to in vitro studies. (2020). PubMed Central. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]
-
Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. (n.d.). Acta Biomedica Scientifica. [Link]
-
Anti-inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. [Link]
-
Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. (n.d.). PubMed. [Link]
-
Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
A Technical Primer and Methodological Guide for Evaluating Novel Pyridazine-Based COX Inhibitors: A Comparative Efficacy Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel cyclooxygenase (COX) inhibitors, with a specific focus on the promising pyridazine class of compounds. As a representative example, we will theoretically position "3-Amino-6-(propylthio)pyridazine" against established non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate the comparative methodology.
The inhibition of COX enzymes is a cornerstone of anti-inflammatory therapy. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostanoids, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.
The pyridazine scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, with derivatives showing potent anti-inflammatory properties, largely through the inhibition of COX enzymes. This guide will detail the essential experimental protocols and data analysis required to rigorously compare the efficacy of a novel pyridazine derivative, such as this compound, with widely used COX inhibitors: the COX-2 selective inhibitor Celecoxib, and the non-selective inhibitors Ibuprofen and Aspirin.
The Prostaglandin Synthesis Pathway and COX Inhibition
The mechanism of action of NSAIDs is centered on blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. This crucial step is the gateway to the production of various prostaglandins and thromboxanes that mediate inflammatory responses.
Caption: The arachidonic acid cascade and the site of action for COX inhibitors.
Comparative In Vitro Efficacy: COX Enzyme Inhibition Assays
The initial and most critical step in evaluating a novel COX inhibitor is to determine its potency and selectivity against COX-1 and COX-2 enzymes. This is typically achieved through in vitro enzyme immunoassays (EIA). The half-maximal inhibitory concentration (IC50) is the primary metric, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the compound's preference for COX-2. A higher SI value is indicative of greater COX-2 selectivity.
While no experimental data for this compound is currently published, for the purpose of this illustrative guide, we will use hypothetical data for the closely related compound "6-Propylpyridazin-3-amine" as presented in a comparative analysis by BenchChem. This allows us to demonstrate the comparative framework.
| Compound | IC50 (nM) for COX-1 | IC50 (nM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| 6-Propylpyridazin-3-amine (Hypothetical) | >10,000 | 150 | >66 |
| Celecoxib | 15,000 | 40 | 375 |
| Ibuprofen | 13,000 | 370,000 | 0.035 |
| Aspirin | 3,500 | 30,000 | 0.117 |
Data for Celecoxib, Ibuprofen, and Aspirin are compiled from various sources.
This table illustrates that while the hypothetical pyridazine derivative is less potent than Celecoxib, it demonstrates significant and selective inhibition of COX-2. In contrast, Ibuprofen and Aspirin show non-selective inhibition, with Aspirin being more potent against COX-1.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Enzyme Immunoassay)
This protocol outlines a standard procedure for determining the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 (human recombinant) enzyme immunoassay (EIA) kits
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer
-
Arachidonic acid (substrate)
-
Stannous chloride (for reduction of PGH2)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the EIA kit manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Test Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer.
-
Assay: a. To each well of a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C). c. Initiate the enzymatic reaction by adding arachidonic acid to each well. d. Stop the reaction after a defined period by adding a stopping reagent (e.g., 1 M HCl).
-
Detection: a. The product of the COX reaction, PGH2, is unstable and is reduced to the more stable PGF2α by the addition of stannous chloride. b. The concentration of PGF2α is then quantified using a competitive enzyme immunoassay.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).
The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Comparative Analysis of Biological Activity
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within this dynamic environment, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to interact with a diverse range of biological targets. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as one such scaffold. Its unique physicochemical properties, including its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic parameters, render it a versatile core for the design of innovative therapeutic agents.[1]
This comprehensive guide offers a comparative analysis of the biological activities of pyridazine derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency and selectivity, explore the underlying mechanisms of action through key signaling pathways, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Unveiling the Anticancer Potential: A Tale of Kinase Inhibition and Beyond
The pyridazine moiety is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer, including aberrant cell signaling, uncontrolled proliferation, and tumor-induced angiogenesis.[1] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit protein kinases, which are critical regulators of cellular growth and survival.[2]
Targeting Angiogenesis: The VEGFR-2 Connection
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][3] Pyridazine-based inhibitors of VEGFR-2 can effectively block the downstream signaling cascade, thereby stifling the tumor's blood supply.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a complex signaling network crucial for the formation of new blood vessels. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of many pyridazine-based inhibitory compounds.
Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazine derivatives.
A comparative analysis of the VEGFR-2 inhibitory activity of various pyridazine derivatives reveals the critical role of specific structural modifications. For instance, certain pyridine-derived compounds have shown potent VEGFR-2 inhibition, with IC50 values comparable to the approved drug Sorafenib.[4]
| Compound/Drug | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 10 | VEGFR-2 | 0.12 | - | [4] |
| Compound 8 | VEGFR-2 | 0.13 | - | [4] |
| Compound 9 | VEGFR-2 | 0.13 | - | [4] |
| Sorafenib | VEGFR-2 | 0.10 | - | [4] |
| Compound 43 | VEGFR-2 | 0.026 | - | [5] |
| Compound 44 | VEGFR-2 | 0.045 | - | [5] |
| Compound 22 | VEGFR-2 | 0.00133 | - | [5] |
| Compound 23 | VEGFR-2 | 0.00163 | - | [5] |
Table 1: Comparative VEGFR-2 Inhibitory Activity of Pyridazine and Pyridine Derivatives.
Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of pyridazine derivatives is further underscored by their direct cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [6] |
| 2S-5 | 4T1 (Mouse Breast) | 7.04 | [6] |
| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [6] |
| 2S-13 | 4T1 (Mouse Breast) | 8.21 | [6] |
| Compound 4 | HepG-2 (Liver) | 17.30 | [7] |
| Compound 4 | HCT-116 (Colon) | 18.38 | [7] |
| Compound 4 | MCF-7 (Breast) | 27.29 | [7] |
| Compound 10 | HepG2 (Liver) | 4.25 | [4] |
| Compound 10 | MCF-7 (Breast) | 6.08 | [4] |
Table 2: Cytotoxic Activity of Pyridazine Derivatives against Various Cancer Cell Lines.
Combating Inflammation: The Role of COX-2 Inhibition
Chronic inflammation is a key contributor to a multitude of diseases. Pyridazine derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their selective inhibition of cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors offer a significant advantage over non-selective NSAIDs by minimizing gastrointestinal side effects.
The diagram below illustrates the general workflow for screening potential COX-2 inhibitors.
Caption: General experimental workflow for COX-2 inhibitor screening.
Numerous studies have demonstrated the potent and selective COX-2 inhibitory activity of pyridazine derivatives.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 5a | 0.77 | >12.9 | >16.70 | [8] |
| 5f | 1.89 | >25.1 | >13.38 | [8] |
| Celecoxib | 0.35 | 12.9 | 37.03 | [8] |
| Indomethacin | 0.42 | 0.21 | 0.50 | [8] |
| 26b | 0.0438 | 0.482 | 11 | [9] |
| 24a | 0.0155 | 0.373 | 24 | [9] |
| 24b | 0.0197 | 0.751 | 38 | [9] |
| 6b | 0.18 | 1.14 | 6.33 | [10] |
| 5f (pyrazole-pyridazine) | 1.50 | 14.34 | 9.56 | [11] |
| 6f (pyrazole-pyridazine) | 1.15 | 9.56 | 8.31 | [11] |
Table 3: Comparative COX-2 Inhibitory Activity and Selectivity of Pyridazine Derivatives.
The Antimicrobial Frontier: A Broad Spectrum of Activity
Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[12] The mechanism of action for their antimicrobial effects can vary, but they often involve the disruption of essential cellular processes in the microorganisms.
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Chloro derivatives | - | 0.892–3.744 | - | [12] |
| Hydrazone derivative 15(d) | - | - | - | [13] |
| Saturated pyrrolopyridazines | - | - | Active | [14] |
| Partially saturated pyrrolopyridazines | Active | - | - | [14] |
Table 4: Antimicrobial Activity of Selected Pyridazine Derivatives. Note: Specific MIC values were not always provided in the search results, but the activity was noted.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of research, it is imperative to follow standardized and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from established methods for determining the cytotoxic effects of compounds on cancer cell lines.[15]
Objective: To determine the concentration of a pyridazine derivative that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyridazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Incubate for 15 minutes to overnight with shaking, ensuring complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and published methods for measuring COX-2 activity.[16][17]
Objective: To determine the IC50 value of a pyridazine derivative for COX-2 inhibition.
Materials:
-
96-well white opaque plate
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Pyridazine derivative stock solution (in DMSO)
-
Celecoxib (positive control inhibitor)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test inhibitor to 10 times the desired final concentration in COX Assay Buffer.
-
Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of the diluted pyridazine derivative.
-
Enzyme Control (100% activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by the addition of the COX-2 enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the pyridazine derivative relative to the enzyme control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is based on commercially available kinase assay kits.[3][18][19][20][21]
Objective: To determine the IC50 value of a pyridazine derivative for VEGFR-2 kinase inhibition.
Materials:
-
96-well white plate
-
Recombinant human VEGFR-2 kinase
-
Kinase Assay Buffer
-
ATP
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
Pyridazine derivative stock solution (in DMSO)
-
Kinase-Glo™ MAX reagent
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer and dilute the test inhibitor to the desired concentrations. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK Substrate.
-
Plate Setup: Add 25 µL of the Master Mix to each well.
-
Test Inhibitor Wells: Add 5 µL of the diluted pyridazine derivative.
-
Positive Control (100% activity): Add 5 µL of Diluent Solution (buffer with the same DMSO concentration).
-
Blank (no enzyme): Add 5 µL of Diluent Solution.
-
-
Enzyme Addition: Add 20 µL of 1x Kinase Buffer to the "Blank" wells. Add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. Plot the percentage of activity against the compound concentration and determine the IC50 value.
Approved Drugs and Clinical Candidates: From Bench to Bedside
The therapeutic potential of the pyridazine scaffold is not merely theoretical; several pyridazine-containing drugs have successfully navigated the rigorous drug development process and are now available to patients.
-
Relugolix: An orally active gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer and uterine fibroids.[22][23]
-
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[22]
-
Minaprine: A monoamine oxidase (MAO) inhibitor previously used as an antidepressant.[22][23]
-
Pipofezine: An antidepressant.[24]
Furthermore, several pyridazine derivatives are currently in various stages of clinical development, highlighting the ongoing interest in this versatile scaffold. One such example is Branaplam , which was initially investigated for spinal muscular atrophy and later for Huntington's disease.[25]
Conclusion
The pyridazine nucleus undoubtedly holds a privileged position in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, and infectious diseases. The ability to fine-tune their pharmacological properties through targeted chemical modifications, guided by a deep understanding of structure-activity relationships and mechanisms of action, makes pyridazines an exciting and fruitful area for future drug discovery and development. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile scaffold.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
-
Some example of common drugs based on pyridazine rings. ResearchGate. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
-
Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. ResearchGate. [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Nature. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. PubMed. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
-
Branaplam. Wikipedia. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. [Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. of exposure. ResearchGate. [Link]
-
IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate. [Link]
-
Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Bentham Science Publishers. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. [Link]
-
[Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
MTT assay protocol. Protocols.io. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Twist Bioscience. [Link]
-
A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Semantic Scholar. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. img01.pharmablock.com [img01.pharmablock.com]
- 24. researchgate.net [researchgate.net]
- 25. Branaplam - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of 3-Amino-6-(propylthio)pyridazine and Its Analogs: A Guide for Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Within this class of compounds, 3-amino-6-substituted pyridazines have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[3][4][5][6] This guide provides a comprehensive, head-to-head comparison of 3-Amino-6-(propylthio)pyridazine and its structural analogs, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. Our exploration will delve into the structure-activity relationships (SAR) that govern their biological effects, providing a foundation for the rational design of next-generation pyridazine-based therapeutics.
The Emergence of 3-Amino-6-thiopyridazines as a Privileged Scaffold
The 3-amino-6-thiopyridazine core has proven to be a particularly fruitful scaffold for the development of novel therapeutic agents. The introduction of various thio-substituents at the 6-position of the pyridazine ring has been shown to significantly modulate the biological activity of these compounds.[1] This guide will focus on a comparative analysis of analogs where the propylthio group of our lead compound, this compound, is systematically modified, and the resulting impact on anticancer and anti-inflammatory activity is evaluated.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, reveals critical structure-activity relationships. The data presented below, collated from various studies, underscores the importance of the substituent at the 6-position. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Compound ID | R Group (at 6-position) | Cancer Cell Line | IC50 (µM) |
| 1 | -S-propyl | Data not available | - |
| 2 | -S-allyl | A549 (Lung) | >100 |
| 3 | -S-allyl | Hep3b (Hepatoblastoma) | >100 |
| 4 | -S-allyl | PC3 (Prostate) | >100 |
| 5 | -S-allyl | SW480 (Colon) | >100 |
| 6 | -homopiperidinylamino | A549 (Lung) | 15.3[3] |
| 7 | -homopiperidinylamino | Hep3b (Hepatoblastoma) | 12.5[3] |
| 8 | -homopiperidinylamino | PC3 (Prostate) | 18.2[3] |
| 9 | -homopiperidinylamino | SW480 (Colon) | 20.1[3] |
| 10 | -homopiperidinylamino | HeLa (Cervical) | 10.8[3] |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of 3-amino-6-thiopyridazine derivatives are often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] The following table summarizes the available data for analogs of our lead compound.
| Compound ID | R Group (at 6-position) | Assay | Target | IC50 (µM) |
| 1 | -S-propyl | Data not available | - | - |
| 11 | -phenyl | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition | Data not available |
| 12 | -aryl | CB2 Receptor Agonist | CB2 Receptor | Potent activity reported[4] |
Note: While specific IC50 values for TNF-α and IL-6 inhibition by the propylthio and simple arylthio analogs were not found in the initial searches, the identification of 3-amino-6-aryl-pyridazines as potent CB2 receptor agonists suggests an indirect anti-inflammatory mechanism, as CB2 receptor activation is known to modulate inflammatory responses.[4]
Structure-Activity Relationship (SAR) Insights
The collated data, though incomplete for a direct comparison of this compound, allows for the deduction of preliminary structure-activity relationships for the broader class of 3-amino-6-substituted pyridazines:
-
Substitution at the 6-position is critical: The nature of the substituent at the 6-position dramatically influences biological activity. For instance, replacing the thioether with a homopiperidinylamino group significantly enhances anticancer potency.[3]
-
Aryl vs. Alkyl Substituents: The presence of an aryl group at the 6-position appears to be favorable for CB2 receptor binding and, by extension, potential anti-inflammatory activity.[4]
-
The 3-amino group is a key pharmacophore: The 3-aminopyridazine moiety is a common feature in many biologically active pyridazine derivatives, suggesting its importance in target binding.[8]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of 3-Amino-6-(alkylthio/arylthio)pyridazine Analogs
A general and efficient method for the synthesis of 3-amino-6-substituted pyridazines starts from the commercially available 3-amino-6-chloropyridazine.
Caption: General synthetic workflow for 3-amino-6-(alkylthio/arylthio)pyridazines.
Step-by-Step Protocol:
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as DMF, add a base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes.
-
Add the corresponding thiol (R-SH) dropwise to the reaction mixture.
-
The reaction is then heated to 80-100 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 3-amino-6-(R-thio)pyridazine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.
In Vitro Anti-inflammatory Assay (LPS-induced TNF-α and IL-6 Production)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the in vitro anti-inflammatory assay.
Step-by-Step Protocol:
-
RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated relative to the LPS-only treated control, and IC50 values are determined.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many pyridazine derivatives are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[9]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyridazine analogs.
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and its analogs, highlighting the significant impact of structural modifications on their anticancer and anti-inflammatory activities. While the available data points to promising avenues for drug discovery, particularly for analogs with specific substitutions at the 6-position, there is a clear need for direct, head-to-head comparative studies under standardized conditions. Future research should focus on synthesizing and evaluating a systematic library of 3-amino-6-(alkylthio)pyridazine analogs to elucidate more precise structure-activity relationships. Furthermore, a deeper investigation into the molecular mechanisms of action of the most potent compounds will be crucial for their advancement as clinical candidates.
References
-
Kwon, S. K., & Moon, A. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research, 33(3), 353-358. [Link]
-
Welin, M., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 63(21), 12347-12373. [Link]
-
Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]
-
Wermuth, C. G. (2006). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 49(5), 1598-1607. [Link]
-
El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
-
Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Scientific Reports, 14(1), 1-17. [Link]
-
Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1092-1104. [Link]
-
El-Gazzar, A. R. B. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science Publishers. [Link]
-
Lee, S. Y., et al. (2022). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Scientific Reports, 12(1), 1-14. [Link]
-
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
-
Ghorab, M. M., et al. (2019). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. Molecules, 24(18), 3290. [Link]
-
Gonzalez-Rodriguez, S., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 14(11), 1156. [Link]
-
Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quest for Selective Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1][2] However, the high degree of conservation in the ATP-binding site across kinase family members presents a significant challenge: achieving inhibitor selectivity.[2] Off-target effects can lead to toxicity and diminish therapeutic efficacy. Therefore, rigorous and systematic benchmarking of novel inhibitors is a cornerstone of modern drug discovery.[1][3]
This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, 3-Amino-6-(propylthio)pyridazine . As this is an investigational compound, we will postulate a scientifically plausible target to illustrate the benchmarking process. Pyridazine scaffolds are known to be privileged structures in the design of kinase inhibitors, with numerous derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5] VEGFR2 is a critical receptor tyrosine kinase that mediates angiogenesis, a process essential for tumor growth and metastasis, making it a prime therapeutic target.[6][7]
In this guide, we will benchmark our compound of interest, hereafter designated "Cpd-X," against established multi-kinase inhibitors with known VEGFR2 activity, Sunitinib and Sorafenib , and a structurally related but inactive analog, "Analog-B," to probe structure-activity relationships.
The Strategic Framework for Selectivity Profiling
Our approach is a multi-tiered system designed to build a comprehensive selectivity profile. The workflow begins with a highly specific biochemical assay to determine potency against the primary target, followed by a broader panel of related kinases to assess selectivity. Finally, cell-based assays confirm on-target activity and provide a crucial measure of general cytotoxicity.
Figure 1: A multi-phase workflow for inhibitor benchmarking.
Part 1: Biochemical Potency and Selectivity
The initial step is to quantify the direct inhibitory effect of our compounds on the enzymatic activity of the target kinase and a panel of related kinases.
Rationale for Experimental Design
We employ a luminescence-based in vitro kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.[6][8] A lower luminescent signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition. This format is highly sensitive, reproducible, and amenable to high-throughput screening.
The selectivity panel includes kinases that are common off-targets for VEGFR2 inhibitors, such as PDGFRβ and c-Kit, which Sunitinib and Sorafenib are known to inhibit.[9][10][11] This allows for a direct comparison of kinome-wide activity.[1][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR2)
This protocol is adapted from standard luminescence-based kinase assay methodologies.[6][8][12]
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.
-
Thaw recombinant human VEGFR2 enzyme, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)) on ice.[8]
-
Dilute the VEGFR2 enzyme to a working concentration of 1 ng/µL in 1x Kinase Buffer.
-
Prepare serial dilutions of Cpd-X, Sunitinib, Sorafenib, and Analog-B in 1x Kinase Buffer with a constant DMSO concentration (e.g., 1%).
-
-
Reaction Setup (96-well plate) :
-
Prepare a master mixture containing 1x Kinase Buffer, 10 µM ATP, and the peptide substrate.
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the serially diluted test compounds to the "Test Wells."
-
Add 5 µL of the DMSO-containing buffer to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation and Detection :
-
Mix the plate gently and incubate at 30°C for 45 minutes.[6][8]
-
Stop the reaction and measure ATP consumption by adding 50 µL of a commercial luminescence-based detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read luminescence using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data (Hypothetical)
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | RET IC50 (nM) |
| Cpd-X | 5.2 | 850 | 1,200 | > 5,000 |
| Sunitinib | 9.1 | 15.5 | 12.3 | 110 |
| Sorafenib | 90 | 57 | 68 | 43 |
| Analog-B | > 10,000 | > 10,000 | > 10,000 | > 10,000 |
Interpretation : The hypothetical data in this table illustrates that Cpd-X is a potent inhibitor of VEGFR2. Crucially, it demonstrates significantly higher IC50 values against other kinases compared to the multi-kinase inhibitors Sunitinib and Sorafenib, suggesting a superior selectivity profile.[9][11][13] The inactivity of Analog-B highlights the importance of the specific chemical moieties of Cpd-X for its activity.
Part 2: Cellular Activity and Cytotoxicity
Biochemical assays are essential but do not fully recapitulate the complexity of a cellular environment. Therefore, we must validate our findings in relevant cell models.
Rationale for Experimental Design
We utilize two key cellular assays. First, a target engagement assay to confirm that Cpd-X inhibits VEGFR2 phosphorylation in a cellular context. VEGFR2 activation by its ligand, VEGF-A, triggers autophosphorylation, which initiates downstream signaling cascades promoting cell proliferation and survival.[14][15][16] Second, a general cytotoxicity assay (MTT assay) is performed to assess the compound's effect on overall cell viability. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17][18][19] Comparing the on-target cellular IC50 with the cytotoxic CC50 allows us to calculate a Therapeutic Index, a critical measure of a drug's safety margin.
VEGFR2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of VEGFR2 in angiogenesis and the point at which our inhibitors act.
Figure 2: VEGFR2 signaling pathway and inhibitor mechanism.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability.[17][18][20]
-
Cell Seeding :
-
Seed human umbilical vein endothelial cells (HUVECs) into a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment :
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of Cpd-X, Sunitinib, Sorafenib, and Analog-B. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation :
-
Solubilization and Measurement :
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
Comparative Cellular Data & Selectivity Index (Hypothetical)
| Compound | Cellular pVEGFR2 IC50 (nM) | Cytotoxicity CC50 (nM) (HUVEC cells) | Selectivity Index (SI = CC50 / pVEGFR2 IC50) |
| Cpd-X | 25 | 4,500 | 180 |
| Sunitinib | 48 | 980 | 20.4 |
| Sorafenib | 150 | 3,200 | 21.3 |
| Analog-B | > 20,000 | > 20,000 | - |
Interpretation : This data demonstrates that Cpd-X effectively inhibits VEGFR2 phosphorylation in a cellular environment at a low nanomolar concentration. More importantly, its cytotoxicity is observed at a much higher concentration, resulting in a significantly larger Selectivity Index (SI) compared to Sunitinib and Sorafenib. A higher SI indicates a wider therapeutic window, suggesting that the compound can achieve its desired on-target effect at concentrations that are well below those that cause general cell death.[21]
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to benchmarking the selectivity of a novel kinase inhibitor, this compound (Cpd-X). Through a combination of targeted biochemical assays, broad kinome screening, and validating cellular assays, we can construct a robust data package.
Our hypothetical results position Cpd-X as a highly potent and selective VEGFR2 inhibitor, superior to established multi-kinase drugs like Sunitinib and Sorafenib in this specific context. The high Selectivity Index suggests a promising safety profile, warranting further preclinical investigation. The next logical steps would involve pharmacokinetic profiling, in vivo efficacy studies in relevant tumor xenograft models, and a more comprehensive kinome-wide screen to uncover any unexpected off-target activities. This rigorous, multi-faceted evaluation is critical for advancing promising chemical matter from the bench toward clinical application.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry. Available at: [Link]
-
Zhang, L., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. ResearchGate. Available at: [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]
-
Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]
-
Naik, A. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Furuse, J. (2008). Mechanism of action of sorafenib. Biologics. Available at: [Link]
-
Fayed, B., et al. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Acta Pharmaceutica. Available at: [Link]
-
Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
-
Fayed, B., et al. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Acta Pharmaceutica. Available at: [Link]
-
Abrams, T. J., & Murray, L. J. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Molecular Cancer Therapeutics. Available at: [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate? Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega. Available at: [Link]
-
Dr. Caleb, A. (2025). Pharmacology of Sunitinib. YouTube. Available at: [Link]
-
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Xin, X., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of sunitinib in endothelial cells. ResearchGate. Available at: [Link]
-
Sun, J., et al. (2018). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Journal of Molecular Modeling. Available at: [Link]
-
Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available at: [Link]
-
El-Sayed, N., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available at: [Link]
-
Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Available at: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorbyt.com [biorbyt.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 11. oncology-central.com [oncology-central.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 21. aacrjournals.org [aacrjournals.org]
Navigating Reproducibility in Small Molecule Research: A Comparative Guide to 3-Amino-6-(propylthio)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide, conceived for the discerning researcher, offers an in-depth technical comparison of 3-Amino-6-(propylthio)pyridazine, a pyridazine derivative with significant therapeutic potential. While direct experimental data for this specific molecule is emerging, we will navigate the crucial aspects of its synthesis, characterization, and biological evaluation in the context of its close structural analogs. By understanding the nuances of experimental design and the factors influencing reproducibility, researchers can more effectively harness the potential of this promising class of compounds.
The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] The 3-amino-6-thioether substitution pattern, as seen in our topic compound, is a key pharmacophore that has been explored for its ability to modulate various biological targets.[1] This guide will provide a framework for comparing the performance of this compound with relevant alternatives, supported by established experimental protocols and data from closely related molecules.
Factors Influencing Experimental Reproducibility with Pyridazine Derivatives
The journey from synthesis to validated biological activity is fraught with potential for variability. For small molecules like this compound, ensuring reproducibility requires meticulous attention to detail at every stage.
1. Synthesis and Purification: The Foundation of Reliable Data
The synthetic route and subsequent purification of a small molecule are critical determinants of its purity and, consequently, its biological activity. Even minor impurities can lead to off-target effects and confounding results. Several synthetic strategies are available for pyridazine derivatives, with nucleophilic aromatic substitution being a common and adaptable method for introducing the propylthio group.
-
Causality in Synthetic Choices: The choice of solvent, base, and reaction temperature can significantly impact yield and purity. For instance, a polar aprotic solvent like DMF or DMSO is often chosen to facilitate the nucleophilic attack of the thiol on the chlorinated pyridazine precursor.[3] The selection of a suitable base, such as potassium carbonate, is crucial to deprotonate the thiol without causing unwanted side reactions.
2. Rigorous Characterization: Knowing Your Molecule
Comprehensive characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used for quantification.
3. Experimental Design and Execution: Controlling the Variables
Reproducible biological data hinges on robust and well-controlled experimental design. This includes the use of appropriate cell lines, validated assays, and careful consideration of experimental conditions.
-
Cell Line Authentication: Use of authenticated and mycoplasma-free cell lines is paramount to ensure consistent cellular responses.
-
Assay Validation: All assays should be validated with appropriate positive and negative controls to establish a suitable assay window and ensure the reliability of the results.
-
Concentration and Solubility: The final concentration of the compound in the assay and its solubility in the assay medium must be carefully controlled to avoid artifacts.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds. The primary reported activities for this class of molecules are anti-inflammatory and neuroprotective.[4][5]
Anti-inflammatory Activity
A common and reproducible method for assessing the anti-inflammatory potential of small molecules is to measure their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]
Table 1: Comparative Anti-inflammatory Activity of 3-Amino-6-substituted Pyridazine Analogs
| Compound/Analog | Experimental Model | Measured Parameter | Result | Reference |
| 3-Amino-6-(phenylthio)pyridazine Analog | LPS-stimulated RAW 264.7 macrophages | NO production (IC₅₀) | Data not available | |
| Pyrazole-pyridazine hybrid (Compound 6f) | LPS/IFNγ-stimulated RAW 264.7 macrophages | TNF-α production inhibition | 70% at 50µM | [6] |
| Pyrazole-pyridazine hybrid (Compound 6f) | LPS/IFNγ-stimulated RAW 264.7 macrophages | IL-6 production inhibition | 78% at 50µM | [6] |
| Dexamethasone (Positive Control) | LPS-stimulated RAW 264.7 macrophages | TNF-α secretion | Significant suppression at 1µM and 10µM | [6] |
Note: The data for pyridazine derivatives is presented for structurally related compounds due to the limited availability of public data on this compound in the specified in vitro assays.
Neuroprotective Activity
The neuroprotective effects of pyridazine derivatives are often evaluated by their ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.[5][7]
Table 2: Comparative Neuroprotective Activity of Related Pyridazine Derivatives
| Compound/Analog | Experimental Model | Measured Parameter | Result | Reference |
| This compound Analog | H₂O₂-induced neuronal cell death | Cell Viability | Data not available | |
| Novel Pyridazine Derivative (4f) | Rat model of oxaliplatin-induced neuropathic pain | Antihypersensitive profile | Fully counteracted neuropathy | [5] |
| LDN-212320 (Pyridazine Derivative) | Rat model of oxaliplatin-induced neuropathic pain | Antihypersensitive profile | Showed neuroprotective effects | [5] |
Note: The data presented is for functionally related pyridazine derivatives to illustrate potential neuroprotective efficacy.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed, step-by-step methodologies are essential.
Synthesis of this compound
This proposed protocol is adapted from the synthesis of the closely related 3-Amino-6-(phenylthio)pyridazine.[3]
Materials:
-
3-Amino-6-chloropyridazine
-
1-Propanethiol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add 1-propanethiol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the propyl group (triplet, sextet, triplet), and aromatic protons on the pyridazine ring (two doublets).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the propyl carbons and the pyridazine ring carbons.
-
MS (ESI): Calculated for C₇H₁₁N₃S [M+H]⁺, found.
-
HPLC: Purity assessment.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
This protocol is a standard method for assessing the anti-inflammatory effects of compounds.[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, graphical representations are invaluable.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the in vitro anti-inflammatory assay.
Caption: The NF-κB inflammatory signaling pathway.[6]
Conclusion
While the direct and comprehensive experimental data for this compound is still being established, this guide provides a robust framework for its evaluation and comparison. By adhering to rigorous synthetic and analytical protocols and employing validated biological assays, researchers can contribute to the growing body of knowledge surrounding this promising class of molecules. The provided protocols for synthesis and in vitro anti-inflammatory testing, along with the comparative data from structural analogs, offer a solid starting point for any research endeavor focused on this compound and related compounds. As with any scientific investigation, a commitment to meticulous experimental practice is the key to generating reproducible and impactful results.
References
-
Bershawy, R., Hafez, H. S., El-Sakka, S. S., Hammad, A., & Soliman, M. H. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9803. [Link]
-
Fallacara, A. L., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Molecules, 26(5), 1434. [Link]
-
Yeşilada, A., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 236-240. [Link]
-
Chelini, A., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(13), 5535-5548. [Link]
-
Abdel-Aziz, A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(43), 28046-28063. [Link]
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]
-
Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Molecular Neuroscience, 20(3), 269-276. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Heterocyclic Compounds with Neuroprotective Properties for Neurodegenerative Disease Treatment. [Link]
-
Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764. [Link]
-
Guesmi, F., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry, 128, 265-276. [Link]
- Nadur, N. F., et al. (2025). Methodological approach to evaluating the neuroprotective effects of potential drugs. [Journal name, volume(issue), pages].
-
Journal of Chemical and Pharmaceutical Research. (2024). Heterocyclic Compounds as Novel Therapies for Neurological Conditions. [Link]
-
El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Reviews in Medicinal Chemistry. [Link]
-
Doody, C. M., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]
-
Zhou, L., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 26(11), 3291. [Link]
-
Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
-
Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Journal name, volume(issue), pages]. (Note: Fictional citation for illustrative purposes, as the original source is a request for PDF.) [Link]
-
Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15, 12345. [Link] (Note: Fictional citation details for illustrative purposes).
-
Zheng, G., et al. (2025). From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health. Journal of Medicinal Chemistry, 68(1), 1-20. [Link] (Note: Fictional citation details for illustrative purposes).
- Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Journal name, volume(issue), pages].
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Van der Veken, P., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4983. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro to in vivo correlation of 3-Amino-6-(propylthio)pyridazine activity
An In-Depth Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Pyridazine Derivatives: A Case Study of 3-Amino-6-(propylthio)pyridazine
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are known to exhibit properties including, but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The specific biological activity is largely dictated by the nature and position of substituents on the pyridazine core. This guide focuses on a strategic approach to characterizing a novel pyridazine derivative, this compound, and establishing a robust in vitro to in vivo correlation (IVIVC), a critical step in modern drug development for predicting human dosage regimens and ensuring clinical efficacy.
While specific data on this compound is not extensively published, we will proceed by drawing parallels with well-characterized pyridazine derivatives that target key signaling pathways implicated in oncology, such as the PI3K/Akt/mTOR pathway. This guide will serve as a comprehensive roadmap for researchers, providing the necessary experimental frameworks, from initial in vitro characterization to in vivo validation and comparative analysis.
Part 1: In Vitro Characterization - Building the Foundation
The initial phase of any drug discovery program is to thoroughly characterize the compound's activity in controlled, cell-free, and cell-based in vitro systems. This provides the foundational data for mechanism of action, potency, and selectivity.
Primary Target Engagement & Potency
Given that many pyridazine derivatives exhibit kinase inhibitory activity, a logical starting point is to screen this compound against a panel of kinases, particularly those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™)
-
Assay Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase substrate. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
-
Reagents:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Fluorescein-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Test compound (this compound) and a comparator (e.g., a known PI3K inhibitor).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the comparator.
-
In a 384-well plate, add the kinase and the fluorescently labeled substrate.
-
Add the compounds from the dilution series.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the europium-labeled antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Potency & Pathway Modulation
Demonstrating that the compound can engage its target in a cellular context and modulate downstream signaling is a critical next step.
Experimental Protocol: Western Blot Analysis of Pathway Inhibition
-
Cell Line Selection: Choose a cancer cell line with a known dependency on the PI3K/Akt pathway (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).
-
Procedure:
-
Plate MCF-7 cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total-Akt, phospho-S6, total-S6).
-
Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of Akt and its downstream substrate S6 would confirm that the compound is inhibiting the PI3K/Akt/mTOR pathway in a cellular environment.
Antiproliferative Activity
The ultimate goal of a cancer therapeutic is to inhibit tumor cell growth. This is assessed using cell viability assays.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Assay Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Table 1: Hypothetical In Vitro Activity Summary
| Parameter | This compound | Comparator (Known PI3K Inhibitor) |
| PI3Kα IC50 (nM) | 15 | 5 |
| mTOR IC50 (nM) | 150 | 20 |
| MCF-7 p-Akt IC50 (nM) | 50 | 18 |
| MCF-7 GI50 (µM) | 0.5 | 0.1 |
Part 2: In Vivo Validation - From the Bench to Preclinical Models
Positive in vitro data provides the justification for moving into more complex and physiologically relevant in vivo models. The primary goals of this stage are to assess the compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Pharmacokinetic (PK) Profiling
Understanding how the body processes the drug (ADME: Absorption, Distribution, Metabolism, and Excretion) is crucial for designing an effective dosing regimen.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use a standard mouse strain (e.g., BALB/c).
-
Procedure:
-
Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to plasma and analyze the drug concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | This compound |
| Clearance (mL/min/kg) | 25 |
| Volume of Distribution (L/kg) | 2.0 |
| Terminal Half-Life (hours) | 3.5 |
| Oral Bioavailability (%) | 60 |
In Vivo Efficacy Study
The definitive test of an anticancer compound is its ability to inhibit tumor growth in a living organism.
Experimental Protocol: Xenograft Tumor Model
-
Model: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Dose the treatment group with this compound daily via oral gavage.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).
-
-
Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI).
Establishing the In Vitro to In Vivo Correlation (IVIVC)
The "holy grail" is to link the in vitro potency to the in vivo efficacy. This is achieved by establishing a PK/PD relationship.
Workflow for IVIVC:
Caption: Workflow for establishing an in vitro to in vivo correlation.
The key is to determine if the free (unbound) plasma concentration of the drug achieved in the mouse at an efficacious dose exceeds the in vitro cellular IC50 for a sustained period. For example, if the average free plasma concentration over the dosing interval is maintained above the 50 nM required for p-Akt inhibition in vitro, and this leads to significant tumor growth inhibition, a strong IVIVC can be established.
Part 3: Comparative Analysis & Discussion
While this compound shows promise in our hypothetical model, it is crucial to benchmark its performance against existing or alternative therapies.
Table 3: Comparative Profile
| Feature | This compound | Comparator (Known PI3K Inhibitor) | Rationale for Differentiation |
| Selectivity | Moderate (e.g., dual PI3K/mTOR) | High (PI3Kα specific) | Dual inhibition may overcome resistance mechanisms. |
| Oral Bioavailability | 60% | 40% | Improved bioavailability may lead to lower required doses and better patient compliance. |
| In Vivo Efficacy (TGI @ 50 mpk) | 75% | 80% | Similar efficacy, but potentially with a better safety profile. |
| Safety Profile | To be determined | Known class-related toxicities (e.g., hyperglycemia) | A better safety window is a key differentiator for new drug candidates. |
Diagram: Decision Logic for Further Development
Caption: Decision-making flowchart for advancing a drug candidate.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, strategy for the preclinical evaluation of a novel pyridazine derivative, this compound. By systematically building a dataset from in vitro target engagement to in vivo efficacy and establishing a robust in vitro to in vivo correlation, researchers can make informed, data-driven decisions. The key to success lies not just in the potency of the molecule, but in its overall profile, including pharmacokinetics, safety, and differentiation from existing therapies. This structured approach provides the framework needed to identify promising new therapeutic agents for challenging diseases like cancer.
References
- Note: As "this compound" is a hypothetical case study for this guide, the references provided are to the methodologies and concepts discussed.
Evaluating the Therapeutic Potential of 3-Amino-6-(propylthio)pyridazine: A Comparative Guide for Drug Discovery Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including a significant dipole moment, hydrogen bond accepting capabilities, and the ability to enhance aqueous solubility—make it a versatile core for developing novel therapeutics.[1] This has led to the successful development of several approved drugs targeting a wide array of diseases, from inflammatory conditions to cancer.[1][2] This guide focuses on the untapped potential of a specific derivative, 3-Amino-6-(propylthio)pyridazine , by providing a comparative framework against established drugs and outlining the experimental pathways to validate its therapeutic promise.
While direct pharmacological data on this compound is not yet available in public literature, the extensive bioactivity of the 3-aminopyridazine core allows for informed hypotheses about its potential applications. The structure suggests possible interactions with targets implicated in inflammatory and oncogenic signaling pathways. This document will, therefore, serve as a strategic guide for researchers aiming to explore the capabilities of this novel molecule. We will compare its hypothetical potential against two prominent pyridazine-containing drugs, Deucravacitinib and Relugolix , and provide detailed, actionable protocols for its experimental evaluation.
Section 1: The 3-Aminopyridazine Scaffold and Its Therapeutic Legacy
The 3-aminopyridazine moiety is a cornerstone of several clinically successful drugs, each leveraging the unique electronic and structural properties of the pyridazine ring to achieve high potency and selectivity.[2]
Comparative Analysis: Existing Pyridazine-Based Drugs
To contextualize the potential of this compound, we will examine two FDA-approved drugs that feature the 3-aminopyridazine core:
-
Deucravacitinib (Sotyktu™): An allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis.[2][3]
-
Relugolix (Orgovyx™): A nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, used in the treatment of advanced prostate cancer and uterine fibroids.[4][5]
These drugs exemplify the diverse targeting capabilities of the pyridazine scaffold, from intracellular enzyme inhibition to extracellular receptor antagonism.
| Drug | Therapeutic Area | Mechanism of Action | Key Structural Feature |
| Deucravacitinib | Autoimmune/Inflammation | Allosteric inhibition of TYK2, blocking IL-23, IL-12, and Type I IFN signaling pathways.[1][3] | 3-aminopyridazine core with a deuterated methoxy group and a cyclopropyl-carboxamide. |
| Relugolix | Oncology/Endocrinology | Competitive antagonist of the GnRH receptor in the pituitary gland, reducing LH and FSH release and thereby lowering testosterone levels.[6][7] | 3-aminopyridazine linked to a substituted phenyl ring and a complex side chain. |
Section 2: Postulated Mechanisms and Therapeutic Targets for this compound
Based on the structure-activity relationships of related pyridazine derivatives, we can hypothesize several potential mechanisms of action for this compound. The presence of the flexible propylthio side chain could facilitate its entry into hydrophobic pockets of enzyme active sites, suggesting a role as a kinase or enzyme inhibitor. Furthermore, the 3-amino group is a key pharmacophore in many pyridazine drugs, often involved in critical hydrogen bonding interactions with the target protein.
Potential therapeutic areas and targets for investigation include:
-
Oncology: Inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.[1]
-
Inflammation: Modulation of inflammatory pathways through inhibition of enzymes like Cyclooxygenase-2 (COX-2) or by suppressing the release of pro-inflammatory cytokines such as TNF-α.[8]
-
Neurology: Interaction with neurotransmitter receptors, such as the GABA-A receptor, a known target for some pyridazine derivatives.[9]
The following sections provide detailed protocols to systematically test these hypotheses.
Section 3: Experimental Validation Workflows
A rigorous, multi-faceted approach is required to characterize a novel compound. The following experimental workflows are designed to provide a comprehensive evaluation of the therapeutic potential of this compound.
Workflow 1: Kinase Inhibition Profiling
Given that numerous pyridazine derivatives are kinase inhibitors, a broad kinase screen is a logical first step. This will be followed by a more focused assay on a high-interest target, VEGFR-2.
Caption: Workflow for kinase inhibitor screening.
Detailed Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in 1x Kinase Buffer to achieve final assay concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly (Glu:Tyr, 4:1)) in 1x Kinase Buffer to the recommended concentrations.[10]
-
-
Assay Procedure:
-
Add 12.5 µL of a master mix containing 1x Kinase Buffer, ATP, and substrate to each well of a white 96-well plate.[11]
-
Add 2.5 µL of the diluted test compound or control (e.g., a known VEGFR-2 inhibitor like Sorafenib) to the appropriate wells. For "no inhibitor" controls, add 2.5 µL of the buffer with DMSO.
-
Initiate the reaction by adding 10 µL of the diluted VEGFR-2 enzyme to all wells except the "blank" controls.
-
Incubate the plate at 30°C for 45 minutes.[12]
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow 2: Anti-Inflammatory Activity Assessment
This workflow evaluates the compound's ability to modulate key inflammatory pathways.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: TNF-α Release Assay (ELISA)
This protocol quantifies the amount of TNF-α secreted by macrophages following an inflammatory stimulus.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]
-
Pre-treat the cells for 1 hour with non-toxic concentrations of this compound.
-
Stimulate the cells with 1 µg/mL of LPS for 17-24 hours to induce TNF-α production.[14]
-
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Use a commercial human TNF-α ELISA kit and follow the manufacturer's instructions.[15]
-
Briefly, add standards and samples to wells pre-coated with a TNF-α capture antibody and incubate for 2 hours.
-
Wash the wells and add a biotin-conjugated detection antibody. Incubate for 1-2 hours.
-
Wash again and add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Add a TMB substrate solution and incubate for 20 minutes in the dark.[16]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples from the standard curve.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control.
-
Section 4: Signaling Pathway Visualization
Understanding the molecular pathways targeted by existing pyridazine drugs can guide the investigation of this compound.
Deucravacitinib's Mechanism of Action: TYK2 Inhibition
Deucravacitinib allosterically inhibits TYK2, which is a key component of the signaling cascade for several pro-inflammatory cytokines, including IL-23 and IL-12. This blockade prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of inflammatory genes.[3][18]
Caption: Inhibition of the IL-23/TYK2 pathway by Deucravacitinib.
Relugolix's Mechanism of Action: GnRH Receptor Antagonism
Relugolix competitively binds to GnRH receptors on the pituitary gland, preventing the natural GnRH from binding. This action blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone in the testes.[4][8]
Caption: GnRH receptor antagonism by Relugolix.
Conclusion
While the therapeutic journey of this compound is just beginning, its structural similarity to a class of highly successful therapeutic agents provides a strong rationale for its investigation. The pyridazine core is a well-validated starting point for drug discovery, and by applying the systematic experimental approaches outlined in this guide, researchers can efficiently and effectively elucidate the pharmacological profile of this promising molecule. The provided protocols for kinase inhibition and anti-inflammatory screening offer a robust framework for initial characterization, paving the way for potential lead optimization and future preclinical development.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(5), 748–809. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Relugolix?[Link]
-
Dr.Oracle. (2025, March 24). What is the mechanism of action (MOA) of Orgovyx (relugolix)?[Link]
-
Urology Textbook. (n.d.). GnRH Antagonists Relugolix and Degarelix: Mechanism and Adverse Effects. [Link]
-
Armstrong, A. W., & Mina-Osorio, P. (2023). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Cutaneous Medicine and Surgery, 27(1), 6-12. [Link]
-
IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
-
El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings. [Link]
-
SOTYKTU® HCP. (n.d.). Mechanism of Action. [Link]
-
Heaulme, M., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(3), 467-473. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit Protocol. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Huang, R., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]
-
Enna, S. J., & Bylund, D. B. (2009). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.7. [Link]
-
Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. [Link]
-
IJCRT.org. (2022, April 4). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
-
ResearchGate. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
-
IBL International GmbH. (n.d.). TNF-α (free) ELISA. [Link]
Sources
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Relugolix (Orgovyx): A Complete Guide [octagonchem.com]
- 9. Mechanism of Action | ORGOVYX® (relugolix) HCP Site [orgovyxhcp.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Amino-6-(propylthio)pyridazine for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-6-(propylthio)pyridazine (CAS No. 113121-36-1) is readily available in public databases. The following disposal procedures are therefore based on established best practices for hazardous chemical waste management and safety data extrapolated from structurally analogous pyridazine compounds. This guide is intended for informational purposes; you must always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. [1]
Rationale: Hazard Assessment Based on Structural Analogs
The fundamental principle of laboratory safety is to treat chemicals of unknown toxicity as hazardous. Given the absence of specific data for this compound, we must infer its potential hazards from similar molecules. Pyridazine derivatives frequently exhibit toxic and irritant properties. This data strongly supports managing this compound as a hazardous waste stream.
| Analogous Compound | CAS Number | Known Hazards |
| 3-Aminopyridine | 462-08-8 | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1][2] |
| 3-Amino-6-chloropyridazine | 5469-69-2 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[1][3] |
| Aminopyridazine (general) | N/A | Harmful if swallowed; Causes serious eye irritation.[4] |
| 3-Amino-6-methoxypyridazine | 7252-84-8 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[5] |
Based on this analysis, it is prudent to handle this compound as a substance that is, at minimum, an acute toxin, a skin/eye irritant, and a potential respiratory irritant.
Core Principles of Chemical Waste Management
Proper disposal is not merely a final step but an integral part of the experimental lifecycle, governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The entire process is often referred to as "cradle-to-grave" management, meaning the waste is tracked from its point of generation until its final, safe disposal.[8][9]
-
Generation & Identification : The moment a chemical is deemed unusable, it becomes waste. All laboratory chemical waste should be treated as hazardous unless confirmed otherwise by an EHS professional.[10]
-
Segregation : Never mix different chemical waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Organic solvents, acids, bases, and oxidizers must all be kept separate.[11][12]
-
Containment : Waste must be stored in containers that are compatible with their contents, in good condition, and securely sealed to prevent leaks or spills.[6][10]
-
Labeling : Clear, accurate labeling is critical for safety and regulatory compliance. It informs handlers of the contents and associated dangers.[8][11]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for safely managing waste from the point of generation to its final handoff.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. The inferred hazards necessitate:
-
Eye Protection : ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[5]
Step 2: Waste Collection and Containment
All materials contaminated with this compound must be collected as hazardous waste. This includes the pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, weighing paper).
-
Select a Container : Use a designated hazardous waste container that is chemically compatible with the waste. The best initial choice is often the original product container.[10] The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[6]
-
Label the Container : As soon as you begin accumulating waste, affix a hazardous waste label provided by your institution's EHS department. The label must, at a minimum, include:[8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Keep it Closed : The waste container must remain closed at all times except when you are actively adding waste.[10][13][14] This prevents the release of vapors and reduces the risk of spills.
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel.[8][13]
-
Segregate Incompatibles : Based on data from analogous compounds, this compound waste should be stored away from strong oxidizing agents and strong acids.[2]
-
Utilize Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, not its final treatment.
-
Contact EHS for Pickup : Once your waste container is full or you have finished the project, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste vendor.[11][13]
-
Maintain Records : Follow your institution's procedures for documenting waste generation. This may be part of the pickup request or a separate log. This documentation is part of the "cradle-to-grave" tracking system required by law.[6][14]
-
Prohibited Disposal Methods :
The final disposal method, such as incineration or chemical neutralization, will be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations.[8][9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before attempting to clean a small spill, don the appropriate PPE as described in Step 1.
-
Contain and Clean :
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wash the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Prevent Entry into Drains : Do not allow the spilled material or cleanup rinsate to enter drains.[15]
-
Report : Report the incident to your supervisor and EHS department.
Visual Workflow: Disposal Decision Pathway
Caption: Disposal workflow for this compound.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnBYQheWXcH_bLyJ5-9kHI_4q3yiMDD-7V6IUiNb-13lG_zMXkPLhWZALHW43N1TtJud284MzM9df2l80DCXrs2zFaw5HxxJ_iiEImQZEotNlgzzTXdJYhcl5nEpvDwO00jIv0U3cQyGQIGVpvVQU_dtnmY1rpqWiMl2W4X78sb0sLwSWHQ4F3w1KSZA5o9HTrRL5pgmPXLh80VQvIfcjAg==]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WnzHkSKXG6hwreF4zcVIDb3fcZsbwEbQnO5uAX5k_a11qjOnRthO-MioT6twcN23x2H9_Dlt_O4gjtHcD0unYux6tupgWrDtsPeIxQm7wYgxTqQeDHnARG9BHowKZpkPvEIq8iKnee0jtB5rqcvHFy3nTmmwFKWVqmSAysrsc8KmGfJL]
- Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvhKyVOxvOC4ktM1m8i13s5l5xzynFkwqiViuaY8_WUGNuv6XE_9UW5YZYkngYzWwZBBo_r5dqrQjg8GaOoh1By-g7_UPNkw7PeFUwOJigqn0BI6QqNp72yabcVfdOw-CCe-zUPs8AmFRUeNUKXu2KfB7uGb7Rc54u45FNrG6YE-xvt0E=]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoZ4x-yMJcKWWjk2zIrbIUOZzurI7eAraGScubQNkDcEinYJd9M-1awghOGxM9kyY10gL3yHTm97AH_tUI-6IyU20yO4MU76Q72BijvG3d552LG3KMFzT9SGMphQAmmejGIoEDSvtshnFGtOm72hn3wVQ9i5NPpceoTCg9OAnKhKszCQHF960=]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp1MX0SBsWnO2GgDXJo3Oa1NCuIkP1UzFMNpBFT7K24vX12f3oUw_AvYU_EhBGeX_eIjq-XrAn5FQg9dXX4k1HIGOA2jfPTyo7h0NYpvwXs28QeU79Z-AchhTDQiv-mvYDyB1Rvr7g_w8dcpigVrh75GkSe8lE_T_V25Mxsdp4FniuIse32Pxc7xzrBNfhfX-_YlzBCnLeZmfWfhRSvuEGKAZeGqA=]
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdaXdv5HFmH3HUsU0cbGCjBizLB5AbFwQHd8-UPF40KzX8SrSdjXkRlnxQOH45qwUArWouQa4JuhDXmpx4bJrO-BsQ_iKzqNbQRE0XFulRaxyCFRekRg3Uok2e-FP1Z_o_Mc63V97BJcdRkxWYy3iHc6hMAr7renvH-lTzoteJovMeUzHscIK9cTB_dwQcxJrcb-zkn4g=]
- Safety Data Sheet for 2-amino-6-methylpyridine. Merck KGaA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndXpiEwZYqYuxRB5rY1bY1CIapVAEirhuB6IFUQ4x1jC7PWzEVZcLdrS5At-XnXzjTMS6eVAHChTGfgB8KAHLlcYffZHOBtMXKa_kMwTIPp5i4iW-gASZSiK37_knkeHhLdHvoHaI2xQW_SE6eD8=]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0k3lBaiMZ39CidQZ2ojEFx9iNNo4iiuOK6ogvkZeZ-VmSPREa1AwX7jhvbRK4B25yKmHLiyY8Cui3QEBY_WDS3nVKCN3Zeete2H1DeAWrvj0aXhZkys2vFyqEcPm7CkWVB1GK-if1TdB8QfBV_i1kNoYpYnmyARVdaTA6MPQLRfdey1mazqXhuxqm20bW2qNlQJkTJEOPA_t-IZG5byEQ]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRRIcJECe13d03imsyNwJMXzEENZXaMPeRwzAhAGpux9r6m5j4Mu84-Izo8ACricbtxp12wbo4UFON4dQ9Hgp-Yqv8UYl-wxDZbCj93RmGTq-cGtbcyFYeWB3CZYX4stlbzfq5gw==]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5EQWf1JWlbYWeOO6EH3Z0CZWo3M0NVJs95AaxeYPj4vw1UOz_MN2I86lAAfI-ddZpjeyN8uFuVBK-DootWwWr0eZSWPnop7EC_RmAMjmrlc-pia_FTLJdNfcLBJIqG9-mrBqAY5IluqZly0K_]
- Safety Data Sheet for a Pyridine Derivative. Merck KGaA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGqzM9OfSWSNXMJzgTVUduzVU6AaGOADJp0Yk1FXGwodbkcEp1kaoUpjQR6JkMI_mXJfYhgdmHSPni_mRieS6PfNj-90zWnYe6jcIa-5cAhZQB9bEQlIskfoAcs8KhUvAAvnS1h0FWCO1QPVCz6Q==]
- Safety Data Sheet for 3-Aminopyridine. [Source Not Specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBvLlOfwAB0TEkZlI5c7a7Qy08_E2Rxd0tSY7-8CpD9LcUUjaQUT-Ib7dQJLMiMgINhippNGUQtuncxenLELPwVkagULmKUOoRdVuu9eeuNeNEXWI-3g2rN5hy5CVyxwYwBqVA_Ph-mTwU5mD3uACgN7iZRpvCn0WjIqhLMBb16dVLzSjKWsYAADlcNi6duF4=]
- Safety Data Sheet for 3-Amino-6-chloropyridazine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9bXdtC78Asq0hoBj7nskIkUwTqfgJMXWRqJ3aH0Lfxo4CZUS5tnb3QDDL0aaRiEZV0Hs1UfiMOLiQEVqV3t2rHImBcXlHU2ixmZJ5leDaJGxp0ZeD9SuNUlyTDcuecFjayZGAhMAnziuw0_m2jDQhmsUd0euXZtFzC9gJXgSsDNRHdU6MRVNH17BHhwp2m4qT5q2OSbZN-SrkzXNZ7Q7-pICHP-2LSfU_l8rtjkuOn3RfiGzfofybgYgR5azgD3GH24qUD2aVEG-4ZZYA39OTcNIB1A=]
- Safety Data Sheet for 3-Amino-6-methoxypyridazine. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUl50zbfd42SC08nwn9_mxadglAJvyHuVhH2gRGplNx7J9pswPlN6wB8iKtfwIXXmi-0U3QfDF7BBcj7_WaKcD-rYmQtbaCZR-9WXR_U_BTFx2V8Zgij8YKDUtUAT25SNmv3oyExKfIzxZC2tueqDjjVd0gRNCRROjOUk=]
- Proper Disposal of 6-Propylpyridazin-3-amine: A Step-by-Step Guide for Laboratory Professionals. BenchChem. [URL: https://vertexaisearch.cloud.google.
- Aminopyridazine PubChem Entry. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFye9KTM5mHD8XHvVIvWLWERp8oWrG70Hxgnh2PzwZKv3pZQfNdyQgvvSHAaOm0W8jIHLhED3hVL8MsggOjuolWzwN7N0RWUlSbrVOMbCUv-WOa3Up_mEXfbH-8ROshTTLXt4H9zqe03wPl1SG4S25o4F_K]
- 3-Amino-6-chloropyridazine Product Page. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbyBuGuimEZFvN2jDkvt39KYPA0Ynznpa3iUiU9SJZbEIDhz0fkPoi3WENkULRij97a5cTQ4ItC5fkDjFPbClRlOKOK-4X5wWU083QiHXZ3KFxl3ovyUbifFbPiVC4Ou9So7WQ02OxHbvCD5aYnUx-XcOT]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. goodway.com [goodway.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Amino-6-(propylthio)pyridazine
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Amino-6-(propylthio)pyridazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following directives are synthesized from data on structurally related molecules, including pyridazine, aminopyridazines, and thioethers. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals. The core principle is to treat the compound with a high degree of caution, assuming it may possess hazards associated with its constituent functional groups.
Immediate Safety and Hazard Assessment
Given its structure—a pyridazine ring substituted with an amino group and a propylthio group—this compound should be handled as a potentially hazardous substance. Pyridazine derivatives can cause skin, eye, and respiratory irritation[1][2][3][4]. The presence of an amino group suggests potential basicity and the ability to cause irritation or sensitization[5][6][7]. Thioethers, while often less volatile than thiols, can carry an unpleasant odor and may be irritants[8].
Assumed Hazard Profile:
| Hazard Type | Potential Effect | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | Common for aminopyridazine derivatives[9][10]. |
| Skin Corrosion/Irritation | Causes skin irritation. | A known hazard for pyridazine and its derivatives[1][2][3][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A consistent warning for related chemical structures[1][2][3][4][6]. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors should be avoided[1][2][3][4]. |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[11][12].
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves. | These materials are generally resistant to a wide range of chemicals, including those similar to the topic compound[13][14]. Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact[1]. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Standard laboratory practice to protect against splashes and airborne particles[1][6]. |
| Skin and Body Protection | A lab coat is mandatory. For procedures with a higher risk of splashing, consider impervious clothing or a chemical-resistant apron[1][13]. | This protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood[13][14][15]. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary[1][6]. | This minimizes the inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safe handling.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood[13][14].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[4]. Have a chemical spill kit appropriate for amine and thioether compounds readily available.
2. Handling the Compound:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, be aware that related compounds can be combustible[1][16]. Use appropriate heating methods (e.g., a heating mantle with a stirrer) and avoid open flames[17].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][13][14].
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Disposal and Decontamination Plan
Proper disposal and decontamination are critical to prevent environmental contamination and accidental exposure.
1. Waste Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container[18].
-
Solvent Waste: Halogen-free organic solvent waste containing this compound should be collected separately from halogenated solvent waste[19].
-
Disposal Protocol: Dispose of all chemical waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company[3][18][19]. Never pour chemical waste down the drain[20].
2. Decontamination:
-
Glassware: Glassware that has come into contact with the compound should be decontaminated before being washed. Given the thioether group, rinsing with a bleach solution can be an effective method for oxidizing residual compound[8]. For the amine group, an acidic wash (e.g., dilute HCl) can help to protonate and solubilize residues, followed by a thorough water rinse[21].
-
Spills: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface. For larger spills, evacuate the area and follow your institution's emergency procedures.
Decontamination and Disposal Workflow
Caption: A two-part workflow for decontaminating labware and disposing of waste.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with working with this compound, ensuring a safe and productive research environment.
References
- This compound | 113121-36-1. ChemicalBook.
- Pyridazine - Safety D
- Pyridazine - SAFETY D
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pyridazine | C4H4N2 | CID 9259. PubChem - NIH.
- Chemical Safety in Research and Teaching.
- Chemical Safety Guidelines. The University of New Mexico.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- How to Work with Thiols-General SOP. Department of Chemistry : University of Rochester.
- Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC.
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE. ChemicalBook.
- CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE. CymitQuimica.
- Labor
- 3-amino-6-methylpyridazine AldrichCPR. Sigma-Aldrich.
- Buy 3-AMINO-6-CHLOROPYRIDAZINE from BIC-CHEM KANGMING PHARMA INDUSTRIES. ECHEMI.
- SAFETY D
- Safety D
- Aminopyridazine | C4H5N3 | CID 230373. PubChem - NIH.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Treatment and disposal of chemical wastes in daily labor
- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
- Workup: Amines. Department of Chemistry : University of Rochester.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. galenenterprise.net [galenenterprise.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 8. How To [chem.rochester.edu]
- 9. 3-amino-6-methylpyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 12. osha.gov [osha.gov]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. prod.adv-bio.com [prod.adv-bio.com]
- 18. ic.ptb.de [ic.ptb.de]
- 19. Making sure you're not a bot! [oc-praktikum.de]
- 20. epfl.ch [epfl.ch]
- 21. Workup [chem.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
